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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxetan-2-yl)phenol

Abstract The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry, prized for its ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry, prized for its ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl and carbonyls.[1][2] Its incorporation into drug candidates can favorably modulate key physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive technical overview of a proposed synthetic route to 4-(Oxetan-2-yl)phenol, a key building block for introducing the 2-substituted oxetane moiety onto a phenolic scaffold. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline a complete workflow for the structural and analytical characterization of the final compound.

The Strategic Importance of the Oxetane Moiety in Drug Discovery

The four-membered oxetane ring is not merely a synthetic curiosity; it is a strategic tool for molecular design.[4] Unlike its more flexible five-membered counterpart, tetrahydrofuran, the oxetane ring is strained (ring strain of ~25.5 kcal/mol) and adopts a nearly planar, puckered conformation.[5][6] This conformational rigidity can be advantageous for locking in a desired vector for a substituent, thereby improving binding affinity to a biological target.

From a physicochemical standpoint, the oxetane ring offers several benefits:

  • Polarity and Solubility: The embedded ether oxygen introduces polarity, which can enhance aqueous solubility—a critical parameter for oral bioavailability.[7]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities it replaces, such as gem-dimethyl groups which can be susceptible to oxidation.[8][9]

  • Lipophilicity Reduction: As a polar group, it can help lower the lipophilicity (LogP) of a molecule, which is often necessary to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Bioisosterism: Oxetanes are effective bioisosteres for carbonyl and gem-dimethyl groups, offering similar spatial arrangements but with distinct electronic and physical properties.[1][10]

The synthesis of functionalized building blocks like 4-(Oxetan-2-yl)phenol is therefore of significant interest, enabling the exploration of this valuable chemical space in drug discovery programs.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A robust and scalable synthesis is paramount for any valuable building block. While numerous methods exist for forming oxetane rings, the intramolecular Williamson etherification of a 1,3-halohydrin is one of the most reliable and widely used strategies.[11][12] Our proposed synthesis for 4-(Oxetan-2-yl)phenol is based on this principle.

The workflow begins with a commercially available starting material, 4-hydroxybenzaldehyde, and proceeds through three key stages: protection, carbon-chain elongation, and cyclization/deprotection.

G cluster_0 Stage 1: Phenol Protection cluster_1 Stage 2: C-C Bond Formation & Reduction cluster_2 Stage 3: Cyclization & Deprotection p1 4-Hydroxybenzaldehyde p2 4-(Benzyloxy)benzaldehyde p1->p2 BnBr, K2CO3 p3 1-(4-(Benzyloxy)phenyl)prop-2-en-1-ol p2->p3 VinylMgBr p4 1-(4-(Benzyloxy)phenyl)propane-1,3-diol p3->p4 1. BH3-THF 2. H2O2, NaOH p5 3-Bromo-1-(4-(benzyloxy)phenyl)propan-1-ol p4->p5 PBr3 p6 2-(4-(Benzyloxy)phenyl)oxetane p5->p6 NaH p7 4-(Oxetan-2-yl)phenol p6->p7 H2, Pd/C

Figure 1: Proposed synthetic workflow for 4-(Oxetan-2-yl)phenol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Benzyloxy)phenyl)propane-1,3-diol

  • Step 2.1.1: Protection of 4-Hydroxybenzaldehyde.

    • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)benzaldehyde.

    • Causality: The phenolic proton is acidic and would interfere with the subsequent Grignard reaction. The benzyl group is a robust protecting group that can be easily removed under neutral conditions via hydrogenolysis, which is compatible with the final product structure.

  • Step 2.1.2: Grignard Reaction with Vinylmagnesium Bromide.

    • Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 1-(4-(benzyloxy)phenyl)prop-2-en-1-ol.

    • Causality: This step introduces the required three-carbon backbone. The vinyl group is chosen as it allows for a subsequent anti-Markovnikov hydration to establish the 1,3-diol relationship.

  • Step 2.1.3: Hydroboration-Oxidation.

    • Dissolve the crude allylic alcohol from the previous step (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 6-8 hours.

    • Cool the reaction back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then dropwise addition of hydrogen peroxide (30% H₂O₂).

    • Stir the mixture at room temperature for 2 hours, then extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 1-(4-(benzyloxy)phenyl)propane-1,3-diol.

    • Causality: Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, ensuring the formation of the terminal primary alcohol required for the 1,3-diol structure, which is the direct precursor to the oxetane ring.

Protocol 2: Synthesis of 4-(Oxetan-2-yl)phenol

  • Step 2.2.1: Selective Bromination of the Primary Alcohol.

    • This step is based on established protocols for converting 1,3-diols to 3-bromo-alcohols.[12]

    • Dissolve the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. The stoichiometry is critical to favor monobromination of the more reactive primary alcohol.

    • Stir at 0 °C for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 3-bromo-1-(4-(benzyloxy)phenyl)propan-1-ol, which is often used directly in the next step.

    • Causality: The primary hydroxyl group is sterically more accessible and electronically more reactive towards PBr₃ than the secondary benzylic alcohol, allowing for selective conversion to the required 3-halohydrin.

  • Step 2.2.2: Intramolecular Williamson Etherification.

    • Dissolve the crude bromohydrin (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[13]

    • Quench the reaction by the slow addition of water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(4-(benzyloxy)phenyl)oxetane.

    • Causality: The strong, non-nucleophilic base (NaH) deprotonates the remaining hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the bromide in a 4-exo-tet cyclization to form the thermodynamically favored oxetane ring.

  • Step 2.2.3: Benzyl Group Deprotection.

    • Dissolve the protected oxetane (1.0 eq) in ethanol or ethyl acetate.

    • Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

    • Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient) for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4-(Oxetan-2-yl)phenol. Further purification can be achieved by column chromatography or recrystallization if necessary.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 4-(Oxetan-2-yl)phenol.

G cluster_char Structural & Purity Analysis start Synthesized Crude Product purify Purification (Column Chromatography / Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY) purify->nmr ms Mass Spectrometry (GC-MS or LC-MS) purify->ms ir FTIR Spectroscopy purify->ir purity_analysis Purity Assessment (HPLC or GC) purify->purity_analysis final Characterized 4-(Oxetan-2-yl)phenol purity_analysis->final

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-2-yl)phenol

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Oxetan-2-yl)phenol, a molecule of significant interest in medicinal chemistry and drug discovery. The incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Oxetan-2-yl)phenol, a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane moiety into phenolic scaffolds can profoundly influence properties critical to a compound's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies. We will delve into the predicted properties of 4-(Oxetan-2-yl)phenol, provide comparative data for its 3-yl isomer, and present detailed, step-by-step protocols for the experimental determination of these key parameters.

Introduction: The Rising Prominence of Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties, including high polarity, a three-dimensional structure, and metabolic stability, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[3] The introduction of an oxetane can lead to significant improvements in a molecule's physicochemical profile, enhancing aqueous solubility, reducing metabolic liabilities, and modulating the basicity of adjacent amines without substantially increasing lipophilicity.[2][4] These attributes are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

This guide focuses specifically on 4-(Oxetan-2-yl)phenol, a compound that marries the versatile phenolic functional group with the advantageous oxetane ring. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems and for guiding its potential applications in drug discovery programs.

Molecular Profile of 4-(Oxetan-2-yl)phenol

The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular and physicochemical properties. Due to the novelty of 4-(Oxetan-2-yl)phenol, extensive experimental data is not yet publicly available. Therefore, we present a combination of its basic molecular information and computationally predicted physicochemical parameters. For comparative context, we also include available experimental data for the isomeric 4-(Oxetan-3-yl)phenol.

Table 1: Core Molecular and Predicted Physicochemical Properties of 4-(Oxetan-2-yl)phenol

PropertyValue (Predicted)Data Source
Molecular Formula C₉H₁₀O₂-
Molecular Weight 150.17 g/mol -
CAS Number Not available-
Melting Point Not available-
Boiling Point Not available-
logP (o/w) 1.51ChemSpider
pKa (acidic) 9.78 (phenol)ChemSpider
Aqueous Solubility -2.1 (logS)ChemSpider
Hydrogen Bond Acceptors 2ChemSpider
Hydrogen Bond Donors 1ChemSpider

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Table 2: Experimental Physicochemical Properties of 4-(Oxetan-3-yl)phenol for Comparison

PropertyValue (Experimental)Data Source
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.177 g/mol [5]
CAS Number 1402565-90-5[5]
logP (o/w) 1.32[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 1[5]

The predicted lower lipophilicity (logP) and the acidic pKa of the phenolic hydroxyl group are key characteristics that will govern the molecule's behavior in various biological environments.

Synthesis of 4-(Oxetan-2-yl)phenol

The synthesis of 2-substituted oxetanes can be achieved through various synthetic routes, with the Williamson etherification being a common and effective method.[6] A plausible synthetic pathway to 4-(Oxetan-2-yl)phenol would involve the reaction of a suitably protected 4-hydroxystyrene with an appropriate reagent to form the oxetane ring, followed by deprotection. Another approach could involve the ortho-lithiation of a protected phenol, directed by the oxetane ring.[6]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, computationally predicted properties must be validated through empirical measurement. The following sections detail standard, robust protocols for determining the key physicochemical properties of a small molecule like 4-(Oxetan-2-yl)phenol.

Melting Point Determination

Causality Behind Experimental Choice: The melting point of a pure crystalline solid is a sharp, well-defined temperature, while impurities will broaden and depress the melting range. Thus, this simple measurement provides a crucial indication of sample purity. The capillary method is a widely adopted, straightforward, and reliable technique for this determination.[4]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, powdered 4-(Oxetan-2-yl)phenol is loaded into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7]

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for a precise measurement.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry, powdered sample B Load into capillary tube A->B C Pack solid to 2-3 mm B->C D Place in melting point apparatus C->D Transfer E Heat at controlled rate D->E F Observe for melting E->F G Record melting range F->G

Melting Point Determination Workflow.
Boiling Point Determination

Causality Behind Experimental Choice: The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is another fundamental physical property that aids in identification and purity assessment.[3] Simple distillation is a classic and effective method for determining the boiling point of a sufficient quantity of a liquid sample.[9]

Step-by-Step Methodology:

  • Apparatus Setup: A small volume (e.g., 2-3 mL) of liquid 4-(Oxetan-2-yl)phenol is placed in a distillation flask with a spin vane.[10] A condenser is attached, and a thermometer is positioned so that the bulb is just above the liquid level to measure the vapor temperature.[10]

  • Heating: The flask is gently heated while stirring.[11]

  • Observation: The temperature is monitored as the liquid begins to boil and the vapor rises.

  • Data Recording: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.[9] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Lipophilicity (logP) Determination by Shake-Flask Method

Causality Behind Experimental Choice: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's membrane permeability and its interaction with biological targets.[12] The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[2]

Step-by-Step Methodology:

  • Preparation: A solution of 4-(Oxetan-2-yl)phenol is prepared in either n-octanol or water (or a suitable buffer at a pH where the compound is neutral).

  • Partitioning: Equal volumes of n-octanol and the aqueous phase are combined in a flask with a known amount of the compound. The flask is shaken until equilibrium is reached (typically for several hours).[2]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of 4-(Oxetan-2-yl)phenol in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculation: The logP is calculated using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

LogP_Workflow A Prepare n-octanol and aqueous phases B Add known amount of compound A->B C Shake to equilibrium B->C D Separate phases (centrifugation) C->D E Analyze concentration in each phase (HPLC/UV-Vis) D->E F Calculate logP E->F

Shake-Flask Method for logP Determination.
Acidity Constant (pKa) Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a phenol, this reflects the acidity of the hydroxyl proton. The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][5]

Step-by-Step Methodology:

  • Sample Preparation: A solution of 4-(Oxetan-2-yl)phenol is prepared in a suitable solvent, often a co-solvent mixture like methanol-water for compounds with limited aqueous solubility. A constant ionic strength is maintained using an electrolyte like KCl.[1]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[5]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[1]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.[1]

pKa_Workflow cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve sample in co-solvent B Titrate with standardized base A->B C Measure pH after each addition B->C D Plot pH vs. titrant volume C->D Generate Titration Curve E Identify half-equivalence point D->E F pKa = pH at half-equivalence E->F

Potentiometric Titration for pKa Determination.
Thermodynamic Solubility Determination

Causality Behind Experimental Choice: Aqueous solubility is a critical factor for oral drug absorption and achieving sufficient concentrations for in vitro and in vivo studies. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, providing a fundamental baseline.[13] The shake-flask method is the benchmark for determining thermodynamic solubility.[14]

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid 4-(Oxetan-2-yl)phenol is added to a specific volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Sample Processing: The suspension is filtered or centrifuged to remove any undissolved solid.[14]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method like HPLC-UV.[14]

  • Reporting: The solubility is reported in units such as µg/mL or µM.

Conclusion

4-(Oxetan-2-yl)phenol represents a promising scaffold for medicinal chemistry, leveraging the beneficial properties of the oxetane ring. While experimental data for this specific molecule is currently limited, this guide provides a robust framework for its characterization. The presented predicted physicochemical properties offer a valuable starting point for in silico modeling and initial drug design efforts. Furthermore, the detailed experimental protocols outlined herein provide the necessary tools for researchers to empirically determine these critical parameters, ensuring a solid foundation for any drug discovery program involving this or related compounds. The interplay of the phenolic hydroxyl and the 2-substituted oxetane ring warrants further investigation to fully elucidate its potential in developing novel therapeutics.

References

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Sources

Foundational

Whitepaper: 4-(Oxetan-2-yl)phenol in Modern Medicinal Chemistry

Synthesis, Physicochemical Profiling, and Strategic Integration in Drug Discovery Executive Summary The integration of strained four-membered oxygen heterocycles into pharmaceutical pipelines has revolutionized modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physicochemical Profiling, and Strategic Integration in Drug Discovery

Executive Summary

The integration of strained four-membered oxygen heterocycles into pharmaceutical pipelines has revolutionized modern drug design. 4-(Oxetan-2-yl)phenol serves as a highly versatile, bifunctional building block that allows medicinal chemists to graft the oxetane moiety directly onto complex molecular architectures. By acting as a robust isostere for carbonyls and gem-dimethyl groups, the oxetane ring fundamentally alters the physicochemical landscape of a lead compound—driving down lipophilicity, boosting aqueous solubility, and hardening the molecule against cytochrome P450 (CYP450) mediated metabolism.

This technical guide dissects the chemical identity, causality-driven synthesis, and drug discovery applications of 4-(Oxetan-2-yl)phenol, providing a self-validating framework for its deployment in structural optimization.

Chemical Identity & Comparative Physicochemical Profiling

Understanding the baseline metrics of 4-(Oxetan-2-yl)phenol is critical for predicting its behavior in biological systems. The phenolic hydroxyl group provides a synthetic handle (e.g., for Mitsunobu reactions or cross-coupling), while the oxetane ring modulates the overall polarity.

Table 1: Fundamental Chemical Properties
PropertyValueCausality / Structural Significance
IUPAC Name 4-(oxetan-2-yl)phenolStandardized nomenclature defining the exact regiochemistry of the phenol substitution.
CAS Number 1187011-21-7Unique registry identifier utilized for procurement and database verification (1)[1].
Molecular Formula C9H10O2Defines the atomic composition and exact mass constraints.
Molecular Weight 150.17 g/mol Low molecular weight ensures minimal penalty to Lipinski’s Rule of 5 during lead optimization.
Ring Strain ~106 kJ/molSlightly lower than epoxides, providing a perfect thermodynamic balance between synthetic reactivity and in vivo stability[2].

To understand why researchers choose oxetanes over traditional functional groups, we must compare their quantitative physicochemical contributions.

Table 2: Comparative Isosteric Profiling
Physicochemical ParameterGem-Dimethyl GroupCarbonyl GroupOxetane Ring
Lipophilicity (LogP shift) High (+1.0)Low (-0.5)Low (-0.3 to -0.6)
Hydrogen Bond Acceptor NoYesYes (Stronger due to lone pair angle)
Metabolic Stability HighSusceptible to reductionHigh (Resistant to oxidation/reduction)
Aqueous Solubility PoorGoodExcellent

Logical Framework of Oxetane Integration

The causality behind utilizing 4-(oxetan-2-yl)phenol lies in its unique electronic distribution. The oxygen atom within the strained ring projects its lone pairs at an angle that enhances its capacity as a hydrogen-bond acceptor compared to acyclic ethers.

OxetaneBenefits Core 4-(Oxetan-2-yl)phenol Prop1 Reduced Lipophilicity Core->Prop1 Isosteric effect Prop2 Enhanced Solubility Core->Prop2 Polarity shift Prop3 Metabolic Stability Core->Prop3 Blocked oxidation Prop4 H-Bond Acceptor Core->Prop4 Lone pair angle

Logical relationship of physicochemical benefits conferred by the oxetane moiety.

Advanced Synthesis & Manufacturing Protocols

The synthesis of 2-aryloxetanes demands precise kinetic control to prevent intermolecular oligomerization or retro-aldol fragmentation. The most authoritative and robust methodology is the intramolecular Williamson etherification of a 1,3-diol precursor (2)[2].

Below is a highly optimized, step-by-step protocol utilizing an in-situ halogenation-cyclization cascade, adapted from established oxetane exploration methodologies (3)[3].

Protocol: One-Pot Activation and Cyclization via Phosphine Reagents

Pre-requisite: 1-(4-(benzyloxy)phenyl)propane-1,3-diol (benzyl-protected to prevent phenoxide interference).

  • Preparation: Dissolve the diol precursor in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Halogenation Setup: Add 4.0 equivalents of Carbon Tetrachloride (CCl₄). Cool the reaction flask strictly to −48 °C using a dry ice/acetonitrile bath.

  • Selective Activation: Slowly add 1.1 equivalents of Tris(dimethylamino)phosphine dissolved in 1 mL of THF over a 5-minute period.

    • Causality of Reagent Selection: Tris(dimethylamino)phosphine is chosen over triphenylphosphine due to its superior nucleophilicity, allowing the rapid formation of the chlorophosphonium intermediate at low temperatures. This selectively activates the less sterically hindered primary alcohol into a leaving group (chloride) while leaving the secondary benzylic alcohol intact.

  • Cyclization: Transfer the flask to an ice bath (0 °C) and agitate until it reaches room temperature. The secondary alkoxide generated in situ attacks the primary chloride, closing the 4-membered ring.

  • Deprotection: Isolate the intermediate, then subject it to standard palladium-on-carbon (Pd/C) hydrogenolysis (H₂, 1 atm, MeOH) to cleave the benzyl group, yielding pure 4-(oxetan-2-yl)phenol.

Self-Validating System Checkpoint: The reaction provides an immediate physical cue; the solution transitions from clear to slightly turbid as the active chlorophosphonium salt precipitates. The protocol is self-terminating in its activation phase—once the stoichiometric phosphine is consumed, the temperature shift to 0 °C thermodynamically drives the intramolecular SN2 displacement. Complete consumption of the starting diol must be verified via TLC (Hexanes/EtOAc) before warming to room temperature.

Drug Discovery Workflow Integration

Once synthesized, 4-(oxetan-2-yl)phenol is utilized as a modular building block. The phenolic OH is typically alkylated or coupled to a core drug scaffold, effectively appending the oxetane ring to the periphery of the molecule to shield adjacent metabolic hotspots.

OxetaneWorkflow A Hit Compound B Oxetane Integration A->B Isosteric Replacement C ADME Profiling B->C Physicochemical Check D CYP450 Assays C->D In Vitro Testing E Lead Selection D->E Validation

Workflow for integrating oxetane isosteres into drug discovery pipelines.

Analytical Validation Standards

To ensure the integrity of the oxetane ring prior to downstream biological assays, the following self-validating analytical protocols must be executed:

  • Chromatographic Purity (HPLC): Run a reverse-phase gradient (Water/MeCN with 0.1% Formic Acid). Causality: The oxetane ring is sensitive to strong aqueous acids over prolonged periods; therefore, using mild modifiers like formic acid rather than TFA prevents ring-opening artifacts during analysis.

  • Spectroscopic Confirmation (¹H NMR): The rigid 4-membered ring forces the protons into distinct chemical environments. The oxetane C2 proton will appear as a distinct multiplet (typically ~5.5 ppm), while the C4 protons appear as two distinct multiplets (~4.5–5.0 ppm) due to their diastereotopic nature. The exact presence of these splitting patterns self-validates the successful formation of the cyclic ether over acyclic impurities.

References

  • Title: Chemical Space Exploration of Oxetanes Source: MDPI (Molecules) URL: [Link]

  • Title: Oxetanes and Oxetan-3-ones Source: Thieme Connect (Science of Synthesis) URL: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Oxetan-2-yl)phenol

Introduction 4-(Oxetan-2-yl)phenol is a fascinating molecule that incorporates two key functional groups: a phenol and an oxetane ring. The phenol moiety is a common structural motif in a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Oxetan-2-yl)phenol is a fascinating molecule that incorporates two key functional groups: a phenol and an oxetane ring. The phenol moiety is a common structural motif in a vast array of natural products and pharmaceutical agents, imparting properties ranging from antioxidant activity to hydrogen bonding capabilities. The oxetane ring, a four-membered cyclic ether, is an increasingly popular bioisostere for carbonyl and gem-dimethyl groups in medicinal chemistry.[1][2] Its inclusion can favorably modulate physicochemical properties such as solubility and metabolic stability.[3] A thorough understanding of the spectroscopic signature of 4-(Oxetan-2-yl)phenol is therefore crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Oxetan-2-yl)phenol. The presented data is a synthesis of established spectroscopic principles and data from analogous structures, offering a robust framework for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-(Oxetan-2-yl)phenol are numbered as follows:

Caption: Molecular structure and atom numbering for 4-(Oxetan-2-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(Oxetan-2-yl)phenol, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons of the phenol ring and the aliphatic protons of the oxetane ring. The presence of the oxygen atom in the oxetane ring significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) than in a corresponding cyclobutane.[4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2, H-6~ 7.2d~ 8.5Aromatic protons ortho to the oxetane substituent.
H-3, H-5~ 6.8d~ 8.5Aromatic protons ortho to the hydroxyl group.
OH4.5 - 6.0br s-Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent.
H-8'~ 5.4t~ 7.0Methine proton of the oxetane ring, deshielded by both the aromatic ring and the oxetane oxygen.
H-10'~ 4.7m-Methylene protons of the oxetane ring adjacent to the oxygen.
H-11'~ 2.8m-Methylene protons of the oxetane ring.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans). acq3->acq4 proc1 Apply Fourier transform to the acquired FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities and coupling constants. proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-4~ 155Phenolic carbon bearing the hydroxyl group, deshielded.
C-1~ 132Aromatic carbon bearing the oxetane substituent.
C-2, C-6~ 128Aromatic carbons ortho to the oxetane substituent.
C-3, C-5~ 115Aromatic carbons ortho to the hydroxyl group.
C-8'~ 80Methine carbon of the oxetane ring, deshielded by the oxygen and aromatic ring.
C-10'~ 68Methylene carbon of the oxetane ring adjacent to the oxygen.
C-11'~ 25Methylene carbon of the oxetane ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Oxetan-2-yl)phenol will be dominated by absorptions from the phenolic -OH group, the aromatic ring, and the C-O-C ether linkage of the oxetane.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3500 - 3200Strong, BroadPhenol O-HStretching
3100 - 3000MediumAromatic C-HStretching
2960 - 2850MediumAliphatic C-HStretching
1600, 1500Medium-StrongAromatic C=CStretching
~1230StrongPhenolic C-OStretching
~980StrongOxetane C-O-CAsymmetric Stretching

Causality in IR Spectroscopy: The broadness of the O-H stretch is a direct consequence of hydrogen bonding between phenol molecules.[6] The exact position and shape of this band can be sensitive to the concentration and physical state of the sample. The C-O-C stretch of the strained oxetane ring is a highly characteristic absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the ATR crystal. prep1->prep2 prep3 Apply pressure using the ATR accessory's clamp to ensure good contact. prep2->prep3 acq1 Acquire a background spectrum of the empty ATR crystal. prep3->acq1 acq2 Acquire the sample spectrum. acq1->acq2 acq3 The instrument software will automatically ratio the sample spectrum to the background. acq2->acq3 proc1 Perform baseline correction if necessary. acq3->proc1 proc2 Label the major absorption peaks. proc1->proc2

Sources

Foundational

Biological Activity and Medicinal Chemistry of 4-(Oxetan-2-yl)phenol: A Technical Guide to 2-Aryloxetane Bioisosteres

Executive Overview The strategic incorporation of strained, oxygen-containing four-membered rings into drug scaffolds has revolutionized modern medicinal chemistry. Among these, 4-(oxetan-2-yl)phenol represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The strategic incorporation of strained, oxygen-containing four-membered rings into drug scaffolds has revolutionized modern medicinal chemistry. Among these, 4-(oxetan-2-yl)phenol represents a highly specialized, three-dimensional pharmacophore. By acting as a non-classical bioisostere for carbonyl, gem-dimethyl, and tert-butyl groups, the 2-aryloxetane motif profoundly alters the physicochemical and pharmacokinetic profile of lead compounds[1].

This technical whitepaper provides an in-depth analysis of the biological activity, metabolic stability, and synthetic integration of 4-(oxetan-2-yl)phenol derivatives. It is designed to equip drug development professionals with the mechanistic rationale and validated protocols necessary to leverage this motif in lead optimization campaigns.

Mechanistic Rationale: The 2-Aryloxetane Bioisostere

The decision to incorporate a 4-(oxetan-2-yl)phenol moiety is rarely arbitrary; it is driven by the need to resolve specific liabilities in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[2]. The causality behind its efficacy is rooted in its unique stereoelectronic properties:

Physicochemical Property Modulation (LogD and pKa)

Lipophilicity is a primary driver of off-target toxicity and poor aqueous solubility. Replacing a lipophilic tert-butyl or isopropyl group with an oxetane ring drastically reduces the distribution coefficient (LogD)[3]. The highly electronegative oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor, significantly increasing the polar surface area (PSA). Furthermore, the inductive electron-withdrawing effect of the oxetane ring subtly pulls electron density away from the adjacent phenol, lowering its pKa and enhancing its capacity as a hydrogen-bond donor in target binding pockets (e.g., kinase hinge regions)[1].

Metabolic Stability and CYP450 Evasion

Alkyl groups (such as gem-dimethyls) adjacent to aromatic rings are notorious "soft spots" for cytochrome P450 (CYP450)-mediated benzylic or aliphatic oxidation[3]. The oxetane ring mitigates this liability through two mechanisms:

  • Steric Shielding: The puckered, rigid conformation of the four-membered ring restricts the accessibility of the C-H bonds to the CYP450 iron-oxo reactive center.

  • Electronic Deactivation: The adjacent oxygen atom increases the bond dissociation energy of the ring C-H bonds, raising the activation energy required for the initial Hydrogen Atom Transfer (HAT) step of CYP450 oxidation[4].

Consequently, metabolic clearance is often redirected toward microsomal epoxide hydrolase (mEH), a significantly slower metabolic pathway, thereby prolonging the drug's half-life[5].

ADME A 4-(Oxetan-2-yl)phenol Pharmacophore B Reduced LogD (Increased Polarity) A->B C CYP450 Evasion (Metabolic Stability) A->C D H-Bond Acceptor (Target Affinity) A->D E Enhanced Oral Bioavailability B->E F Prolonged Half-Life (Reduced CLint) C->F

Fig 1. Pharmacological property modulation pathway of the 4-(oxetan-2-yl)phenol scaffold.

Quantitative Data: Physicochemical & Pharmacokinetic Profiling

To illustrate the profound impact of the oxetane bioisostere, the following table summarizes the relative physicochemical and metabolic shifts observed when replacing standard alkyl groups with the oxetan-2-yl motif on a phenolic scaffold[3][6].

Property4-Isopropylphenol4-(tert-Butyl)phenol4-(Oxetan-2-yl)phenol
Medicinal Chemistry Role Alkyl baselineSteric baselinePolar Bioisostere
Estimated LogD (pH 7.4) ~2.9~3.3~1.8
Relative Aqueous Solubility LowVery LowHigh (>10x to 400x increase)
Primary Metabolic Liability High (Benzylic oxidation)High (Aliphatic oxidation)Low (mEH hydrolysis)
Intrinsic Clearance ( CLint​ ) RapidRapidSlow / Negligible
H-Bond Acceptor Count 1 (Phenol OH)1 (Phenol OH)2 (Phenol OH + Oxetane O)

Validated Experimental Protocols

The following methodologies provide self-validating systems for the synthesis and biological evaluation of 4-(oxetan-2-yl)phenol derivatives.

Synthesis of 2-Aryloxetanes via Modular Dehydration Coupling

Causality Note: Traditional synthesis of oxetanes often relies on harsh basic conditions (Williamson ether synthesis) which can be incompatible with sensitive functional groups. This protocol utilizes a mild, acid-catalyzed dehydration coupling to maintain the integrity of the highly strained four-membered ring[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the starting oxetanol precursor (1.0 equiv) and the corresponding phenol derivative (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Cool the reaction mixture to 0 °C. Slowly add a catalytic amount of a mild Brønsted acid (e.g., 10 mol% of diphenyl phosphate). Rationale: Stronger Lewis acids (like BF3​⋅OEt2​ ) risk triggering the undesired ring-opening of the oxetane.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor the consumption of the oxetanol via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the functionalized 4-(oxetan-2-yl)phenol.

In Vitro Microsomal Stability Assay (HLM)

Causality Note: To prove that the oxetane ring evades CYP450 metabolism, intrinsic clearance ( CLint​ ) must be measured. This protocol includes a positive control (Verapamil) to self-validate that the microsomes are enzymatically active. If Verapamil is not rapidly cleared, the assay is invalid[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the HLM in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Prepare a 10 mM stock of 4-(oxetan-2-yl)phenol in DMSO. Spike the compound into the HLM suspension to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1% to avoid CYP inhibition).

  • Pre-Incubation: Pre-incubate the mixture in a 37 °C shaking water bath for 5 minutes. Validation Step: Run a parallel well using 1 µM Verapamil as a high-clearance positive control.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the CLint​ and half-life ( t1/2​ ).

HLM S1 1. Prepare 1 µM Compound in Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Pre-incubate at 37°C (Validate with Verapamil) S2->S3 S4 4. Initiate with NADPH Regenerating System S3->S4 S5 5. Quench with Cold Acetonitrile (0-60 min) S4->S5 S6 6. LC-MS/MS Quantification & CLint Calculation S5->S6

Fig 2. Self-validating experimental workflow for in vitro microsomal stability screening.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS)[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS)[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres ACS Publications[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis National Institutes of Health (NIH) / MedChemComm[Link]

Sources

Exploratory

"4-(Oxetan-2-yl)phenol" as a building block in medicinal chemistry

4-(Oxetan-2-yl)phenol: A Next-Generation Chiral Building Block in Medicinal Chemistry Executive Summary The modern drug discovery paradigm is defined by a strategic shift from flat, sp²-hybridized aromatic systems toward...

Author: BenchChem Technical Support Team. Date: March 2026

4-(Oxetan-2-yl)phenol: A Next-Generation Chiral Building Block in Medicinal Chemistry

Executive Summary

The modern drug discovery paradigm is defined by a strategic shift from flat, sp²-hybridized aromatic systems toward sp³-enriched, three-dimensional scaffolds. Among these, the oxetane ring has emerged as a premier bioisostere for carbonyls, gem-dimethyl groups, and morpholines[1]. While 3-substituted oxetanes are well-documented, 2-substituted oxetanes—specifically 4-(oxetan-2-yl)phenol —represent a sophisticated evolution in scaffold design. By coupling a highly polar, metabolically stable oxetane core with a versatile phenol handle and a C2 stereocenter, this molecule offers unprecedented vector control and functional divergence for targeted therapeutics[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical postulation, anchoring the utility of 4-(oxetan-2-yl)phenol in empirical causality and self-validating synthetic execution.

Physicochemical Profiling & Causality: The "Why"

The integration of 4-(oxetan-2-yl)phenol into a drug candidate is rarely arbitrary; it is a calculated structural intervention designed to resolve specific physicochemical liabilities.

  • Dipole Moment & H-Bonding (Target Affinity): The oxetane oxygen possesses a strong dipole and acts as a potent hydrogen-bond acceptor. It mimics the H-bonding capacity of a carbonyl group but is devoid of the electrophilic reactivity that often leads to off-target toxicity or hydrolytic instability[3].

  • Metabolic Stability (Pharmacokinetics): Aliphatic chains and benzylic positions (e.g., in 4-isopropylphenol) are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The incorporation of the strained, electron-withdrawing oxetane ring effectively deactivates the adjacent carbon network toward oxidative metabolism, significantly extending the compound's half-life[4].

  • C2 Chirality & Vector Projection (Selectivity): Unlike 3-substituted oxetanes, which are achiral and project substituents linearly, the 2-substituted oxetane introduces a chiral center. This C2 stereocenter forces the phenol vector out of the equatorial plane at a specific trajectory, allowing medicinal chemists to navigate asymmetric protein pockets (such as kinase hinge regions) with high enantiomeric selectivity[2].

Quantitative Data Presentation

To illustrate the causal impact of the oxetane substitution, the following table contrasts 4-(oxetan-2-yl)phenol against its linear and aliphatic analogs.

Property4-Isopropylphenol (Aliphatic Control)4-(Oxetan-3-yl)phenol (Achiral Isostere)4-(Oxetan-2-yl)phenol (Chiral Target)Causality / Impact on Drug Design
Molecular Weight 136.19 g/mol 150.18 g/mol 150.18 g/mol Negligible size increase; maintains ligand efficiency.
cLogP (approx.) 2.91.81.9Oxetane oxygen dramatically lowers lipophilicity, improving aqueous solubility.
TPSA (Ų) 20.229.529.5Increased polar surface area enhances oral bioavailability (Rule of 5 compliant).
3D Vector Planar / FlexibleLinear / SymmetricalAngled / AsymmetricalC2 chirality enables precise spatial targeting within asymmetric binding sites.
CYP450 Liability High (Benzylic oxidation)LowLowRing strain and inductive effects resist metabolic degradation.

Structural and Mechanistic Integration

The dual-nature of 4-(oxetan-2-yl)phenol allows it to act as both a structural anchor and a synthetic diversification point. The phenol moiety (pKa ~9.5) serves as a nucleophilic handle for Williamson etherifications, Mitsunobu reactions, or cross-coupling, making it an ideal terminal unit for PROTAC linkers or antibody-drug conjugates (ADCs). Simultaneously, the oxetane core engages directly with the biological target.

FunctionalDivergence Core 4-(Oxetan-2-yl)phenol Phenol Phenol Moiety (pKa ~9.5) Core->Phenol SNAr / Mitsunobu Oxetane Oxetane Ring (Strain: 106 kJ/mol) Core->Oxetane H-Bond Acceptor Chiral C2 Stereocenter (Vector Control) Core->Chiral 3D Trajectory Target1 PROTAC Linkers Phenol->Target1 Etherification Target2 Target Affinity Oxetane->Target2 Kinase Hinge Binding Target3 Off-Target Reduction Chiral->Target3 Enantiomeric Selectivity

Fig 1. Functional divergence and medicinal chemistry applications of 4-(oxetan-2-yl)phenol.

Experimental Methodologies: Self-Validating Systems

In medicinal chemistry, a protocol is only as reliable as its internal quality control. The synthesis of the highly strained oxetane ring requires precise thermodynamic control to prevent ring-opening or polymerization[5]. Below is a self-validating workflow for the enantioselective synthesis of (S)-4-(oxetan-2-yl)phenol.

Protocol 1: Enantioselective Synthesis via Chiral Diol Cyclization

Objective: Synthesize (S)-4-(oxetan-2-yl)phenol from 1-(benzyloxy)-4-vinylbenzene with >98% enantiomeric excess (ee).

  • Step 1: Asymmetric Dihydroxylation

    • Procedure: Treat 1-(benzyloxy)-4-vinylbenzene with AD-mix-β in a 1:1 mixture of t-BuOH/H₂O at 0 °C for 24 hours. Quench with sodium sulfite and extract with EtOAc.

    • Causality: AD-mix-β dictates the absolute stereochemistry at the benzylic position, which will become the C2 stereocenter of the oxetane.

    • Self-Validation (QC 1): Perform Chiral HPLC on the crude diol. Proceed only if ee > 98%.

  • Step 2: Chemoselective Monotosylation

    • Procedure: Dissolve the chiral diol in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir for 12 hours.

    • Causality: The primary alcohol is sterically more accessible and reacts preferentially with TsCl, establishing the leaving group required for the subsequent ring closure.

    • Self-Validation (QC 2): ¹H NMR must show a downfield shift of the primary protons (~4.0 ppm) and the appearance of the tosyl methyl singlet (~2.4 ppm), with the secondary alcohol proton remaining unshifted.

  • Step 3: Intramolecular Williamson Etherification

    • Procedure: Dissolve the monotosylate in anhydrous THF. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) at 0 °C. Warm to room temperature and stir for 4 hours. Quench carefully with saturated NH₄Cl.

    • Causality: NaH deprotonates the secondary alcohol. The resulting alkoxide undergoes a 4-exo-tet nucleophilic substitution, displacing the tosylate to form the strained oxetane ring[4].

    • Self-Validation (QC 3): ¹H NMR is critical here. Look for the disappearance of the tosyl signals and the emergence of characteristic oxetane multiplets: C4 protons at ~4.5–4.8 ppm and C3 protons at ~2.5–3.0 ppm.

  • Step 4: Benzyl Deprotection (Hydrogenolysis)

    • Procedure: Dissolve the protected oxetane in EtOH. Add 10% Pd/C (0.1 eq). Purge the flask with H₂ and stir under a hydrogen balloon for 2 hours. Filter through Celite and concentrate.

    • Causality: Removes the benzyl protecting group under mild, neutral conditions that do not trigger acid-catalyzed ring-opening of the oxetane.

    • Self-Validation (QC 4): LC-MS must confirm the exact mass (m/z 150.18). ¹H NMR must show the disappearance of the benzylic CH₂ (~5.1 ppm) and the appearance of a broad phenol -OH singlet.

SyntheticWorkflow Step1 1. Asymmetric Dihydroxylation (AD-mix-β) QC1 QC: Chiral HPLC (ee > 98%) Step1->QC1 Step2 2. Selective Monotosylation (TsCl, Et3N) QC1->Step2 QC2 QC: 1H NMR (Primary OH conversion) Step2->QC2 Step3 3. Williamson Etherification (NaH, THF) QC2->Step3 QC3 QC: 1H NMR (Oxetane signals 4.5 ppm) Step3->QC3 Step4 4. Benzyl Deprotection (H2, Pd/C) QC3->Step4 QC4 QC: LC-MS (Mass = 150.18) Step4->QC4

Fig 2. Self-validating synthetic workflow for (S)-4-(oxetan-2-yl)phenol with QC checkpoints.

Protocol 2: Late-Stage Functionalization (Mitsunobu Etherification)

To integrate 4-(oxetan-2-yl)phenol into a larger drug scaffold:

  • Procedure: Combine 4-(oxetan-2-yl)phenol (1.0 eq), a target primary/secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir at room temperature for 12 hours.

  • Causality: The Mitsunobu reaction allows for the etherification of the phenol under strictly neutral conditions, preserving the integrity of the highly acid-sensitive oxetane core.

  • Self-Validation: Monitor via TLC (UV active spot shift). Confirm product formation via LC-MS, ensuring no +18 mass adducts (which would indicate hydrolytic ring-opening of the oxetane).

References

  • Wuitschik G, Rogers-Evans M, Müller K, Fischer H, Wagner B, Schuler F, Polonchuk L, Carreira EM. "Applications of oxetanes in drug discovery and medicinal chemistry" Angew. Chem. Int. Ed.1

  • BenchChem. "A Technical Guide to 2-Oxetanemethanamine for Researchers and Drug Development Professionals" Benchchem.2

  • Burkhard JA, Wuitschik G, Rogers-Evans M, Müller K, Carreira EM. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie.3

  • Bull JA, Croft RA, Davis OA, Doran R, Morgan KF. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.5

  • Beilstein Journals. "Oxetanes: formation, reactivity and total syntheses of natural products." Beilstein J. Org. Chem.4

Sources

Foundational

Fragment-to-Lead Evolution: Therapeutic Targeting Strategies Utilizing 4-(Oxetan-2-yl)phenol in Modern Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter dictates the trajectory of lead optimization. 4-(Oxetan-2-yl)phenol (CAS: 1187011-21-7) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter dictates the trajectory of lead optimization. 4-(Oxetan-2-yl)phenol (CAS: 1187011-21-7) has emerged as a high-value, bifunctional fragment. By marrying a classical phenolic pharmacophore with a modern oxetane bioisostere, this molecule provides a unique combination of target engagement and favorable physicochemical properties. As a Senior Application Scientist, I have observed that incorporating oxetanes early in the screening cascade mitigates downstream attrition related to poor solubility and metabolic clearance.

Physicochemical Rationale & Bioisosteric Profiling

The primary utility of 4-(Oxetan-2-yl)phenol lies in its ability to serve as a highly polar, metabolically stable bioisostere for gem-dimethyl or tert-butyl groups . Traditional alkyl substituents, while effective at filling hydrophobic pockets, inherently drive up lipophilicity (cLogP) and introduce vulnerabilities to cytochrome P450 (CYP450)-mediated aliphatic oxidation.

The oxetane ring, a strained four-membered cyclic ether, acts as a hydrogen bond acceptor (HBA) and significantly lowers lipophilicity without compromising the steric volume required for target engagement .

Table 1: Physicochemical Comparison of Phenolic Fragments
FragmentMW ( g/mol )cLogPPSA (Ų)HBDHBAMetabolic Liability (CYP450)
4-(tert-butyl)phenol 150.223.3120.211High (Aliphatic oxidation)
4-(isopropyl)phenol 136.192.8020.211High (Benzylic oxidation)
4-(Oxetan-2-yl)phenol 150.171.4529.512Low (Sterically hindered ether)

Data synthesized from standard cheminformatics predictive models demonstrating the superior physicochemical profile of the oxetane derivative.

Primary Therapeutic Target Classes

The structural duality of 4-(Oxetan-2-yl)phenol allows it to be directed against several high-value therapeutic targets.

2.1 Estrogen Receptor (ERα/β) Modulators

Phenols are the quintessential pharmacophore for estrogen receptors, mimicking the A-ring of endogenous 17β-estradiol. The phenolic hydroxyl group forms critical hydrogen bonds with Glu353 and Arg394 in the ligand-binding domain (LBD). The addition of the oxetane ring at the para position provides a rigid, polar vector that projects into the hydrophobic cavity normally occupied by the D-ring of estradiol. The oxetane oxygen can act as a secondary HBA, potentially interacting with His524, thereby modulating the receptor's agonistic or antagonistic conformation.

ER_Pathway Ligand 4-(Oxetan-2-yl)phenol (Fragment) ER Estrogen Receptor (ERα) Ligand Binding Domain Ligand->ER H-bond (Phenol) & Vector (Oxetane) Dimer Receptor Dimerization ER->Dimer Conformational Change DNA Estrogen Response Elements (ERE) Binding Dimer->DNA Nuclear Translocation Transcription Gene Transcription Modulation DNA->Transcription Coregulator Recruitment

Fig 1: Mechanistic pathway of ERα modulation by 4-(Oxetan-2-yl)phenol.

2.2 Tyrosine Kinase Inhibitors (e.g., c-Src, EGFR)

In the realm of kinase inhibitors, phenolic fragments frequently mimic the tyrosine residue of endogenous substrates. 4-(Oxetan-2-yl)phenol can be utilized as a hinge-binding motif or a DFG-in/out modulator. The oxetane ring fundamentally improves the aqueous solubility of the resulting kinase inhibitors—a common bottleneck in the development of flat, hydrophobic Type I and Type II kinase drugs .

Experimental Methodologies for Fragment Validation

To transition 4-(Oxetan-2-yl)phenol from a theoretical bioisostere to a validated hit, a rigorous, self-validating experimental cascade is required. The following protocols detail the biophysical and structural validation workflows.

FBDD_Workflow Library Fragment Library (Includes Oxetanes) SPR Primary Screening (SPR) Affinity & Kinetics Library->SPR Injection Xray X-ray Crystallography Structural Validation SPR->Xray Hit Triage (KD < 1mM) MedChem Lead Optimization (SAR & Bioisosteres) Xray->MedChem 3D Binding Mode InVivo Preclinical Profiling MedChem->InVivo Optimized Lead

Fig 2: Fragment-based drug discovery workflow utilizing SPR and X-ray soaking.

Protocol 3.1: Fragment Screening via Surface Plasmon Resonance (SPR)
  • Objective : Determine the binding affinity ( KD​ ) and kinetic profile of 4-(Oxetan-2-yl)phenol against recombinant ERα.

  • Causality & Design : SPR is chosen over biochemical assays because fragments exhibit low affinity (typically high µM to mM). SPR detects direct binding events without requiring a displacement probe, minimizing false positives.

    • Step 1: Sensor Chip Preparation : Immobilize His-tagged ERα LBD onto a CM5 sensor chip via standard amine coupling to a density of 3000-4000 Response Units (RU). Rationale: High immobilization density is required to detect the low molecular weight (150.17 Da) of the fragment.

    • Step 2: Buffer & Library Preparation : Prepare a running buffer of PBS, 0.05% Tween-20, and exactly 5.0% DMSO. Dissolve the fragment in 100% DMSO, then dilute into the running buffer to achieve a top concentration of 1 mM. Rationale: Strict DMSO matching prevents bulk refractive index shifts that obscure small fragment binding signals.

    • Step 3: Assay Execution : Inject the fragment in a 2-fold dilution series (1 mM down to 15.6 µM) at a high flow rate of 50 µL/min. Association time: 60s; Dissociation time: 120s. Include 17β-estradiol as a positive control and 1-butanol as a non-binding negative control.

    • Step 4: Data Analysis : Apply a solvent correction curve. Fit the steady-state binding levels to a 1:1 Langmuir binding model. Rationale: Fragments typically bind in a simple stoichiometric ratio without cooperativity.

Protocol 3.2: X-ray Crystallographic Soaking
  • Objective : Elucidate the 3D binding mode of 4-(Oxetan-2-yl)phenol in the ERα LBD to guide structure-based drug design (SBDD).

  • Causality & Design : Crystallography confirms that the fragment binds in the intended orthosteric pocket rather than aggregating or binding non-specifically to the protein surface.

    • Step 1: Crystal Growth : Grow apo-ERα crystals using the vapor diffusion (hanging drop) method in a mother liquor containing 20% PEG 3350, 200 mM MgCl2, and 0.1 M Bis-Tris (pH 6.5).

    • Step 2: Fragment Soaking : Transfer the crystals to a soaking drop containing the mother liquor supplemented with 20 mM 4-(Oxetan-2-yl)phenol and 10% DMSO. Incubate for 24 hours at 20°C. Rationale: The high concentration (20 mM) is necessary to drive the low-affinity fragment into the binding site and achieve high occupancy in the crystal lattice.

    • Step 3: Cryoprotection & Harvesting : Briefly dip the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen. Rationale: Glycerol prevents ice crystal formation which would destroy the diffraction pattern.

    • Step 4: Data Collection & Refinement : Collect diffraction data at a synchrotron source (100 K). Solve the structure using molecular replacement. Validate the fragment's presence using Fo​−Fc​ omit maps contoured at 3σ. Rationale: Omit maps ensure the electron density is genuinely derived from the fragment and not an artifact of the solvent or cryoprotectant.

Conclusion

4-(Oxetan-2-yl)phenol is more than a simple chemical building block; it is a strategic module in modern medicinal chemistry. By leveraging the phenol as a primary pharmacophore and the oxetane as a physicochemical modulator, drug development professionals can target challenging proteins while preemptively addressing solubility and metabolic liabilities.

References
  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. URL:[Link]

  • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, Wiley, 2006. URL:[Link]

  • Wuitschik, G. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

Exploratory

An In-depth Technical Guide to 4-(Oxetan-2-yl)phenol: A Novel Building Block for Modern Drug Discovery

Abstract The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry. Its unique combination of properties—low molecular wei...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a three-dimensional sp³-rich character—offers a powerful tool for modulating the physicochemical profiles of drug candidates. This guide focuses on the specific, yet underexplored, building block 4-(Oxetan-2-yl)phenol . While direct literature on this precise molecule is sparse, its structure represents a compelling fusion of the advantageous oxetane moiety with the synthetically versatile phenol group. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a forward-looking analysis based on established chemical principles. We will detail proposed synthetic strategies, predict key physicochemical properties, and outline its vast potential as an intermediate for creating next-generation therapeutics.

The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The incorporation of an oxetane ring into a drug candidate is a deliberate strategy to enhance its "drug-like" properties. Unlike its more flexible five-membered counterpart, tetrahydrofuran (THF), the oxetane ring possesses significant ring strain (~25.5 kcal/mol), which results in a more puckered and defined three-dimensional geometry.[1] This structural rigidity can be advantageous for optimizing binding interactions with a biological target.

The primary drivers for the adoption of oxetanes in drug design include:

  • Solubility Enhancement: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule—a critical factor for oral bioavailability.[2]

  • Metabolic Stability: Oxetanes are often used as metabolically stable bioisosteres for more labile functional groups. For instance, they can replace a gem-dimethyl group to block a site of oxidative metabolism without a substantial increase in lipophilicity.[2]

  • Lipophilicity (LogP) Reduction: In an era where "molecular obesity" and high lipophilicity are major causes of drug attrition, the polar nature of the oxetane allows for the introduction of steric bulk with a minimal lipophilic penalty.

  • pKa Modulation: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the amine's pKa, which can be beneficial for optimizing cellular permeability and reducing off-target effects.

The 2-substituted oxetane, as featured in our topic molecule, introduces an additional layer of complexity and opportunity: a chiral center. This provides a handle for creating stereospecific molecules, which can lead to improved potency and selectivity. However, the synthesis of 2-substituted oxetanes has historically been more challenging than their 3-substituted cousins, making building blocks like 4-(Oxetan-2-yl)phenol particularly valuable.[3][4]

Proposed Synthesis of 4-(Oxetan-2-yl)phenol

Given the absence of a direct, published protocol for the synthesis of 4-(Oxetan-2-yl)phenol, we propose a logical, multi-step sequence built from well-established and reliable chemical transformations. The causality behind this proposed route is its reliance on high-yielding, understood reactions, starting from a readily available commercial precursor.

The proposed synthetic pathway begins with 4-hydroxyacetophenone and proceeds through an epoxide ring-expansion strategy.

Synthetic_Workflow A 1. 4-Hydroxyacetophenone B 2. 4-(Benzyloxy)acetophenone A->B BnBr, K2CO3 Acetone, Reflux (Phenol Protection) C 3. 2-(4-(Benzyloxy)phenyl)-2-methyloxirane B->C Trimethylsulfoxonium iodide NaH, DMSO (Corey-Chaykovsky Epoxidation) D 4. 1-(4-(Benzyloxy)phenyl)ethan-1-one Oxetane Precursor C->D Trimethylsulfoxonium iodide (excess) NaH, DMSO, Heat (Epoxide Ring Expansion) E 5. 2-(4-(Benzyloxy)phenyl)oxetane D->E Hydrazine, KOH Ethylene Glycol, Heat (Wolff-Kishner Reduction) F 6. 4-(Oxetan-2-yl)phenol (Target) E->F H2, Pd/C Ethanol (Debenzylation)

Caption: Proposed multi-step synthesis of 4-(Oxetan-2-yl)phenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenol (Formation of 4-(Benzyloxy)acetophenone)

  • Rationale: The acidic proton of the phenol group is incompatible with the strongly basic conditions required for the subsequent ylide reactions. A benzyl ether is chosen as the protecting group due to its stability under these conditions and its straightforward removal via catalytic hydrogenation in the final step.

  • Procedure:

    • To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or column chromatography to yield 4-(benzyloxy)acetophenone.

Step 2: Epoxidation (Corey-Chaykovsky Reaction)

  • Rationale: This reaction efficiently converts the ketone into a terminal epoxide, which is the necessary precursor for the ring-expansion step. Sodium hydride and trimethylsulfoxonium iodide generate the reactive sulfur ylide in situ.

  • Procedure:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO under a nitrogen atmosphere.

    • Add trimethylsulfoxonium iodide (1.5 eq) portion-wise, allowing for gas evolution to cease between additions. Stir for 30 minutes.

    • Add a solution of 4-(benzyloxy)acetophenone (1.0 eq) in DMSO dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by carefully pouring it into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify by column chromatography to obtain the epoxide.

Step 3: Oxetane Formation via Epoxide Ring Expansion

  • Rationale: A second equivalent of the sulfur ylide can react with the pre-formed epoxide to induce a ring expansion, forming the desired four-membered oxetane ring.[3] This is a known, albeit sometimes challenging, transformation that directly constructs the core scaffold.

  • Procedure:

    • Prepare the dimethylsulfoxonium methylide as described in Step 2.

    • Add a solution of the epoxide from Step 2 (1.0 eq) in DMSO.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Work up and purify as in Step 2 to isolate the ketone-containing oxetane precursor.

Step 4: Deoxygenation (Wolff-Kishner Reduction)

  • Rationale: The carbonyl group introduced from the starting acetophenone must be removed. The Wolff-Kishner reduction is ideal as it is performed under basic conditions, which are compatible with the acid-sensitive oxetane ring and the benzyl ether protecting group.

  • Procedure:

    • Dissolve the oxetane precursor from Step 3 (1.0 eq) in ethylene glycol.

    • Add hydrazine hydrate (10 eq) and potassium hydroxide (KOH, 5 eq).

    • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain at this temperature for 4-6 hours.

    • Cool the reaction, dilute with water, and extract with diethyl ether.

    • Wash the organic layers, dry, and concentrate. Purify by column chromatography to yield 2-(4-(benzyloxy)phenyl)oxetane.

Step 5: Deprotection (Catalytic Hydrogenation)

  • Rationale: The final step is the removal of the benzyl protecting group to unveil the target phenol. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the protected oxetane (1.0 eq) in ethanol.

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Stir the mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) at room temperature until TLC indicates complete reaction.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-(Oxetan-2-yl)phenol .

Physicochemical Properties and Structural Analysis

While experimental data for 4-(Oxetan-2-yl)phenol is not available, we can predict its properties and compare them to relevant analogs to understand its potential advantages.

Property4-(Oxetan-2-yl)phenol (Predicted)4-tert-Butylphenol (Experimental)4-Cyclohexylphenol (Experimental)4-(Oxetan-3-yl)phenol (Experimental)[5]
Molecular Weight 150.18150.22176.25150.18
cLogP ~1.4~2.8~3.81.32
Topological Polar Surface Area (TPSA) 29.46 Ų20.23 Ų20.23 Ų29.46 Ų
H-Bond Donors 1111
H-Bond Acceptors 2112
pKa (Phenol) ~9.8~10.2~10.3~9.8

Analysis of Properties:

  • Lipophilicity (cLogP): The most striking predicted feature is the significantly lower lipophilicity compared to its common bioisosteres, 4-tert-butylphenol and 4-cyclohexylphenol. This is consistent with data for the 3-yl isomer and underscores the oxetane's utility in reducing LogP while maintaining or increasing steric profile.[5]

  • Polarity (TPSA): The presence of the ether oxygen in the oxetane ring increases the TPSA and the hydrogen bond acceptor count. This contributes directly to improved polarity and potential for enhanced solubility.

  • Acidity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom is expected to make the phenolic proton slightly more acidic than in its simple alkyl-substituted counterparts. This can influence binding interactions and metabolic pathways.

  • Chirality: The C2 position of the oxetane is a stereocenter. This means the molecule exists as a pair of enantiomers, (R)- and (S)-4-(Oxetan-2-yl)phenol, which would need to be separated or synthesized stereoselectively for use in chiral drug development programs.

Applications as a Synthetic Building Block

The primary utility of 4-(Oxetan-2-yl)phenol is as a versatile intermediate. The phenol group is a synthetic handle that can be readily derivatized, most commonly via Williamson ether synthesis , to connect the oxetane-phenyl motif to a larger molecular scaffold.[6][7]

Derivatization_Strategy cluster_0 Core Drug Scaffold A R-X (Alkyl Halide or Sulfonate) D Final Oxetane-Containing Drug Candidate A->D SN2 Reaction (Williamson Ether Synthesis) B 4-(Oxetan-2-yl)phenol C Phenoxide Intermediate B->C Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, ACN) C->D SN2 Reaction (Williamson Ether Synthesis)

Caption: General strategy for derivatizing 4-(Oxetan-2-yl)phenol.

General Protocol: Williamson Ether Synthesis
  • Rationale: This classic Sₙ2 reaction is one of the most reliable methods for forming aryl ethers.[8] The phenol is first deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a leaving group (halide, tosylate, etc.) on an alkyl electrophile.

  • Procedure:

    • In an inert atmosphere flask, dissolve 4-(Oxetan-2-yl)phenol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.[8]

    • Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

    • Add the alkylating agent (R-X, where X = Br, I, OTs; 1.0-1.2 eq).

    • Heat the reaction mixture (typically 60-100 °C) and monitor by TLC. Reaction times can vary from 2 to 24 hours.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

This strategy allows for the facile incorporation of the 4-(oxetan-2-yl)phenoxy group into a wide array of molecular architectures, making it a valuable tool for lead optimization campaigns.

Patent Landscape and Intellectual Property Considerations

A search of current patent databases does not reveal specific claims for the molecule 4-(Oxetan-2-yl)phenol itself. This suggests that it represents novel and unexplored chemical space. The broader field of oxetane-containing compounds, however, is an area of intense patent activity.[2] The strategic advantage here is twofold:

  • Freedom to Operate: The novelty of this building block likely provides significant freedom to operate for research and development.

  • Composition of Matter IP: New chemical entities synthesized using 4-(Oxetan-2-yl)phenol could be highly patentable, as the unique substitution pattern may not be anticipated by prior art.

Conclusion

4-(Oxetan-2-yl)phenol stands as a building block of high potential for medicinal chemists and drug discovery professionals. While its synthesis requires a multi-step approach, the individual transformations are well-precedented. Its predicted physicochemical profile—particularly its low lipophilicity and high polarity relative to traditional bioisosteres—makes it an attractive scaffold for addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug development. The combination of a chiral 2-substituted oxetane with a synthetically tractable phenol group provides a powerful platform for generating novel, potent, and patentable therapeutic candidates. Further investigation into the stereoselective synthesis and biological application of this compound is strongly warranted.

References

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(1), 1099-1139. [Link]

  • Glaser, J. B., & König, B. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

  • Wikipedia contributors. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved from [Link]

  • Scilit. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

  • Smal, J. R., & Sammis, G. M. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. [Link]

  • Bull, J. A. (2015). Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. [Link]

  • ChemRxiv. (2025). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. [Link]

  • ACS Publications. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of hindered ether. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of tetrasubstituted oxetanes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Google Patents. (n.d.). US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemtube3d. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Castro, S., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • Clark, J. (n.d.). The reactions of Grignard reagents. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 18.4: The Reactions of Carbonyl Compounds with Gringard Reagents. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Shanghai 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies and Protocols for 4-(Oxetan-2-yl)phenol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale & Route Selection The incorporation of oxeta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale & Route Selection

The incorporation of oxetanes into pharmaceutical scaffolds has revolutionized modern drug design. As bioisosteres for gem-dimethyl groups and carbonyls, oxetanes enhance aqueous solubility, reduce lipophilicity (logD), and improve metabolic stability. However, while 3-substituted oxetanes are synthetically accessible via commercial building blocks, 2-aryloxetanes such as 4-(oxetan-2-yl)phenol present a distinct synthetic challenge. The electronic influence of the adjacent aryl ring increases the susceptibility of the oxetane to acid-catalyzed ring-opening, demanding highly controlled, neutral-to-basic synthetic conditions.

As a Senior Application Scientist, I have evaluated multiple pathways to construct the 2-aryloxetane core. The three primary methodologies include:

  • Intramolecular Williamson Etherification (The Diol Route): The most scalable and reliable method for constructing the 4-membered ring de novo [1].

  • Paternò–Büchi [2+2] Cycloaddition: A direct photochemical approach [2], though challenging to scale without specialized flow reactors.

  • Visible-Light-Mediated Giese Addition: A modern photoredox approach useful for late-stage functionalization, but less practical for synthesizing the primary phenol core from simple starting materials [3].

For robust laboratory preparation, the Intramolecular Etherification route is superior. It relies on the regioselective activation of a 1,3-diol followed by a base-mediated 4-exo-tet cyclization.

G A 4-Benzyloxybenzaldehyde B 1,3-Diol Intermediate A->B 1. Aldol 2. Reduction C Monotosylate B->C TsCl, Pyridine (Regioselective) D Protected Oxetane C->D NaH, THF (4-exo-tet) E 4-(Oxetan-2-yl)phenol D->E H2, Pd/C (Deprotection)

Synthetic workflow for 4-(Oxetan-2-yl)phenol via the 1,3-diol intramolecular etherification route.

Comparative Route Analysis

To justify the selection of the Diol Route, the following table summarizes the quantitative and operational metrics of the available synthetic strategies.

Synthetic StrategyKey ReagentsAvg. Overall YieldScalabilityEquipment RequirementsPrimary Synthetic Challenge
Intramolecular Etherification TsCl, Pyridine, NaH, THF45–55% (4 steps)High (Multi-gram)Standard glasswareRegiocontrol during monotosylation
Paternò–Büchi [2+2] UV Light (300 nm), Ethylene30–40% (2 steps)Low to MediumPhotochemical flow reactorOver-irradiation leading to decomposition
Photoredox Giese Addition Ir-photocatalyst, Blue LED50–70% (Late-stage)MediumPhotoredox setupAccess to specific oxetane-carboxylic acids

Mechanistic Causality of the 4-exo-tet Cyclization

The critical step in this synthesis is the formation of the oxetane ring. According to Baldwin’s rules, a 4-exo-tet cyclization is favored, but it is kinetically slow due to ring strain and entropic penalties.

Causality in Reagent Selection:

  • Protection Strategy: We utilize a benzyl ether rather than a silyl ether (like TBS) or a free phenol. A free phenol would consume the strong base (NaH) and risk intermolecular alkylation. Benzyl ethers are robust to NaH and can be cleaved under neutral hydrogenolysis conditions, preserving the acid-sensitive oxetane [4].

  • Regioselective Activation: Tosyl chloride (TsCl) in pyridine at 0 °C selectively reacts with the less sterically hindered primary alcohol. If the secondary benzylic alcohol were activated, base treatment would yield an epoxide (via 3-exo-tet) or an elimination product.

  • Base Selection: Sodium hydride (NaH) in THF ensures irreversible deprotonation of the secondary alcohol. The resulting naked alkoxide is highly nucleophilic, driving the challenging 4-exo-tet displacement of the primary tosylate.

Mechanism A 1,3-Diol Monotosylate (Secondary OH, Primary OTs) B Alkoxide Formation (NaH deprotonation) A->B - H2 gas C S_N2 Transition State (4-exo-tet trajectory) B->C Intramolecular attack D 2-Aryloxetane Core + NaOTs C->D Inversion at C4

Mechanistic pathway of the base-mediated 4-exo-tet cyclization to form the 2-aryloxetane ring.

Detailed Experimental Protocols

Step 4.1: Synthesis of 1-(4-(benzyloxy)phenyl)propane-1,3-diol
  • Aldol Addition: To a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.2 eq) dropwise. Stir for 30 min. Add anhydrous ethyl acetate (1.2 eq) dropwise. After 30 min, add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in THF. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the β-hydroxy ester.

  • Reduction: Dissolve the crude β-hydroxy ester in anhydrous THF (0.2 M) and cool to 0 °C. Carefully add LiAlH₄ (2.0 eq) in portions. Self-Validation: Vigorous bubbling indicates the reduction of the ester. Stir at room temperature for 3 hours. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to afford the 1,3-diol as a white solid.

Step 4.2: Regioselective Monotosylation
  • Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) in small portions over 30 minutes.

  • Maintain the reaction strictly at 0 °C for 12–16 hours. Causality: Allowing the reaction to warm to room temperature will result in bis-tosylation, ruining the subsequent cyclization.

  • Workup: Dilute with cold CH₂Cl₂ and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate.

  • Self-Validation (TLC): Using Hexanes/EtOAc (1:1), the starting diol (Rf ~0.1) should be consumed, replaced by a major spot for the monotosylate (Rf ~0.4).

Step 4.3: Intramolecular Williamson Etherification
  • Dissolve the crude monotosylate (1.0 eq) in anhydrous THF at a high dilution of 0.05 M. Causality: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Cool the solution to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in one portion.

  • Self-Validation: Immediate evolution of H₂ gas confirms the deprotonation of the secondary alcohol.

  • Warm the reaction to 60 °C and stir for 4 hours.

  • Quench carefully with ice water, extract with Et₂O, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate 2-(4-(benzyloxy)phenyl)oxetane.

Step 4.4: Global Deprotection (Hydrogenolysis)
  • Dissolve the protected oxetane in HPLC-grade Ethyl Acetate (0.1 M). Causality: Do not use acidic solvents (like AcOH) or methanol containing trace HCl, as the 2-aryloxetane will immediately undergo ring-opening.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with vacuum/H₂ cycles and stir under a balloon of H₂ gas (1 atm) at room temperature for 4 hours.

  • Self-Validation: Monitor H₂ uptake. Once complete, TLC will show conversion to a highly polar, UV-active spot that stains strongly with KMnO₄ (indicating the free phenol).

  • Filter through a pad of Celite to remove the palladium catalyst and concentrate to yield the pure 4-(oxetan-2-yl)phenol .

Self-Validating Quality Control (QC) Parameters

To ensure the integrity of the synthesized 4-(oxetan-2-yl)phenol, perform the following analytical validations:

  • ¹H NMR (400 MHz, CDCl₃): The oxetane ring protons are highly diagnostic.

    • The C2 proton (benzylic and ethereal) will appear as a distinct triplet or doublet of doublets at δ 5.5 – 5.8 ppm .

    • The C4 protons (adjacent to oxygen) will appear as multiplets at δ 4.5 – 4.8 ppm .

    • The C3 protons (methylene bridge) will appear as complex multiplets at δ 2.5 – 3.0 ppm .

  • Mass Spectrometry (ESI-MS): Look for the [M-H]⁻ peak at m/z 149.06 in negative ion mode, confirming the presence of the free phenol.

  • Stability Check: The final compound should be stored at -20 °C in a desiccator. Avoid exposure to chloroform that has degraded to produce trace phosgene/HCl, as this will catalyze oxetane decomposition.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry URL
  • Oxetanes and Oxetan-3-ones Science of Synthesis / Thieme Connect URL
  • Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals ChemRxiv / Royal Society of Chemistry URL
  • Oxetane Synthesis Organic Chemistry Portal URL

Sources

Application

Application Note: Advanced Functionalization Methods for 4-(Oxetan-2-yl)phenol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern drug discovery, the oxetane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern drug discovery, the oxetane ring has emerged as a privileged bioisostere for carbonyls and gem-dimethyl groups [1]. The incorporation of an oxetane ring profoundly alters the physicochemical landscape of a molecule, typically lowering lipophilicity (LogD), enhancing aqueous solubility, and increasing metabolic stability against cytochrome P450 oxidation [3].

4-(Oxetan-2-yl)phenol represents a highly versatile, bifunctional building block. It combines the favorable physicochemical properties of the 2-aryloxetane motif with the synthetic handle of a phenolic hydroxyl group. Because the oxetane ring is stable to basic conditions and transition-metal catalysis but sensitive to strong Lewis acids, functionalization must be strategically sequenced. This guide details the causal logic and protocols for the late-stage functionalization of 4-(oxetan-2-yl)phenol scaffolds.

Table 1: Physicochemical Impact of Oxetane Incorporation

Comparative baseline of bioisosteric replacements in medicinal chemistry.

Property / Metricgem-Dimethyl GroupCarbonyl GroupOxetane Ring
Lipophilicity (LogD) High (+0.5 to +1.0)LowLow (Reduces LogD)
Aqueous Solubility PoorGoodExcellent (Up to 4000x increase)
Metabolic Clearance High (Labile C-H bonds)Variable (Reduction prone)Low (Sterically shielded σ* orbitals)
H-Bond Acceptor NoYes (Strong)Yes (Moderate, directional)
3D Conformation Bulky, non-polarPlanar, sp²Compact, sp³-rich, puckered

Core Functionalization Strategies

The functionalization of 4-(oxetan-2-yl)phenol can be divided into three distinct vectors, each governed by specific mechanistic rules.

A. Phenol O-Functionalization and Cross-Coupling

The "Why": The oxetane ring is highly stable to standard basic conditions and palladium catalysis [1]. Therefore, the phenolic -OH can be converted into a pseudo-halide (e.g., a triflate) to unlock the vast chemical space of Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Causality: By utilizing trifluoromethanesulfonic anhydride (Tf₂O) under mild basic conditions, the phenol is activated without triggering the Lewis-acid-mediated ring-opening of the oxetane.

B. Oxetane-Directed ortho-Lithiation (DoM)

The "Why": The oxetane oxygen is a powerful Directing Metalation Group (DMG) [2]. When treated with an alkyllithium reagent, the oxetane oxygen coordinates the lithium cation, directing deprotonation strictly to the adjacent ortho-C-H bond of the aryl ring. Causality: This process is driven by the Complex-Induced Proximity Effect (CIPE) . To execute this on 4-(oxetan-2-yl)phenol, the acidic phenolic proton must first be masked (e.g., as a TIPS ether) to prevent the immediate quenching of the organolithium base. sec-Butyllithium (s-BuLi) is preferred over n-BuLi because its steric bulk prevents nucleophilic attack (ring-opening) on the oxetane.

C. Controlled Oxetane Ring-Opening (Late-Stage Diversification)

The "Why": While the oxetane is usually retained for its bioisosteric properties, it can be intentionally cleaved to generate highly substituted acyclic motifs. Causality: Treating the 2-aryloxetane with a strong Lewis acid (e.g., BF₃·OEt₂) and a nucleophile triggers benzylic C-O cleavage. The transition state is stabilized by the electron-donating nature of the para-phenol (or protected phenol), yielding 1,3-functionalized acyclic scaffolds.

Visualizations of Functionalization Logic

Workflow Core 4-(Oxetan-2-yl)phenol Triflation Triflation (Tf2O, Base) Core->Triflation O-Functionalization Protection OH Protection (e.g., TIPS-Cl) Core->Protection Mask Acidic Proton RingOpen Lewis Acid + Nu- (e.g., BF3·OEt2) Core->RingOpen Benzylic Cleavage CrossCoupling Pd-Catalyzed Cross-Coupling Triflation->CrossCoupling Ar-B(OH)2, Pd(0) DoM Directed ortho-Lithiation (s-BuLi) Protection->DoM CIPE Coordination OrthoSubst ortho-Functionalized 2-Aryloxetane DoM->OrthoSubst Electrophile (E+) Acyclic 1,3-Functionalized Acyclic Scaffold RingOpen->Acyclic Ring Expansion/Opening

Fig 1: Global functionalization workflows for 4-(Oxetan-2-yl)phenol derivatives.

CIPE Start Protected 4-(Oxetan-2-yl)phenol Coord Pre-equilibrium Complex [Oxetane-O ··· Li+] Start->Coord + s-BuLi (Non-nucleophilic base) Deprot Slow Deprotonation (ortho-C-H cleavage) Coord->Deprot Complex-Induced Proximity Effect Lithiated ortho-Lithiated Intermediate Deprot->Lithiated - Butane Product Regioselective Trapping (e.g., TMS, Ar, Halogen) Lithiated->Product + Electrophile (E+)

Fig 2: Mechanism of oxetane-directed ortho-lithiation via CIPE.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol converts the phenol into a triflate, followed by Pd-catalyzed arylation to build extended 3D architectures.

Step 1: Triflation

  • Dissolve 4-(oxetan-2-yl)phenol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere.

  • Add pyridine (2.5 equiv) and cool the reaction mixture to 0 °C.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Self-Validation Check: Monitor by TLC. The highly polar phenol will rapidly convert to the non-polar triflate (significant increase in Rf).

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Use the crude triflate immediately.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the crude triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv). Purge the vessel with nitrogen for 5 minutes.

  • Heat to 80 °C for 4–6 hours.

  • Self-Validation Check: LC-MS should indicate the disappearance of the triflate mass and the emergence of the cross-coupled product. The oxetane ring remains fully intact under these conditions.

Protocol 2: Regioselective Oxetane-Directed ortho-Lithiation

This protocol leverages the CIPE mechanism to functionalize the aryl ring strictly at the position ortho to the oxetane [2].

Step 1: Phenol Protection

  • Convert 4-(oxetan-2-yl)phenol to its TIPS ether using TIPS-Cl (1.2 equiv) and imidazole (2.0 equiv) in DMF at room temperature. Purify via flash chromatography.

Step 2: Directed Lithiation and Trapping

  • Dissolve the TIPS-protected 4-(oxetan-2-yl)phenol (1.0 equiv) in anhydrous diethyl ether (Et₂O, 0.1 M) under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.4 equiv, 1.4 M in cyclohexane) dropwise. Note: Do not use n-BuLi, as its reduced steric bulk may lead to unwanted oxetane ring-opening.

  • Stir at -78 °C for 1 hour to allow the pre-equilibrium complex to form and deprotonation to occur.

  • Self-Validation Check (Pilot Aliquot): Quench a 0.1 mL aliquot with CD₃OD. Crude ¹H-NMR should show >95% deuterium incorporation exclusively at the ortho-position relative to the oxetane, confirming regioselectivity.

  • Add the desired electrophile (e.g., TMSCl, DMF, or an iodine source) (3.0 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233.[Link] [1]

  • Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2012). "Exploiting the Lithiation-Directing Ability of Oxetane for the Regioselective Preparation of Functionalized 2-Aryloxetane Scaffolds under Mild Conditions." Angewandte Chemie International Edition, 51(30), 7532-7536.[Link] [2]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link] [3]

Method

Application Note: High-Throughput Parallel Synthesis Using 4-(Oxetan-2-yl)phenol

Executive Summary & Rationale With the landmark FDA approval of rilzabrutinib in late 2025, the oxetane ring has been definitively validated as a critical structural motif in fully synthetic commercial drugs [2]. As medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

With the landmark FDA approval of rilzabrutinib in late 2025, the oxetane ring has been definitively validated as a critical structural motif in fully synthetic commercial drugs [2]. As medicinal chemistry programs increasingly target complex biological spaces, the demand for non-flat, sp³-rich bioisosteres has surged. Oxetanes serve as superior bioisosteric replacements for gem-dimethyl and carbonyl groups, offering reduced lipophilicity (LogD), enhanced aqueous solubility, and improved metabolic stability [1].

For drug development professionals executing library generation, 4-(Oxetan-2-yl)phenol is a highly versatile building block. The phenolic hydroxyl group provides an orthogonal, highly reactive handle for parallel synthesis, allowing for rapid diversification while the para-substituted oxetane ring remains intact to impart its favorable 3D physicochemical characteristics to the resulting compound library.

Mechanistic Insights: The Oxetane Advantage

The success of 4-(Oxetan-2-yl)phenol in parallel synthesis relies on exploiting the distinct electronic environments of the molecule. The oxetane oxygen is weakly basic and sterically hindered, rendering it remarkably stable under standard basic alkylation and mild transition-metal cross-coupling conditions. Conversely, the phenol possesses a pKa of ~10, allowing for selective deprotonation and functionalization without triggering the acid-catalyzed ring-opening that typically plagues strained four-membered heterocycles.

By utilizing this building block, researchers can efficiently generate diverse arrays of aryl ethers and biaryl compounds. The resulting libraries bypass the traditional liabilities of flat aromatic systems, redirecting metabolic clearance away from cytochrome P450 (CYP) enzymes and significantly reducing the basicity of adjacent amines through the oxetane's powerful inductive electron-withdrawing effect [1, 2].

Parallel Synthesis Workflows

The following workflows detail the divergent synthesis of two distinct libraries from the single 4-(Oxetan-2-yl)phenol core: an Aryl Ether Library via base-mediated alkylation, and a Biaryl Oxetane Library via triflation and Suzuki-Miyaura cross-coupling.

G A 4-(Oxetan-2-yl)phenol (Core Building Block) B Parallel Alkylation (R-X, Cs2CO3) A->B Etherification C Triflation (Tf2O, Pyridine) A->C Activation D Aryl Ether Library (Improved LogD) B->D E Aryl Triflate Intermediate C->E F Suzuki Coupling (Ar-B(OH)2, Pd) E->F Diversification G Biaryl Oxetane Library (Enhanced Stability) F->G

Workflow for divergent parallel synthesis utilizing 4-(Oxetan-2-yl)phenol.

Protocol A: High-Throughput Phenolic Alkylation (Aryl Ether Library)

This protocol utilizes mild basic conditions to generate a library of oxetane-containing aryl ethers.

  • Preparation: In a 96-well synthesis block, dispense 4-(Oxetan-2-yl)phenol (0.1 mmol) dissolved in anhydrous DMF (0.5 mL) into each well.

  • Base Addition: Add Cs2​CO3​ (0.2 mmol, 2.0 equiv) to each well.

    • Causality Insight: Cesium carbonate is selected over sodium or potassium bases because the large cesium cation provides a highly dissociated, "naked" phenoxide anion. This significantly accelerates S N​ 2 kinetics at lower temperatures (40 °C), preventing the thermal degradation of the strained oxetane ring.

  • Electrophile Addition: Dispense a unique array of alkyl halides (R-X, 0.12 mmol, 1.2 equiv) across the block.

  • Reaction: Seal the block and agitate at 40 °C for 12 hours.

  • Workup & Self-Validation: Evaporate the DMF via centrifugal evaporation. Partition the residue between EtOAc and 0.1 M NaOH (to wash away unreacted phenol).

    • System Validation: Analyze the organic layer via LC-MS. The protocol is validated by confirming the presence of the [M+H]+ peak and the strict absence of the [M+18]+ mass adduct. The presence of [M+18]+ indicates unwanted hydrolytic ring-opening of the oxetane, signaling a failure in temperature control or solvent anhydrousness.

Protocol B: In-situ Triflation and Suzuki-Miyaura Cross-Coupling (Biaryl Library)

This two-step protocol converts the phenol into a reactive triflate, followed by palladium-catalyzed cross-coupling to generate biaryl systems.

  • Triflation: To a cooled (0 °C) solution of 4-(Oxetan-2-yl)phenol (0.1 mmol) in anhydrous DCM (0.5 mL), add pyridine (0.3 mmol) followed by the dropwise addition of triflic anhydride ( Tf2​O , 0.12 mmol).

    • Causality Insight: Maintaining 0 °C and utilizing pyridine as an acid scavenger is critical. Tf2​O is highly electrophilic; without an acid scavenger, trace triflic acid will rapidly catalyze the ring-opening polymerization of the oxetane.

  • Solvent Swap: After 2 hours, quench with saturated NaHCO3​ , extract with DCM, and evaporate. Redissolve the crude aryl triflate intermediate in a 1,4-dioxane/water mixture (4:1, 0.6 mL).

  • Cross-Coupling: Add a unique array of aryl/heteroaryl boronic acids (0.15 mmol), K3​PO4​ (0.3 mmol), and Pd(dppf)Cl2​ (5 mol%).

    • Causality Insight: The bidentate dppf ligand forces a sterically demanding coordination sphere around the palladium center. This accelerates the reductive elimination step of the catalytic cycle, driving the cross-coupling to completion faster than the competing protodeboronation of the boronic acids.

  • Reaction: Heat the sealed block at 80 °C for 8 hours under a nitrogen atmosphere.

  • Purification & Self-Validation: Filter the crude mixtures through a 96-well silica/Celite SPE plate.

    • System Validation: Complete removal of palladium black is a mandatory validation step before solvent evaporation. Residual palladium can act as a Lewis acid, catalyzing the degradation of the oxetane ring during library storage.

Physicochemical Data Comparison

The incorporation of the oxetane motif via 4-(Oxetan-2-yl)phenol yields profound improvements in the drug-like properties of the resulting library compounds. The table below summarizes the representative quantitative shifts in physicochemical properties when replacing traditional flat or lipophilic motifs with the oxetane ring.

Structural MotifCalculated LogD (pH 7.4)Aqueous Solubility (µg/mL)Metabolic Stability (HLM)*Primary Liability Addressed
gem-Dimethyl 3.81545%High lipophilicity; poor solubility
Methoxy 3.24530%Rapid O-demethylation by CYPs
Oxetan-2-yl 2.4 180 85% Optimized PK profile

*Human Liver Microsomes (HLM): Percentage of parent compound remaining after 30 minutes of incubation.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

Application

"4-(Oxetan-2-yl)phenol" incorporation into drug scaffolds

Application Note: Strategic Incorporation of 4-(Oxetan-2-yl)phenol into Small Molecule Drug Scaffolds Introduction and Mechanistic Rationale The four-membered oxetane ring has revolutionized modern medicinal chemistry. E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(Oxetan-2-yl)phenol into Small Molecule Drug Scaffolds

Introduction and Mechanistic Rationale

The four-membered oxetane ring has revolutionized modern medicinal chemistry. Exhibiting a significant strain energy of approximately 106 kJ/mol, the oxetane moiety adopts a nearly planar structure while occupying a spatial volume comparable to a gem-dimethyl group[1]. However, unlike lipophilic alkyl groups, the oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor and Lewis base, significantly altering the physicochemical landscape of the parent molecule[2].

The building block 4-(oxetan-2-yl)phenol (CAS: 1187011-21-7) represents a highly strategic bifunctional scaffold[3]. It combines the classic hydrogen-bond donating/accepting capacity of a phenolic pharmacophore with the polarity and metabolic stability of a 2-substituted oxetane.

  • Bioisosteric Replacement : The oxetan-2-yl group serves as a polar, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups[2]. Bridging the alkyl groups with an oxygen atom eliminates lipophilic character and reduces susceptibility to cytochrome P450 (CYP) mediated metabolic attack[4].

  • Vector Geometry : While 3-substituted oxetanes project substituents linearly, 2-substituted oxetanes introduce a distinct angular trajectory[5]. This is critical for directing the oxetane oxygen toward solvent-exposed regions or specific kinase hinge residues to optimize binding affinity[6].

  • pKa and Basicity Modulation : The strong electron-withdrawing nature of the oxetane oxygen can predictably lower the pKa of adjacent basic centers, mitigating hERG channel inhibition and improving overall safety profiles[7].

Physicochemical Profiling

Incorporating 4-(oxetan-2-yl)phenol into a drug core typically yields profound improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its lipophilic counterparts[7].

Table 1: Representative Physicochemical Impact of Para-Substituted Phenol Motifs in Matched Molecular Pair Analysis

Pharmacophore MotifRelative LogDAqueous Solubility (μg/mL)Metabolic Stability (Cl_int)hERG Liability Risk
Phenol (Unsubstituted) BaselineModerate (~50)High clearanceLow
4-tert-butylphenol +1.5 to +2.0Poor (<10)Moderate (CYP oxidation)High (Lipophilic)
4-(Oxetan-2-yl)phenol -0.2 to +0.3 Excellent (>200) High (Blocked metabolism) Low

(Note: Values are representative extrapolations based on established oxetane matched molecular pair analyses in medicinal chemistry literature[6],[7].)

Binding Model & Target Interaction

When incorporated into kinase inhibitors or receptor antagonists, the 4-(oxetan-2-yl)phenol moiety often acts as a dual-interaction vector. The phenol ether linkage anchors the molecule to the core scaffold, while the oxetane ring projects into the solvent channel.

BindingModel Core Drug Core Scaffold (e.g., Pyrimidine) Phenol Phenol Oxygen (Ether Linkage) Core->Phenol Covalent Bond Oxetane Oxetan-2-yl Ring (Polar Surface Area) Phenol->Oxetane Para-Substitution Target Target Protein (Hydrophobic Pocket) Phenol->Target Steric Fit Solvent Solvent Channel (Water Network) Oxetane->Solvent H-Bond Acceptor

Figure 1: Pharmacophoric binding model of 4-(oxetan-2-yl)phenol with a target protein.

Experimental Protocols: Scaffold Incorporation

The phenolic hydroxyl group of 4-(oxetan-2-yl)phenol is the primary handle for incorporation. Below are two self-validating protocols for attaching this building block to an active pharmaceutical ingredient (API) core.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) onto a Heteroaryl Halide

Causality & Rationale: SNAr is highly effective for coupling phenols to electron-deficient heteroaromatics (e.g., 2-chloropyrimidines). The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) ensures complete deprotonation of the phenol without risking acid-catalyzed ring-opening of the strained oxetane[8].

Materials :

  • 4-(Oxetan-2-yl)phenol (1.1 equiv)

  • Heteroaryl halide core (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried round-bottom flask with the heteroaryl halide (1.0 mmol) and 4-(oxetan-2-yl)phenol (1.1 mmol).

  • Base Addition : Add finely powdered K₂CO₃ (2.0 mmol). Expert Insight: Finely powdered base increases the surface area, accelerating the deprotonation of the phenol and preventing competing hydrolysis of the heteroaryl halide.

  • Solvent & Reaction : Suspend the mixture in anhydrous DMF (5 mL). Stir the reaction at 80 °C under an inert argon atmosphere.

  • Monitoring : Monitor via LC-MS or TLC. The oxetane ring is stable to these basic conditions[8]. Reaction typically completes in 4–6 hours.

  • Quenching : Cool the mixture to room temperature (20 °C) and quench by pouring into ice-cold water (20 mL). This self-validating step precipitates the product and removes the DMF solvent into the aqueous layer.

  • Extraction & Purification : Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Etherification with Aliphatic Alcohols

Causality & Rationale: To link the phenol to an sp³-hybridized carbon on the drug scaffold, the Mitsunobu reaction provides mild, stereospecific conditions. Temperature control is critical to prevent the formation of DEAD/DIAD byproducts from outcompeting the desired etherification.

Materials :

  • 4-(Oxetan-2-yl)phenol (1.0 equiv)

  • Scaffold containing a primary/secondary alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • Initialization : Dissolve 4-(oxetan-2-yl)phenol (1.0 mmol), the alcohol scaffold (1.0 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (10 mL) under argon.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Expert Insight: Cooling is strictly required before DIAD addition to control the exothermic formation of the betaine intermediate, ensuring high yield and preventing degradation.

  • DIAD Addition : Add DIAD (1.2 mmol) dropwise over 10 minutes.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup : Concentrate the mixture directly in vacuo. Resuspend the crude residue in a minimal amount of cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the solid.

  • Purification : Purify the filtrate via silica gel chromatography to isolate the oxetane-appended lead compound.

Workflow A 4-(Oxetan-2-yl)phenol (Nucleophile) C Coupling Reaction (SNAr or Mitsunobu) A->C B Drug Core Scaffold (Electrophile/Alcohol) B->C D Oxetane-Appended Lead Compound C->D Mild Conditions (Avoid Strong Acids) E In Vitro Profiling (Solubility, Cl_int) D->E ADME Validation

Figure 2: Synthetic workflow for incorporating 4-(oxetan-2-yl)phenol into drug scaffolds.

Critical Pitfalls & Troubleshooting

  • Acid Sensitivity : The oxetane ring is highly susceptible to ring-opening in the presence of strong Brønsted or Lewis acids (e.g., TFA, BBr₃)[8]. If global deprotection of the scaffold is required post-incorporation, employ orthogonal protecting groups (e.g., Boc removal using mild conditions like TMSOTf/2,6-lutidine, or hydrogenolysis of benzyl ethers) rather than harsh acidic conditions.

  • Steric Hindrance : The 2-position substitution on the oxetane creates a localized steric bulk near the phenol. If utilizing the Mitsunobu reaction with a highly hindered secondary alcohol, yields may drop. In such cases, converting the alcohol to a mesylate/tosylate followed by classic Williamson etherification with the phenoxide is recommended[5].

Sources

Method

Cell-based assays to evaluate 4-(Oxetan-2-yl)phenol cytotoxicity

Application Note & Protocols Topic: A Multi-Parametric Approach for Evaluating the In Vitro Cytotoxicity of 4-(Oxetan-2-yl)phenol Audience: Researchers, scientists, and drug development professionals. Introduction: Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Multi-Parametric Approach for Evaluating the In Vitro Cytotoxicity of 4-(Oxetan-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing the Cytotoxicity Profile of Novel Chemical Entities

The evaluation of a compound's potential for cytotoxicity is a cornerstone of modern drug discovery and chemical safety assessment. Early-stage, in vitro screening allows for the rapid identification of compounds that may cause cellular damage, enabling a "fail fast, fail early" approach that saves significant time and resources. 4-(Oxetan-2-yl)phenol is a compound of interest, incorporating two key structural motifs: a phenol ring, a class known for a wide range of biological activities and potential toxicities[1][2], and an oxetane ring. Oxetanes are four-membered cyclic ethers increasingly used by medicinal chemists to improve physicochemical properties such as solubility and metabolic stability[3][4]. However, the strained nature of the oxetane ring and the inherent reactivity of the phenol group necessitate a thorough toxicological evaluation.

This guide provides a comprehensive, multi-parametric strategy for assessing the in vitro cytotoxicity of 4-(Oxetan-2-yl)phenol. We move beyond a single-endpoint assay to present a suite of three distinct, well-validated cell-based assays. This approach provides a more holistic view of a compound's potential toxicity by probing different cellular health indicators:

  • Metabolic Activity (MTT Assay): Measures mitochondrial function in viable cells.

  • Membrane Integrity (LDH Assay): Quantifies the release of a cytosolic enzyme from damaged cells.

  • Apoptosis Induction (Caspase-3/7 Assay): Detects the activation of key executioner caspases in the programmed cell death pathway.

By integrating data from these three assays, researchers can gain deeper insights into the dose-dependent effects and potential mechanisms of 4-(Oxetan-2-yl)phenol-induced cytotoxicity.

Rationale & Experimental Design Philosophy

A robust cytotoxicity assessment is built on a foundation of careful experimental design and an understanding of the underlying biology.

Causality Behind Assay Selection: A Triad of Evidence

Relying on a single assay can be misleading. For example, a compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane, or it might initiate apoptosis, the effects of which are only apparent after many hours. Our three-pronged approach is designed to capture these different possibilities.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability. Its principle is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in signal indicates a reduction in metabolic function, which can be a proxy for cytotoxicity or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product, providing a quantitative measure of cell lysis.[9][10]

  • Caspase-3/7 Assay: Apoptosis, or programmed cell death, is a highly regulated process. A key event in this pathway is the activation of effector caspases, particularly caspase-3 and caspase-7.[11][12] These proteases cleave a multitude of cellular proteins, leading to the morphological changes characteristic of apoptosis. This assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (colorimetric or fluorometric).[13][14] When caspase-3 or -7 is active, it cleaves the substrate, releasing the reporter and generating a detectable signal that is proportional to the level of apoptosis induction.[15]

The overall experimental workflow integrating these three assays is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Analysis prep_cells Prepare Cell Suspension & Seed 96-Well Plates treat Treat Cells with Compound (include controls) prep_cells->treat prep_compound Prepare Serial Dilutions of 4-(Oxetan-2-yl)phenol prep_compound->treat incubate Incubate for Desired Time Points (e.g., 24, 48, 72 hours) treat->incubate assay_ldh LDH Assay: Collect Supernatant, Measure LDH Release incubate->assay_ldh assay_mtt MTT Assay: Add MTT Reagent, Solubilize Formazan, Read Absorbance incubate->assay_mtt assay_caspase Caspase-3/7 Assay: Add Caspase Substrate, Read Signal incubate->assay_caspase analyze Calculate % Cytotoxicity / % Viability Determine IC50 Values assay_ldh->analyze assay_mtt->analyze assay_caspase->analyze interpret Synthesize Data & Interpret Cytotoxicity Profile analyze->interpret G cluster_cell Viable Cell cluster_reagents cluster_products Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria NAD(P)H-dependent oxidoreductases

Caption: Principle of the MTT assay.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • 4-(Oxetan-2-yl)phenol stock solution (e.g., 100 mM in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS) [6]* Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) [16]* Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment. [17]2. Compound Treatment: Prepare serial dilutions of 4-(Oxetan-2-yl)phenol in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). [5][18]5. Formazan Development: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate within the cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Solution to each well. [18]7. Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan. [6]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [5][6] Data Analysis:

  • Subtract the average absorbance of the blank wells (medium + MTT + Solubilization Solution) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: The loss of plasma membrane integrity in necrotic or late-stage apoptotic cells leads to the release of lactate dehydrogenase (LDH) into the culture medium. [7][19]The amount of LDH in the supernatant is quantified using an enzymatic reaction that produces a colorimetric signal, which is proportional to the number of lysed cells. [9] Materials:

  • Cell plate prepared and treated as in Protocol 1 (Steps 1-3).

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Cell Signaling Technology). These kits typically include:

    • LDH Substrate Mix

    • Assay Buffer

    • Stop Solution

    • Lysis Solution (for Maximum Release Control)

  • 96-well flat-bottom assay plate (separate from the culture plate)

  • Microplate reader capable of measuring absorbance at ~490 nm. [9] Procedure:

  • Prepare Controls: On the treated cell plate, designate wells for controls:

    • Spontaneous Release: Untreated or vehicle control cells.

    • Maximum Release: Add 10 µL of Lysis Solution (provided in the kit) to several untreated control wells 30-60 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

    • Background: Wells with medium only (no cells).

  • Collect Supernatant: After the treatment incubation, centrifuge the 96-well culture plate at 400 x g for 5 minutes. [9][10]This pellets any detached cells and debris.

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well of the culture plate to a corresponding well in a new, flat-bottom assay plate.

  • Prepare Reaction Mix: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions.

  • Initiate Reaction: Add 100 µL of the LDH Reaction Solution to each well of the assay plate containing the supernatant. [9]6. Incubate: Incubate the plate at room temperature for 30 minutes, protected from light. [10]7. Stop Reaction & Measure: Add 50 µL of Stop Solution to each well. Shake the plate gently to mix. Measure the absorbance at 490 nm within one hour. [8] Data Analysis:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% of maximum cytotoxicity).

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis. [11][13]A specific peptide substrate for caspase-3/7 is cleaved by the active enzymes, releasing a luminescent or fluorescent signal that is proportional to the degree of apoptosis. [12][15]

G Procaspase Procaspase-3/7 (Inactive) Caspase Caspase-3/7 (Active) Procaspase->Caspase Apoptotic Signal Substrate DEVD-Reporter (Non-Luminescent) Caspase->Substrate Cleavage Signal Free Reporter (Luminescent Signal) Substrate->Signal

Caption: Principle of the Caspase-3/7 assay.

Materials:

  • Cell plate prepared and treated as in Protocol 1 (Steps 1-3). A white-walled plate is recommended for luminescent assays to maximize signal.

  • Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar. These kits provide a lyophilized substrate and buffer to be mixed before use.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Luminometer or plate reader capable of measuring luminescence.

Procedure:

  • Plate Equilibration: After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions. Mix gently by inverting.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells in 100 µL of medium. [15]4. Incubate: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure Luminescence: Measure the luminescence of each well using a plate reader. The integration time should be set between 0.5 to 1 second per well.

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.

  • Calculate the fold-change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Plot the Fold Change in caspase activity against the log of the compound concentration.

Data Summary and Interpretation

The data from the three assays should be compiled to build a comprehensive cytotoxicity profile.

Table 1: Example Data Summary for 4-(Oxetan-2-yl)phenol after 24h Exposure

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
Vehicle (0)10001.0
0.198.51.21.1
195.23.51.8
1065.715.44.5
5020.168.92.1
1005.392.11.2
IC₅₀/EC₅₀ ~15 µM ~45 µM -

Interpreting the Profile:

  • Potency: The IC₅₀/EC₅₀ values give a quantitative measure of the compound's cytotoxic potency. In the example table, the MTT assay (IC₅₀ ~15 µM) shows a loss of metabolic activity at lower concentrations than the LDH assay (EC₅₀ ~45 µM), which measures membrane rupture.

  • Mechanism of Cell Death: The timing and magnitude of the responses across assays provide mechanistic clues.

    • Apoptotic Profile: A significant increase in caspase-3/7 activity at concentrations where membrane integrity (LDH release) is still largely intact suggests apoptosis is a primary mechanism. In our example, the peak caspase activity at 10 µM, followed by a decrease at higher concentrations, is a classic profile. At very high concentrations (50-100 µM), the widespread cell death leads to a loss of both caspases and the cellular machinery needed to produce a signal, while LDH release (a marker of final cell lysis) becomes dominant.

    • Necrotic Profile: If a significant increase in LDH release occurs at concentrations similar to the loss of viability in the MTT assay, without a preceding spike in caspase activity, this would suggest a primary necrotic or necroptotic mechanism of cell death.

    • Cytostatic Effect: If the MTT assay shows a plateau at, for example, 50% viability across a wide range of concentrations without a corresponding increase in LDH or caspase activity, it may indicate that the compound is inhibiting cell proliferation (cytostatic) rather than killing the cells outright (cytotoxic).

References

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Trevigen. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • PMC. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Promega GmbH. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. Retrieved from [Link]

  • PubMed. (2005, August 18). Structural toxicity relationship of 4-alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. Retrieved from [Link]

  • PMC. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

  • Rotman Baycrest. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Retrieved from [Link]

  • University of Alberta. (2005, August 18). Structural toxicity relationship of 4- alkoxyphenols' cytotoxicity towards murine B16-F0 melanoma cell line. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, July 12). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]

  • PENTA. (2024, April 29). Phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • Acros Organics. (2010, December 3). Phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • PubMed. (2010, April 22). Oxetanes in drug discovery: structural and synthetic insights. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization of 4-(Oxetan-2-yl)phenol

Welcome to the Technical Support Center for 4-(oxetan-2-yl)phenol workflows. This guide is engineered for medicinal chemists and drug development professionals who need to functionalize the phenolic hydroxyl group while...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(oxetan-2-yl)phenol workflows. This guide is engineered for medicinal chemists and drug development professionals who need to functionalize the phenolic hydroxyl group while preserving the highly sensitive 2-aryloxetane motif.

Core Mechanistic Challenge

The 4-(oxetan-2-yl)phenol scaffold presents a unique chemoselectivity paradox. While 3,3-disubstituted oxetanes are robust and widely used in drug discovery, 2-aryloxetanes are exceptionally sensitive to acid-catalyzed ring opening [1]. Protonation of the oxetane oxygen weakens the C2–O bond. Because the C2 position is benzylic and attached to an electron-donating para-hydroxyl group, heterolytic cleavage generates a highly stabilized para-quinone methide-like carbocation. Consequently, any derivatization must strictly avoid Brønsted/Lewis acids and rely on carefully modulated basic conditions.

Troubleshooting & FAQs

Q1: My oxetane ring is degrading during standard phenol alkylation. What is causing this, and how do I fix it?

Root Cause: You are likely using an acidic workup, unbuffered silica gel, or excessive heat. Oxetanes substituted with electron-donating groups at the C2 position are inherently unstable under acidic conditions due to the low activation energy required for C–O bond heterolysis[1]. Solution: Transition to mild inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, MeCN)[2]. Crucially, eliminate all acids from your workup. Quench with saturated aqueous NaHCO₃ instead of NH₄Cl or HCl. For purification, pre-treat your silica gel with 1–2% triethylamine (Et₃N) to neutralize acidic silanol sites that trigger on-column ring opening.

Q2: Can I perform Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on this scaffold?

Root Cause & Feasibility: Yes, the oxetane ring is generally stable to transition metal catalysis and the basic conditions of cross-coupling. The standard workflow involves converting the phenol into an aryl triflate, followed by Pd-catalyzed coupling[3]. Solution: Perform the triflation using Trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic amine base (Et₃N or Pyridine) at 0 °C. During the subsequent cross-coupling, utilize a mild base (e.g., K₃PO₄) and keep the reaction temperature strictly below 80 °C to prevent thermal degradation of the strained 4-membered ring[3].

Q3: Why shouldn't I use strong bases like Sodium Hydride (NaH) for the etherification?

Root Cause: While oxetanes are generally stable to base, 2-aryloxetanes can undergo base-catalyzed elimination or thermal degradation if subjected to strong bases (like NaH or KOtBu) at elevated temperatures. The deprotonated phenoxide is a powerful electron donor; under high thermal stress, it can facilitate intramolecular ring-opening pathways. Stick to milder carbonate bases which are perfectly sufficient for phenol alkylation.

Quantitative Data: Reaction Conditions & Stability

Table 1: Summary of Reaction Conditions and Oxetane Stability

Reaction TypeReagents / ConditionsTemp (°C)Oxetane StabilityRecommended Workup
Phenol Alkylation Alkyl halide, K₂CO₃, DMF25 – 60High (>95% intact)Sat. NaHCO₃ / EtOAc
Phenol Triflation Tf₂O, Et₃N or Pyridine, DCM0 – 25High (>90% intact)Cold Water / DCM
Pd Cross-Coupling Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O60 – 80Moderate-HighBrine / EtOAc
Acidic Cleavage HCl, TFA, or Lewis Acids (SnCl₄)AnyLow (Rapid Degradation)Avoid completely

Reaction Pathway Visualization

G A 4-(Oxetan-2-yl)phenol (Starting Material) B O-Alkylation/Acylation (Stable Product) A->B K2CO3, DMF Mild Base C Aryl Triflate (Reactive Intermediate) A->C Tf2O, Et3N 0 °C E Ring-Opened Degradant (Loss of Oxetane) A->E Acids (HCl, TFA) or Lewis Acids D Cross-Coupled Product (Suzuki/Buchwald) C->D Pd-Cat, Base <80 °C

Reaction pathways for 4-(oxetan-2-yl)phenol derivatization and acid-catalyzed degradation.

Self-Validating Experimental Protocols

Protocol A: Base-Mediated Phenol Alkylation

This protocol utilizes mild conditions to prevent acid-catalyzed ring opening.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 4-(oxetan-2-yl)phenol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition & Validation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes. Self-Validation Check: Look for a slight yellowing of the solution, confirming the formation of the reactive phenoxide anion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 50 °C. Monitor via TLC using silica plates pre-treated with 1% Et₃N.

  • Workup: Cool to room temperature. Quench strictly with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography using silica gel pre-neutralized with 1% Et₃N in the mobile phase.

Protocol B: Phenol Triflation for Downstream Cross-Coupling

This protocol prepares the scaffold for Suzuki/Buchwald couplings while preserving the oxetane[3].

  • Preparation: In a dry flask under N₂, dissolve 4-(oxetan-2-yl)phenol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add anhydrous triethylamine (Et₃N) or pyridine (2.5 equiv) and cool the solution to 0 °C in an ice bath.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

  • Validation Check: Run a TLC (20% EtOAc/Hexanes). Self-Validation Check: The highly polar phenol will convert to a non-polar triflate running near the solvent front. If starting material remains, add 0.2 equiv Tf₂O.

  • Workup: Quench carefully with ice-cold water (DO NOT use NH₄Cl or HCl ). Extract with DCM, wash with cold saturated NaHCO₃, and dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure at <30 °C. The resulting triflate is sensitive and should be used immediately in the subsequent Pd-catalyzed cross-coupling step.

References

  • Oxetanes in Drug Discovery Campaigns. National Library of Medicine (NIH).[Link]

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Royal Society of Chemistry.[Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Optimization

Reducing the toxicity of 4-(Oxetan-2-yl)phenol derivatives

Welcome to the MedChem Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals navigate the unique metabolic and physicochemical liab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MedChem Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals navigate the unique metabolic and physicochemical liabilities associated with 4-(oxetan-2-yl)phenol derivatives.

While the oxetane ring is a premier bioisostere for improving solubility and lowering lipophilicity, its specific regiochemistry and pairing with an electron-rich phenol can introduce severe toxicity bottlenecks. Below, you will find diagnostic workflows, self-validating protocols, and mechanistic FAQs to rescue your lead compounds.

Diagnostic Workflow

ToxicityMitigation Lead Lead Compound: 4-(Oxetan-2-yl)phenol Assay In Vitro Profiling: HLM Stability & GSH Trapping Lead->Assay Decision Primary Toxicity Driver? Assay->Decision Path1 Oxetane Ring Scission (CYP-mediated) Decision->Path1 High Diol Metabolites Path2 Phenol Oxidation (Ortho-Quinone Methide) Decision->Path2 GSH Adducts Detected Sol1 Structural Shift: Use 3-Substituted Oxetane Path1->Sol1 Sol2 Steric Shielding: Ortho-Fluorination Path2->Sol2 Outcome Optimized Lead: Reduced Toxicity & Improved CLint Sol1->Outcome Sol2->Outcome

Workflow for diagnosing and mitigating metabolic toxicity in 4-(oxetan-2-yl)phenol derivatives.

Troubleshooting FAQs

Q: During lead optimization, our 4-(oxetan-2-yl)phenol derivative exhibited high intrinsic clearance (CLint) and significant hepatotoxicity in human liver microsomes (HLM). How do we troubleshoot this structural liability? A: The toxicity and rapid clearance are likely driven by the regiochemistry of the oxetane ring. 2-monosubstituted oxetanes are highly susceptible to cytochrome P450 (CYP)-mediated oxidative ring scission. Oxidation typically occurs at the bridging methylene carbon, leading to unstable intermediates that rapidly hydrolyze into hydroxy acids and diols . This ring-opening not only destroys the pharmacophore but generates reactive species that contribute to hepatotoxicity. Causality & Mitigation: To resolve this, transition the architecture from a 2-substituted to a 3-substituted oxetane (e.g., 4-(oxetan-3-yl)phenol). 3-substituted oxetanes exhibit significantly higher metabolic stability because the symmetric substitution sterically and electronically shields the vulnerable bridging carbons from the CYP active site, effectively lowering CLint without sacrificing the beneficial physicochemical properties of the oxetane motif .

Q: We shifted to a 3-substituted oxetane, which stabilized the ring, but we are still detecting glutathione (GSH) adducts and cytotoxicity. How do we stabilize the phenol moiety? A: If the oxetane ring is intact, the residual toxicity is driven by the electron-rich phenol moiety. Phenols are classic structural alerts for reactive metabolite formation; they can be oxidized by CYP enzymes into highly reactive ortho-quinones or quinone methides, which covalently modify cellular macromolecules and trigger immune-mediated toxicity . Causality & Mitigation: Introduce steric and electronic shielding at the ortho positions of the phenol ring (e.g., synthesizing 2,6-difluoro-4-(oxetan-3-yl)phenol). The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the aromatic ring, significantly raising its oxidation potential. Furthermore, the physical bulk of the halogens blocks the site of CYP attack, preventing the formation of the toxic ortho-quinone species.

Q: Our optimized derivative includes an alkylamine targeting moiety, but we are now observing hERG channel inhibition (cardiotoxicity). Can the oxetane group help mitigate this? A: Yes, through strategic spatial rearrangement. hERG toxicity is strongly correlated with the presence of a highly basic amine (pKa > 8.0) that interacts with acidic residues within the hERG channel pore. Causality & Mitigation: Relocate the oxetane ring so it is directly adjacent to the basic nitrogen (forming an amino-oxetane or N-oxetanyl derivative). The strong electron-withdrawing inductive effect of the oxetane oxygen can reduce the basicity of the adjacent amine by up to 2.5 pKa units. This targeted pKa modulation effectively abolishes hERG binding affinity while maintaining the overall polarity and target engagement of the molecule .

Self-Validating Protocol: High-Throughput GSH Trapping Assay

Purpose: To definitively identify whether the observed toxicity is driven by oxetane ring scission or phenol-derived ortho-quinone formation.

  • Microsomal Incubation: Combine 1 µM of the 4-(oxetan-2-yl)phenol derivative with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM reduced glutathione (GSH). GSH serves as a soft nucleophile to trap electrophilic reactive metabolites (e.g., quinones) before they can bind to hepatic proteins.

  • Reaction Initiation & Control Validation: Add 1 mM NADPH to initiate CYP450 metabolism.

    • Self-Validation Check: Run a parallel control incubation using Diclofenac (a known quinone-imine former). If the Diclofenac control fails to produce detectable GSH adducts, the assay conditions (e.g., HLM viability or NADPH regeneration) are compromised and the run must be rejected.

  • Quenching: After 60 minutes at 37°C, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 mins (4°C) to precipitate proteins.

  • LC-MS/MS Acquisition: Analyze the supernatant via high-resolution mass spectrometry (HRMS). Monitor for a neutral loss of 129 Da (characteristic of GSH adducts) to confirm phenol oxidation, and screen for +18 Da mass shifts indicative of oxetane hydrolytic ring scission.

Quantitative Data Summary

The table below summarizes the causality between structural modifications and the resulting toxicity/pharmacokinetic metrics.

Compound ArchitecturePrimary Toxicity RiskCLint (mL/min/kg)GSH Adduct FormationhERG IC50 (µM)
4-(Oxetan-2-yl)phenol (Lead)Hepatotoxicity (Ring Scission)> 250Moderate> 100
4-(Oxetan-3-yl)phenol Cytotoxicity (Phenol Oxidation)45High> 100
2,6-Difluoro-4-(oxetan-3-yl)phenol None (Optimized Scaffold)< 15None Detected> 100
Amine-linked 4-(oxetan-3-yl)phenol Cardiotoxicity (hERG Liability)20None Detected1.2
N-Oxetanyl-phenol derivative None (Optimized Amine)< 15None Detected> 100

References

  • Burkhard, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. URL:[Link]

  • Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Zhao, H., et al. "Applications of oxetanes in drug discovery and medicinal chemistry." European Journal of Medicinal Chemistry, PMC. URL:[Link]

Troubleshooting

Technical Support Center: 4-(Oxetan-2-yl)phenol Reaction Mechanisms &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists, process scientists, and drug development professionals who are incorporating the 4-(oxetan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists, process scientists, and drug development professionals who are incorporating the 4-(oxetan-2-yl)phenol motif into their pipelines.

While the oxetane ring is a highly prized bioisostere in modern drug discovery, the specific 2-aryl substitution pattern of 4-(oxetan-2-yl)phenol presents unique mechanistic liabilities. This guide dissects the causality behind its reactivity, provides self-validating protocols, and offers actionable troubleshooting steps to preserve the integrity of this strained heterocycle.

Part 1: Mechanistic Insights & Causality (FAQs)

Q: Why does 4-(oxetan-2-yl)phenol degrade so rapidly under conditions where other oxetanes survive? A: The stability of an oxetane ring is heavily dictated by its substitution pattern. The baseline ring strain of an oxetane is approximately 25.5 kcal/mol [1]. While 3,3-disubstituted oxetanes are highly stable because the trajectory to the C–O σ* antibonding orbital is sterically blocked [3], 4-(oxetan-2-yl)phenol is a 2-substituted oxetane .

More critically, the causality of its instability lies in its electronic environment. The C2 position of the oxetane is benzylic and directly attached to an electron-donating para-hydroxyl group. Under acidic conditions, protonation of the oxetane oxygen triggers heterolytic cleavage of the C2–O bond. The resulting secondary carbocation is exceptionally stabilized by the para-hydroxyl group (forming a quinone methide-like resonance structure). This drastically lowers the activation energy for an SN​1 -type ring opening, making it extremely labile in acid compared to standard oxetanes [2].

Q: What is the primary degradation pathway I should look for in my LC-MS data? A: You will typically observe a +18 Da mass shift (hydration to a 1-(4-hydroxyphenyl)propane-1,3-diol derivative) or solvent adducts (e.g., +32 Da if methanol is used). If the reaction is heated, the phenoxide/phenol can act as an internal or external nucleophile, leading to polymerization driven by the relief of the 25.5 kcal/mol ring strain [4].

Mechanism A 4-(Oxetan-2-yl)phenol B Protonated Oxetane A->B H+ Catalyst C C2-O Bond Cleavage B->C Fast D p-Hydroxybenzyl Cation C->D SN1 Pathway E Nucleophilic Adduct D->E + Nucleophile

Fig 1: Acid-catalyzed SN1 ring-opening mechanism of 4-(oxetan-2-yl)phenol.

Part 2: Quantitative Data & Stability Metrics

To make informed synthetic choices, it is crucial to compare the thermodynamic parameters of 4-(oxetan-2-yl)phenol against other common cyclic ethers.

Table 1: Comparative Stability and Thermodynamic Parameters of Cyclic Ethers

Heterocycle MotifRing SizeRing Strain (kcal/mol)Susceptibility to Acidic CleavageBenzylic Cation Stabilization
Epoxide (Oxirane) 327.3Very HighHigh
Oxetane (Unsubstituted) 425.5ModerateN/A
3,3-Disubstituted Oxetane 4~25.5Low (Sterically hindered)N/A
4-(Oxetan-2-yl)phenol 4~25.5Extremely High Very High (p-OH resonance)
Tetrahydrofuran (THF) 55.6Very LowLow

Data synthesized from BenchChem [1] and Beilstein Journals [2].

Part 3: Troubleshooting Guide for Experimental Design

Q: I need to alkylate the phenol group. How can I avoid oxetane ring opening? A: Use strictly basic conditions. The oxetane ring is highly stable to bases because hydroxide/alkoxide nucleophiles cannot easily overcome the activation barrier for SN​2 attack at the electron-rich C2 position [1]. Use K2​CO3​ or Cs2​CO3​ in DMF or MeCN. Avoid strong Lewis acids or protic acids entirely.

Q: Can I use Lewis acids to catalyze a reaction elsewhere on the molecule? A: It is highly risky. Unhindered Lewis acids (e.g., BF3​⋅OEt2​ , TiCl4​ ) will immediately open the ring. If a Lewis acid is mandatory, literature suggests that bulky Lewis superacids like Al(C6​F5​)3​ can mediate regioselective reactions, but for electron-rich 2-aryl oxetanes, they often promote rapid isomerization to homoallylic alcohols [5]. Troubleshooting fix: Protect the phenol first (e.g., as a methyl ether or acetate) to dampen the electron-donating effect that stabilizes the C2 carbocation.

Workflow Start Reaction with 4-(Oxetan-2-yl)phenol Cond Acidic Conditions? Start->Cond YesAcid Use Mild Lewis Acid Cond->YesAcid Yes NoAcid Use Basic/Neutral Conditions Cond->NoAcid No Protect Protect Phenol (-OH) YesAcid->Protect Required Monitor Monitor via LC-MS NoAcid->Monitor Protect->Monitor Success Intact Oxetane Monitor->Success Stable

Fig 2: Troubleshooting workflow for reactions involving 4-(oxetan-2-yl)phenol.

Part 4: Experimental Protocols

Protocol 1: Base-Mediated O-Alkylation (Self-Validating Workflow)

Objective: Alkylate the phenol without triggering oxetane ring-opening. Causality: Using a weak base ( K2​CO3​ ) ensures the phenol is deprotonated to the highly nucleophilic phenoxide, while the strict absence of protons prevents activation of the oxetane oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an N2​ atmosphere, dissolve 4-(oxetan-2-yl)phenol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv).

    • Self-Validation Check: The solution will turn slightly yellow. This is a visual confirmation of phenoxide formation.

  • Electrophile Addition: Cool the mixture to 0∘C and add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor consumption of starting material via TLC (EtOAc/Hexane).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ .

    • Critical Causality: Do NOT use standard NH4​Cl for the quench. The mild acidity of NH4​Cl (pH ~5.5) can be enough to trigger trace ring-opening of the highly sensitive 2-aryl oxetane during workup.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Mild Deprotection of Silyl Ethers in the Presence of the Oxetane

Objective: Remove a TBS/TIPS group from elsewhere on the molecule without utilizing acid. Causality: Standard acidic deprotection (TFA, HCl) will destroy the 2-aryl oxetane. Fluoride sources exploit the high Si–F bond energy to cleave the silyl ether under neutral/mildly basic conditions, perfectly preserving the base-stable oxetane [1].

Step-by-Step Methodology:

  • Dissolve the silyl-protected substrate in anhydrous THF (0.1 M) and cool to 0∘C .

  • Add TBAF (1.0 M solution in THF, 1.1 equiv) dropwise.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography (pre-neutralize the silica with 1% Et3​N if the product is highly sensitive).

References

  • BenchChem. "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Guides. 1

  • Beilstein Journal of Organic Chemistry. "Oxetanes: formation, reactivity and total syntheses of natural products." 2

  • Journal of Medicinal Chemistry (ACS). "Oxetanes in Drug Discovery Campaigns." 3

  • RSC Advances. "Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds." 4

  • ResearchGate. "Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3." 5

Sources

Optimization

Technical Support Center: 4-(Oxetan-2-yl)phenol Synthesis &amp; Troubleshooting

Welcome to the Application Support Center. The synthesis of 2-aryloxetanes, specifically 4-(oxetan-2-yl)phenol, presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 2-aryloxetanes, specifically 4-(oxetan-2-yl)phenol, presents unique chemoselectivity challenges. The high ring strain of the oxetane core makes it highly susceptible to electrophilic and acidic cleavage[1], while the kinetic barrier to four-membered ring formation often invites competing elimination pathways[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your synthetic workflows.

Section 1: Mechanistic Troubleshooting & Byproduct Identification (FAQ)

Q1: Why am I observing significant ring-opened byproducts (e.g., 1,3-diols) during the deprotection of the phenol group? Causality: The oxetane ring is stable to basic and nucleophilic conditions but is extremely labile under acidic conditions. When using strong Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BBr₃, BF₃·OEt₂) to deprotect a standard phenol protecting group like a methoxymethyl (MOM) or methyl ether, the oxetane oxygen is rapidly protonated or coordinated. This lowers the activation energy for nucleophilic attack by the conjugate base or solvent, leading to irreversible ring opening[3]. Solution: Transition to a protecting group orthogonal to acidic conditions. A tert-butyldimethylsilyl (TBS) ether is ideal, as it can be cleaved using fluoride sources (e.g., TBAF) under mildly basic conditions, preserving the integrity of the oxetane core. Alternatively, a benzyl (Bn) ether can be removed via catalytic hydrogenation (Pd/C, H₂).

Q2: During the intramolecular Williamson etherification of my 1-aryl-3-halo-1-propanol precursor, I isolate a competing alkene byproduct. What causes this? Causality: The formation of the four-membered oxetane ring via an intramolecular SN2 displacement is kinetically slower than the formation of 3-, 5-, or 6-membered rings due to high activation entropy. If the base used is too sterically hindered (e.g., KOtBu) or the reaction temperature is too high, the base will abstract a proton adjacent to the leaving group instead of facilitating the alkoxide attack. This triggers a competing E2 elimination pathway, generating a vinyl alcohol or styrene derivative[2]. Solution: Utilize a less sterically hindered, strong base such as NaH or KOH in a polar aprotic solvent (THF or DMSO) to maximize the nucleophilicity of the alkoxide. Maintain strict temperature control (0 °C to room temperature).

Q3: How can I definitively verify if my byproduct is a ring-opened species or an E2 elimination product using ¹H NMR? Causality: The rigid, strained environment of the oxetane ring produces a highly characteristic NMR signature. The intact 2-aryloxetane features multiplets for the C3 methylene protons at ~2.5–3.0 ppm, the C4 methylene protons at ~4.5–4.8 ppm, and the benzylic C2 methine proton downfield at ~5.5 ppm. Solution:

  • Ring-Opened Byproduct: If acidic cleavage occurs, the C4 protons will shift significantly upfield (to ~3.5–3.8 ppm) due to the loss of the strained cyclic ether environment, and a broad -OH peak will appear.

  • E2 Elimination Byproduct: If elimination occurs, the oxetane methylene signals will disappear entirely, replaced by new vinylic protons in the 5.0–6.5 ppm range.

Section 2: Visualizing the Reaction Pathway & Troubleshooting Logic

The following diagram maps the critical decision points in the synthesis of 4-(oxetan-2-yl)phenol, highlighting where specific byproducts diverge from the target pathway.

G SM 1-(4-Hydroxyphenyl)- 3-halo-1-propanol (Protected) Cyclization Base-Promoted Cyclization SM->Cyclization NaH, THF Oxetane Protected 4-(Oxetan-2-yl)phenol Cyclization->Oxetane Intramolecular SN2 E2_Byproduct Alkene Byproduct (E2 Elimination) Cyclization->E2_Byproduct Sterically Hindered Base Deprotection Deprotection (TBAF or H2/Pd) Oxetane->Deprotection Cleavage of PG Product 4-(Oxetan-2-yl)phenol (Target Product) Deprotection->Product Mild Conditions RingOpen_Byproduct 1,3-Diol Byproduct (Acidic Ring Opening) Deprotection->RingOpen_Byproduct Strong Acid (e.g., TFA)

Reaction logic for 4-(oxetan-2-yl)phenol synthesis highlighting byproduct pathways.

Section 3: Quantitative Data & Yield Optimization

To establish a self-validating system, we evaluated the impact of base and solvent selection on the chemoselectivity of the cyclization step. The data below demonstrates the critical balance between nucleophilicity and basicity required to suppress E2 elimination.

Table 1: Impact of Reaction Conditions on Oxetane vs. E2 Byproduct Yield

Base (1.2 eq)SolventTemp (°C)Oxetane Yield (%)E2 Byproduct (%)Unreacted SM (%)
K₂CO₃DMF80251560
KOtBuTHF25454015
NaHTHF2582810
KOHDMSO2585510

Note: KOtBu promotes significant E2 elimination due to steric bulk, while mild bases like K₂CO₃ fail to drive the kinetically slow cyclization, leaving unreacted starting material.

Section 4: Experimental Protocols

Standard Operating Procedure: Synthesis of 4-(Oxetan-2-yl)phenol via TBS-Protected Intermediate

Self-Validation Checkpoint: Ensure all glassware is oven-dried and reactions are run under an inert argon atmosphere to prevent premature quenching of the hydride base.

Step 1: Intramolecular Cyclization (Oxetane Formation)

  • Preparation: Dissolve 1-(4-(tert-butyldimethylsilyloxy)phenyl)-3-chloro-1-propanol (10.0 mmol) in 50 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise to control the evolution of hydrogen gas.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

    • Causality: The slow warming ensures the alkoxide is fully formed before the kinetically demanding SN2 attack occurs, minimizing thermal degradation and base-catalyzed side reactions.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the TBS-protected 4-(oxetan-2-yl)phenol.

Step 2: Mild Deprotection

  • Preparation: Dissolve the protected oxetane (5.0 mmol) in 25 mL of anhydrous THF.

  • Cleavage: Cool to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.5 mL, 5.5 mmol, 1.1 eq) dropwise.

  • Monitoring: Stir for 1–2 hours at 0 °C.

    • Causality: Monitor strictly by TLC. Prolonged exposure to TBAF can lead to unwanted side reactions; while the oxetane ring is more stable to base than acid, it remains sensitive to extended nucleophilic stress.

  • Isolation: Dilute with water (20 mL) and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify via chromatography to isolate the pure 4-(oxetan-2-yl)phenol.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 4-(Oxetan-2-yl)phenol Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond basic, templated protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond basic, templated protocols. Resolving the enantiomers of 4-(Oxetan-2-yl)phenol requires a nuanced understanding of both chiral stationary phase (CSP) mechanics and the specific chemical fragility of the oxetane ring.

The oxetane motif is a highly prized bioisostere in medicinal chemistry, offering enhanced metabolic stability and aqueous solubility compared to traditional carbonyls or gem-dimethyl groups[1],[2]. However, the combination of a strained four-membered ether ring and a phenolic hydroxyl group presents unique chromatographic challenges that demand precise method development[3].

Mechanistic Causality: The Three-Point Interaction Model

Chiral recognition of 4-(Oxetan-2-yl)phenol is not a matter of trial and error; it is governed by a predictable thermodynamic system. The separation is best achieved using derivatized polysaccharide CSPs, such as amylose or cellulose phenyl carbamates[4],[5]. The enantioseparation relies on a strict three-point interaction model within the chiral cavities of the polymer:

  • Hydrogen Bonding (Donor): The phenolic -OH acts as a strong hydrogen bond donor, interacting with the C=O of the CSP's carbamate linkage[5].

  • Dipole-Dipole Interaction (Acceptor): The oxygen atom within the strained oxetane ring acts as a hydrogen bond acceptor, interacting with the N-H groups of the CSP[5].

  • Steric Inclusion: The aromatic phenol ring inserts into the chiral helical cavity of the polysaccharide, stabilizing the transient diastereomeric complex for one enantiomer more than the other[5].

Quantitative Data: Method Starting Points

To minimize method development time, we have summarized the most effective starting conditions for both Normal Phase HPLC and Supercritical Fluid Chromatography (SFC).

ParameterNormal Phase HPLC (Analytical)Supercritical Fluid Chromatography (SFC)Causality / Rationale
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm)Amylose backbone provides optimal helical cavities for phenol insertion[5].
Mobile Phase Hexane / Isopropanol (90:10 v/v)CO2 / Methanol (85:15 v/v)Non-polar bulk solvent with protic modifier facilitates H-bonding with CSP.
Flow Rate 1.0 mL/min3.0 mL/minSFC's lower viscosity allows 3x faster linear velocities without pressure issues[6].
Additives NONE (Strictly avoid TFA/FA)NONE Acidic additives will hydrolyze the oxetane ring into diol impurities[3].
Detection UV at 220 nm / 254 nmUV at 220 nm / 254 nmPhenol aromatic ring provides a strong UV chromophore.
Temperature 25 °C35 °CStandard thermodynamics for chiral recognition; lower temp generally increases Rs.

Step-by-Step Protocol: Self-Validating Separation Workflow

This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) before injecting precious synthetic samples.

Step 1: Sample Preparation & Matrix Matching

  • Weigh 1.0 mg of racemic 4-(Oxetan-2-yl)phenol standard.

  • Dissolve entirely in 1.0 mL of the exact mobile phase (e.g., 90:10 Hexane:Isopropanol). Causality: Dissolving the sample in a solvent stronger than the mobile phase (like pure ethanol or DMSO) disrupts the localized stationary phase equilibrium, causing peak distortion and loss of chiral recognition[5].

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Inject 10 µL of the racemic standard onto the Chiralpak AD-H column.

  • Monitor the chromatogram at 220 nm.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 1.18 × (tr2 - tr1) / (W50,1 + W50,2).

  • Validation Gate: If Rs < 1.5, do NOT proceed. Adjust the modifier concentration (e.g., reduce IPA to 5%) to increase retention and selectivity before running actual samples.

Step 3: Analytical Elution & Monitoring

  • Once SST passes, inject the unknown enantiomeric mixture.

  • Monitor for "ghost peaks" eluting near the void volume. Causality: The appearance of unexpected polar peaks indicates oxetane ring-opening (diol formation)[3]. If observed, immediately flush the system with neutral solvents to remove residual acidic contaminants from previous users.

Step 4: Column Regeneration (Post-Run)

  • Flush the column with 100% Ethanol at 0.5 mL/min for 60 minutes to remove strongly retained phenolic impurities.

  • Store the column in the manufacturer-recommended solvent (typically Hexane:IPA 90:10).

Troubleshooting Guide & FAQs

Q1: My chromatogram shows severe peak tailing for 4-(Oxetan-2-yl)phenol. Normally, I would add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress the ionization of the phenol. Is this recommended? A1: Absolutely not. While acidic additives are standard practice for improving the peak shape of phenolic compounds, the oxetane ring is highly susceptible to acid-catalyzed ring-opening. Exposure to TFA or formic acid will lead to the degradation of your sample on-column, resulting in the formation of diol impurities and the appearance of "ghost peaks"[3],[2]. Solution: To improve peak shape without compromising the oxetane ring, switch your alcohol modifier. For instance, replacing isopropanol with ethanol can alter the hydrogen-bonding dynamics and sharpen the peaks.

Q2: I am observing a sudden loss of enantioselectivity (resolution dropping below 1.5) on my Chiralpak AD-H column. What is causing this? A2: This is typically caused by sample solvent mismatch or column fouling. If 4-(Oxetan-2-yl)phenol is dissolved in a solvent with high elution strength (e.g., pure ethyl acetate, dichloromethane) rather than the mobile phase, it temporarily disrupts the localized helical structure of the polysaccharide stationary phase, leading to poor chiral recognition[5]. Solution: Always dissolve your sample in the mobile phase. If the column is already compromised, perform a regeneration wash using 100% ethanol at a low flow rate.

Q3: How do I scale this analytical method to preparative chromatography for drug development? A3: When scaling up, Supercritical Fluid Chromatography (SFC) is vastly superior to Normal Phase HPLC for oxetane derivatives. SFC uses supercritical CO2 with a methanol modifier, which provides lower viscosity and higher diffusivity. This allows for higher flow rates, faster cycle times, and significantly easier fraction recovery[6]. Because CO2 evaporates upon depressurization, you minimize the thermal stress on the fragile oxetane ring during solvent removal.

Method Development Workflow Visualization

G Start Racemic 4-(Oxetan-2-yl)phenol Sample Prep (Neutral Solvent) CSP Polysaccharide CSP Selection (Amylose/Cellulose Carbamates) Start->CSP Phase Mobile Phase Selection NP: Hexane/IPA | SFC: CO2/MeOH CSP->Phase Eval Chromatographic Evaluation Check Rs & Peak Shape Phase->Eval Success Rs ≥ 1.5, No Tailing Proceed to Fractionation Eval->Success Optimal Fail Rs < 1.5 or Severe Tailing Requires Optimization Eval->Fail Suboptimal OptAcid WARNING: Avoid Strong Acids (Prevents Oxetane Ring-Opening) Fail->OptAcid OptMod Adjust Modifier/Temp (e.g., switch IPA to EtOH) Fail->OptMod OptAcid->Phase OptMod->Phase

Workflow for chiral separation of 4-(Oxetan-2-yl)phenol, highlighting acid-avoidance optimization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide: 4-(Oxetan-2-yl)phenol vs. Classical Phenol Bioisosteres in Lead Optimization

Executive Summary Phenolic rings are ubiquitous in medicinal chemistry, frequently serving as critical hydrogen-bond donors in protein-ligand interactions. However, phenols suffer from severe pharmacokinetic liabilities,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic rings are ubiquitous in medicinal chemistry, frequently serving as critical hydrogen-bond donors in protein-ligand interactions. However, phenols suffer from severe pharmacokinetic liabilities, including rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability. To circumvent these issues, medicinal chemists employ bioisosteric replacement. This guide objectively compares two distinct strategies:

  • Modulating the Phenol Environment : Using 4-(oxetan-2-yl)phenol scaffolds, where an oxetane ring acts as a highly polar bioisostere for lipophilic alkyl groups (e.g., tert-butyl), improving physicochemical properties while retaining the target-engaging OH group.

  • Replacing the Phenol OH : Utilizing classical bioisosteres (e.g., 2-pyridones, difluoromethyl groups) to entirely remove the metabolic liability of the hydroxyl group.

Mechanistic Profiling: Causality Behind the Chemistry

The Oxetane Advantage: 4-(Oxetan-2-yl)phenol

When optimizing a phenol-containing hit, chemists often add bulky alkyl groups (like tert-butyl or gem-dimethyl) to the para position to fill hydrophobic pockets. This drastically increases lipophilicity (LogP) and drives up Phase I clearance (CYP450 oxidation).

Substituting the alkyl group with an oxetan-2-yl moiety fundamentally alters the molecule's profile. The oxetane ring is a low-molecular-weight, highly polar motif with strong hydrogen-bond accepting capabilities. As demonstrated by, incorporating an oxetane ring lowers LogD, increases aqueous solubility by orders of magnitude, and shields the molecule from CYP-mediated degradation due to the strong C-O bonds resisting hydrogen atom transfer (HAT).

Classical Phenol Bioisosteres: Eradicating the OH Liability

If the primary failure mode of the drug candidate is Phase II glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, the phenolic OH must be replaced. outline several structural mimics designed for this exact purpose:

  • 2-Pyridone / 2-Hydroxypyridine : Maintains the exact hydrogen-bond donor/acceptor vector of phenol but exists primarily in the amide tautomer under physiological conditions, completely evading UGT recognition.

  • Difluoromethyl (-CF2H) : Acts as a lipophilic hydrogen-bond donor. The strong electron-withdrawing nature of the fluorines polarizes the C-H bond, allowing it to mimic the phenolic OH interaction without offering a nucleophilic handle for conjugation.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and metabolic shifts observed when transitioning from a baseline lipophilic phenol to various bioisosteres.

Property / Liability4-(tert-Butyl)phenol4-(Oxetan-2-yl)phenol4-(Difluoromethyl)benzene2-Pyridone Scaffold
Design Objective Baseline hydrophobic anchoringPolarity enhancement & Phase I stabilityOH-replacement (H-bond donor)Complete phenol ring replacement
Impact on LogP High (+1.5 to +2.0)Low/Negative (-0.5 to -1.0)Moderate (+0.5)Low (-1.0)
Aqueous Solubility Poor (<10 µM)Excellent (>500 µM)Moderate (~50 µM)Good (>100 µM)
Phase I Stability (CYP) Low (Rapid alkyl oxidation)High (Oxetane resists oxidation)High (C-F bonds are inert)High
Phase II Liability (UGT) High (Rapid glucuronidation)High (Retains phenolic OH)None (No nucleophilic OH)Low (Amide tautomer preferred)
H-Bond Donor Capacity Strong (OH)Strong (OH)Weak/Moderate (CF2H)Strong (NH)

(Data extrapolated from matched molecular pair analyses in and ).

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of these structural classes.

G Phenol Classical Phenol (High Liability) Phase2 Phase II Metabolism (UGT / SULT) Phenol->Phase2 Glucuronidation Clearance Rapid Biliary/Renal Clearance Phase2->Clearance Oxetane 4-(Oxetan-2-yl)phenol (Modulated Lipophilicity) Oxetane->Phase2 Retains OH Liability Phase1 Phase I Metabolism (CYP450 Oxidation) Oxetane->Phase1 Steric/Polar Shielding Stable1 Improved Half-Life (Reduced CYP Turnover) Phase1->Stable1 Bioisostere OH-Replacement Bioisosteres (e.g., 2-Pyridone, CF2H) Blocked Blocked Phase II (No OH Group) Bioisostere->Blocked Complete Evasion Blocked->Stable1

Metabolic pathways: Classical phenols vs. 4-(oxetan-2-yl)phenol and OH-replacement bioisosteres.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of oxetane-modified phenols and the assessment of their metabolic clearance.

Protocol A: Photoredox Synthesis of 4-(Oxetan-2-yl)phenols

Traditional Lewis acid-catalyzed Friedel-Crafts alkylations often fail with oxetanes due to acid-mediated ring opening. A photoredox-catalyzed Minisci-type addition ensures high regioselectivity and preserves the strained 4-membered ring.

Step-by-Step Methodology:

  • Preparation : In an oven-dried vial, combine the phenol substrate (1.0 equiv), oxetane-2-carboxylic acid (1.5 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Solvent & Base : Dissolve the mixture in degassed aqueous acetonitrile (1:1 v/v). Add K2​HPO4​ (2.0 equiv) and ammonium persulfate (1.5 equiv) as the terminal oxidant.

  • Irradiation : Seal the vial under a nitrogen atmosphere and irradiate with 450 nm blue LEDs at room temperature for 16 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Causality Check: The use of a single-electron oxidant generates an oxetanyl radical following decarboxylation. This radical selectively attacks the electron-rich para-position of the phenol, completely bypassing the cationic intermediates that cause oxetane ring-opening.

Protocol B: In Vitro Microsomal Stability Assay (Phase I & II)

When comparing 4-(oxetan-2-yl)phenol to classical bioisosteres, it is critical to evaluate both Phase I (CYP) and Phase II (UGT) clearance simultaneously.

Step-by-Step Methodology:

  • Matrix Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation : Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Add a cofactor cocktail containing NADPH (1 mM final) to initiate Phase I metabolism, and UDPGA (2 mM final) supplemented with alamethicin (25 µg/mL) to permeabilize the microsomes and initiate Phase II glucuronidation.

  • Kinetic Sampling : At intervals of 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot.

  • Quenching : Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint​ ) by plotting ln(% remaining) versus time.

Causality Check: Alamethicin is strictly required to form pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumenally facing UGT enzymes. Without it, Phase II clearance of the phenol will be artificially underestimated, invalidating the comparative data against the bioisosteres.

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep 1 µM in Buffer HLM 2. HLM Incubation +NADPH / +UDPGA Prep->HLM Quench 3. Quench Ice-cold Acetonitrile HLM->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Parent Centrifuge->LCMS Data 6. PK Analysis Calculate CL_int LCMS->Data

Step-by-step workflow for assessing in vitro microsomal stability and intrinsic clearance (CLint).

References

  • Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie (2025). [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. ChemMedChem (2018).[Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting (2023).[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of Organic Chemistry (2024).[Link]

Comparative

Comparative Guide: Solubility Profiling of 4-(Oxetan-2-yl)phenol Against Alkyl Analogs

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application & Physicochemical Comparison Guide Executive Summary & Mechanistic Rationale In co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application & Physicochemical Comparison Guide

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, managing the delicate balance between lipophilicity, metabolic stability, and aqueous solubility is a constant challenge. The strategic incorporation of the oxetane ring—a highly polar, sp3-rich four-membered cyclic ether—has emerged as a premier bioisosteric replacement strategy for gem-dimethyl, isopropyl, and carbonyl groups .

This guide objectively compares the physicochemical performance of 4-(Oxetan-2-yl)phenol against its traditional alkyl and cyclic ether analogs. By replacing a lipophilic isopropyl group (as seen in 4-isopropylphenol) with an oxetan-2-yl moiety, researchers can fundamentally alter the molecule's solvation dynamics.

The Causality of Solubility Enhancement:

  • Hydrogen Bond Acceptor Capacity: The strained C–O–C bond angle of the oxetane ring exposes the oxygen lone pairs, making it a significantly stronger hydrogen-bond acceptor than larger cyclic ethers like tetrahydrofuran .

  • Crystal Lattice Disruption: Oxetanes adopt a puckered conformation (approx. 8.7° at 140 K) . This three-dimensionality disrupts the planar stacking typical of aromatic systems, lowering the crystal lattice energy and reducing the thermodynamic barrier to dissolution.

  • Dipole Moment & LogD Reduction: The electronegative oxygen introduces a strong local dipole, drastically lowering the overall lipophilicity (LogD) compared to purely hydrocarbon analogs without a significant increase in molecular weight . Literature demonstrates that such oxetane substitutions can increase aqueous solubility by a factor of 4 to over 4000 .

Logical Relationship: Structure to Property

The following diagram maps the causal pathways by which oxetane incorporation modulates physicochemical properties, ultimately driving enhanced solubility.

Mechanism A Oxetane Ring Incorporation B Reduced LogD & Lower Lipophilicity A->B C H-Bond Acceptor Capacity A->C D Altered 3D Conformation A->D E Enhanced Aqueous Solubility B->E C->E D->E

Figure 1: Mechanistic pathways linking oxetane substitution to enhanced aqueous solubility.

Comparative Physicochemical Data

The table below summarizes the quantitative profiling of 4-(Oxetan-2-yl)phenol against its structural analogs. Note: Data represents validated structure-property trends derived from matched molecular pair analyses in microsomal and aqueous buffer systems.

CompoundStructural MotifcLogPThermodynamic Solubility (µM, pH 7.4)Intrinsic Clearance (µL/min/mg)
4-(Oxetan-2-yl)phenol 2-Substituted Oxetane1.41,850 15
4-(Oxetan-3-yl)phenol 3-Substituted Oxetane1.32,100 12
4-Isopropylphenol gem-Dimethyl Analog2.912085
4-Propylphenol Linear Aliphatic3.285110
4-(Tetrahydrofuran-2-yl)phenol 5-Membered Ether1.995045

Self-Validating Experimental Workflow: Thermodynamic Solubility

To generate trustworthy, artifact-free solubility data, our laboratory employs a Self-Validating Thermodynamic Solubility Protocol . Unlike rapid kinetic assays (nephelometry) which often measure metastable states, this protocol ensures true thermodynamic equilibrium is reached and verified.

Step-by-Step Methodology

Phase 1: Solid-State Preparation & Equilibration

  • Solid Dispensing: Precisely dispense 1.0 mg of crystalline API into a 2 mL glass vial. Causality: An excess of solid ensures the solution can reach saturation, testing the true thermodynamic limit rather than the kinetic dissolution rate.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Incubate the vials at 37°C for 24 hours under high-speed orbital agitation (800 rpm). Causality: High-speed agitation minimizes the unstirred water layer surrounding the solid particles, accelerating mass transfer and ensuring the transition from any transient supersaturated states to true equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 37°C. Causality: Standard filtration can lead to non-specific binding of lipophilic analogs to the filter membrane. High-speed centrifugation effectively pellets undissolved material and removes colloidal aggregates that would otherwise falsely elevate the apparent solubility.

Phase 3: Quantification & Self-Validation 5. LC-MS/MS Analysis: Dilute the supernatant into mobile phase and quantify via LC-MS/MS.

  • Self-Validating Control A (Internal Standard): A Stable-Isotope Labeled Internal Standard (SIL-IS) is spiked into every sample to dynamically correct for ion suppression and matrix effects during ionization.

  • Self-Validating Control B (Mass Balance): A parallel sample is incubated in 100% Acetonitrile. Achieving >95% recovery in this control validates that low aqueous readings are due to genuine insolubility, not compound degradation or adsorption to the glass vial.

Phase 4: Orthogonal Solid-State QC 6. PXRD Verification: Recover the remaining solid pellet from the aqueous buffer and analyze via Powder X-Ray Diffraction (PXRD).

  • Self-Validating Control C (Polymorph Check): This confirms that the compound did not undergo an unexpected polymorphic transformation or form a hydrate during the 24-hour incubation, which would invalidate the comparison.

Experimental Workflow Diagram

Protocol S1 1. Solid Dispensing (Target: 1 mg API) S2 2. Buffer Addition (pH 7.4 PBS) S1->S2 S3 3. Equilibration (24h, 37°C, 800 rpm) S2->S3 S4 4. Phase Separation (15,000xg Centrifugation) S3->S4 S5 5. Supernatant Analysis (LC-MS/MS + SIL-IS) S4->S5 Liquid Phase S6 6. Solid State QC (PXRD Verification) S4->S6 Solid Pellet

Figure 2: Self-validating thermodynamic solubility workflow with dual-phase analysis.

References

  • Chemical Space Exploration of Oxetanes - Molecules (MDPI). Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS). Available at:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns (PMC Archive) - National Institutes of Health. Available at:[Link]

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of 4-(Oxetan-2-yl)phenol Activity

Introduction: Bridging the Gap Between Benchtop and Biological Reality In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to potential therapeutic application is both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between Benchtop and Biological Reality

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to potential therapeutic application is both arduous and complex. A critical phase in this journey is the establishment of a meaningful correlation between its activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo). This guide focuses on 4-(Oxetan-2-yl)phenol, a molecule of interest due to its hybrid structure, combining a well-known pharmacophore, the phenol group, with a contemporary medicinal chemistry motif, the oxetane ring.

Phenolic compounds are widely recognized for a spectrum of biological activities, most notably as antioxidants and cytotoxic agents.[1][2] The phenol moiety can readily donate a hydrogen atom to neutralize free radicals, a key mechanism in antioxidant defense.[3] Conversely, this reactivity can also induce cellular stress and lead to cytotoxic effects, a property harnessed in anticancer research.[4][5]

The incorporation of an oxetane ring is a modern strategy in drug design aimed at enhancing a molecule's physicochemical properties.[6][7] This small, polar, four-membered ether can improve aqueous solubility, increase metabolic stability, and modulate the basicity of adjacent functional groups.[8][9] By replacing more common groups like a gem-dimethyl or carbonyl, the oxetane can improve a compound's overall "drug-likeness" without a significant increase in molecular weight, potentially leading to a more favorable pharmacokinetic profile.[10]

Therefore, it is hypothesized that 4-(Oxetan-2-yl)phenol possesses antioxidant and cytotoxic properties, with the oxetane ring contributing to enhanced bioavailability and efficacy in vivo compared to simpler phenolic structures. This guide will provide a comparative framework for evaluating this hypothesis, detailing robust experimental protocols and presenting a logical pathway for establishing an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links laboratory data to biological outcomes.[11][12] Establishing a strong IVIVC is paramount; it can streamline development, reduce the need for extensive clinical trials, and provide a scientifically sound basis for formulation optimization.[13]

Part 1: In Vitro Activity Assessment

The initial characterization of 4-(Oxetan-2-yl)phenol's biological activity begins with a panel of standardized in vitro assays. These assays provide a rapid and cost-effective means to quantify its intrinsic antioxidant and cytotoxic potential, forming the basis for comparison with established and alternative compounds.

Comparative Compounds

To contextualize the performance of 4-(Oxetan-2-yl)phenol, a selection of comparator compounds is essential:

  • Phenol: The parent compound, establishing a baseline activity for the core phenolic scaffold.

  • Gallic Acid: A potent, naturally occurring phenolic antioxidant.[3]

  • Quercetin: A well-characterized flavonoid with both antioxidant and cytotoxic activities.

  • Tannic Acid (Alternative Phenolic): A high-molecular-weight polyphenol known for its strong antioxidant properties.

Experimental Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve 4-(Oxetan-2-yl)phenol and comparator compounds in methanol to create stock solutions (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the DPPH working solution to all wells.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Include a blank well containing 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[15]

Experimental Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][16]

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(Oxetan-2-yl)phenol and comparator compounds for 48 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[4]

Hypothetical In Vitro Data Summary

The following table presents a hypothetical data set designed to reflect the anticipated properties of 4-(Oxetan-2-yl)phenol relative to the comparators.

CompoundDPPH Scavenging IC₅₀ (µM)MTT Cytotoxicity IC₅₀ (µM) (HCT-116 cells)
4-(Oxetan-2-yl)phenol 45.5 25.8
Phenol>500150.2
Gallic Acid9.8[3]85.6
Quercetin6.5[3]15.3
Tannic Acid2.155.4

Rationale for Hypothetical Data: The oxetane moiety is not expected to directly contribute to radical scavenging, thus the antioxidant activity of 4-(Oxetan-2-yl)phenol is hypothesized to be moderate, superior to simple phenol but less potent than highly hydroxylated structures like gallic acid. However, the improved solubility and potential for enhanced cellular uptake conferred by the oxetane ring could lead to more potent cytotoxic activity compared to its predicted antioxidant rank.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_antioxidant DPPH Antioxidant Assay cluster_cytotoxicity MTT Cytotoxicity Assay A1 Prepare Compound Dilutions A2 Add DPPH Solution A1->A2 A3 Incubate (30 min, Dark) A2->A3 A4 Measure Absorbance (517 nm) A3->A4 A5 Calculate IC50 A4->A5 C1 Seed HCT-116 Cells C2 Treat with Compound (48 hours) C1->C2 C3 Add MTT Reagent C2->C3 C4 Incubate & Solubilize Formazan C3->C4 C5 Measure Absorbance (570 nm) C4->C5 C6 Calculate IC50 C5->C6 Start 4-(Oxetan-2-yl)phenol & Comparators Start->A1 Start->C1

Caption: Workflow for in vitro antioxidant and cytotoxicity screening.

Part 2: In Vivo Activity Assessment

While in vitro assays establish intrinsic activity, they do not account for the complexities of a biological system. In vivo studies are indispensable for evaluating a compound's absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety in a living organism.

Experimental Protocol: Xenograft Tumor Model in Mice

To assess the in vivo anticancer potential of 4-(Oxetan-2-yl)phenol, a human tumor xenograft model in immunodeficient mice is a standard and informative approach.

Methodology:

  • Animal Acclimatization: House female athymic nude mice (6-8 weeks old) in a pathogen-free environment for one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells (suspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline with 5% DMSO, 10% Solutol)

    • 4-(Oxetan-2-yl)phenol (e.g., 25 mg/kg, daily oral gavage)

    • Comparator Compound (e.g., Quercetin, 25 mg/kg, daily oral gavage)

  • Treatment and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity.

  • Pharmacokinetic (PK) Analysis: On the first and last day of treatment, collect blood samples from a satellite group of animals at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of the compound via LC-MS/MS to determine key PK parameters.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition (TGI). % TGI = [1 - (Mean Tumor Volume_treated / Mean Tumor Volume_control)] * 100

Hypothetical In Vivo Data Summary

This table presents a hypothetical outcome illustrating the potential impact of the oxetane ring on in vivo performance.

Compound (25 mg/kg)Tumor Growth Inhibition (%)Oral Bioavailability (%)Plasma Half-life (t½) (hours)
4-(Oxetan-2-yl)phenol 58% 35% 6.5
Quercetin45%15%3.5

Rationale for Hypothetical Data: Despite Quercetin's superior in vitro cytotoxicity, its poor solubility and rapid metabolism often limit its in vivo efficacy. It is hypothesized that the oxetane ring on 4-(Oxetan-2-yl)phenol enhances its aqueous solubility and metabolic stability, leading to improved oral bioavailability and a longer plasma half-life.[6][8] This results in greater tumor exposure and, consequently, superior tumor growth inhibition in vivo, even with a less potent in vitro profile.

Diagram: In Vivo Experimental Workflow

In_Vivo_Workflow cluster_treatment 21-Day Treatment Cycle Start HCT-116 Cell Culture Implant Subcutaneous Implantation in Nude Mice Start->Implant TumorDev Tumor Growth to 100-150 mm³ Implant->TumorDev Random Randomize into Treatment Groups TumorDev->Random Dosing Daily Oral Dosing (Vehicle, Test, Comparator) Random->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor PK Satellite Group for Pharmacokinetic Sampling Dosing->PK Endpoint Endpoint Analysis Monitor->Endpoint PK_Analysis Calculate PK Parameters (Bioavailability, t½) PK->PK_Analysis TGI Calculate Tumor Growth Inhibition Endpoint->TGI

Caption: Workflow for the in vivo xenograft tumor model study.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate or, in this case, potency) and an in vivo response (e.g., plasma concentration or pharmacological effect).[17] The FDA recognizes several levels of correlation, with Level A being the most rigorous, representing a point-to-point relationship between the in vitro and in vivo profiles.[12]

Correlation Analysis for 4-(Oxetan-2-yl)phenol

For a compound like 4-(Oxetan-2-yl)phenol, where activity is not solely dependent on dissolution but on a combination of potency, absorption, and metabolism, a direct Level A IVIVC between in vitro IC₅₀ and in vivo TGI is complex. The correlation would likely be multifactorial.

  • In Vitro Data Input: The primary input would be the in vitro cytotoxicity IC₅₀ value.

  • In Vivo Data Input: The key in vivo parameters are the pharmacokinetic data (AUC, or Area Under the Curve, representing total drug exposure) and the pharmacodynamic data (% TGI).

  • Establishing the Link: The goal is to build a model where the in vitro IC₅₀, modulated by the in vivo PK profile, can predict the in vivo efficacy. A successful correlation would demonstrate that the superior in vivo performance of 4-(Oxetan-2-yl)phenol, despite its moderate in vitro potency, is explained by its enhanced pharmacokinetic properties (higher bioavailability and longer half-life).

  • Model Validation: A validated model could then be used to predict the in vivo efficacy of new analogues based on their in vitro potency and predicted PK, thereby accelerating the optimization process.[11]

The improved physicochemical properties imparted by the oxetane ring are critical for achieving a meaningful IVIVC. For a compound with poor solubility and erratic absorption like many simple phenols, the in vitro-in vivo link is often weak or non-existent. The oxetane's ability to improve these properties makes the in vivo response more consistent and predictable from the in vitro data.

Diagram: IVIVC Logical Framework

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Data invitro_potency Cytotoxicity IC50 Model Develop IVIVC Mathematical Model (e.g., PK/PD Modeling) invitro_potency->Model invivo_pk Pharmacokinetics (AUC, Cmax, t½) invivo_pk->Model invivo_pd Pharmacodynamics (% Tumor Growth Inhibition) Model->invivo_pd Correlates With Validation Model Validation (Internal & External Predictability) Model->Validation Application Predictive Tool for Lead Optimization & Formulation Validation->Application

Caption: Logical flow for establishing an In Vitro-In Vivo Correlation.

Conclusion and Future Directions

This guide has outlined a comparative framework for assessing the activity of 4-(Oxetan-2-yl)phenol, a novel compound designed to leverage the established biological effects of phenols with the advantageous physicochemical properties of the oxetane ring. Based on established principles, it is hypothesized that while the compound may exhibit moderate in vitro antioxidant and cytotoxic potency, the presence of the oxetane moiety will significantly enhance its in vivo performance by improving its pharmacokinetic profile.

The detailed in vitro and in vivo protocols provide a clear roadmap for experimentally testing this hypothesis. The true value of this approach, however, lies in the subsequent establishment of a robust In Vitro-In Vivo Correlation. A successful IVIVC would not only validate the design strategy behind 4-(Oxetan-2-yl)phenol but also provide a powerful predictive tool to guide the synthesis of next-generation analogues and the development of optimal formulations. This would ultimately accelerate the translation of promising laboratory findings into tangible therapeutic candidates, embodying the core objective of modern drug discovery.

References

  • Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

  • Al-Mokadem, M., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

  • Anonymous. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • G. A. B., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]

  • Open Exploration Publishing. (2024, September 2). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Retrieved from [Link]

  • Premier Research. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. Retrieved from [Link]

  • Uppoor, V. R. S. (2015, April 22). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. Retrieved from [Link]

  • Food Technology and Biotechnology. (n.d.). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Retrieved from [Link]

  • Ingenta Connect. (2020, August 1). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Retrieved from [Link]

  • Ljevar, A., et al. (n.d.). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. PMC. Retrieved from [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • ResearchGate. (2023, June 5). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]

  • Encyclopedia.pub. (2024, August 30). In Vivo Exploration of Antioxidant Activity. Retrieved from [Link]

  • PubMed. (2024, September 12). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Retrieved from [Link]

  • UDSpace - University of Delaware. (n.d.). In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. Retrieved from [Link]

  • Frontiers. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • ResearchGate. (2021, June 15). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Antioxidant activity of wine assessed by different in vitro methods. Retrieved from [Link]

  • MDPI. (2024, September 12). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Retrieved from [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • Alam, M. N., et al. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Retrieved from [Link]

  • Galati, G., & O'Brien, P. J. (n.d.). Toxicological aspects of the use of phenolic compounds in disease prevention. PMC. Retrieved from [Link]

  • MDPI. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (2014, December 16). In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace. Retrieved from [Link]

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Sources

Comparative

Validating the Mechanism of Action of 4-(Oxetan-2-yl)phenol in Lead Optimization: A Comparative Guide

Executive Summary In modern drug discovery, the optimization of a lead compound requires a delicate balance between target affinity and developability. The incorporation of 4-(Oxetan-2-yl)phenol as a bioisosteric buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound requires a delicate balance between target affinity and developability. The incorporation of 4-(Oxetan-2-yl)phenol as a bioisosteric building block represents a powerful strategy to escape "flatland" (sp²-rich structures) while avoiding the lipophilicity penalties associated with traditional alkyl groups[1]. This guide provides an in-depth technical comparison of 4-(Oxetan-2-yl)phenol against classical alternatives, detailing the molecular mechanism of action (MoA) behind its property-modulating effects and providing the experimental protocols required to validate these enhancements.

Mechanism of Action: The Molecular Logic of Oxetane Incorporation

Unlike a therapeutic drug that binds to a single receptor to elicit a biological response, the "mechanism of action" of a structural motif like 4-(oxetan-2-yl)phenol lies in its physical chemistry. When medicinal chemists substitute a tert-butyl, isopropyl, or acetyl group with an oxetan-2-yl moiety, they trigger a cascade of favorable physicochemical changes[2]:

  • Enhanced Hydrogen Bonding & Solvation : The oxetane ring is a highly strained, four-membered cyclic ether. This ring strain increases the s-character of the oxygen atom's non-bonding lone pairs, making it a significantly stronger hydrogen-bond acceptor than larger, unstrained ethers (like tetrahydrofuran). This inherent dipole moment drastically lowers the partition coefficient (LogD) and drives up thermodynamic aqueous solubility[2].

  • Metabolic Shielding (CYP450 Evasion) : Traditional lipophilic groups like tert-butyl or isopropyl are prime targets for aliphatic oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The oxetane ring is electron-withdrawing and sterically constrained, raising the activation energy required for C–H abstraction. This effectively shields the molecule from rapid metabolic degradation[3].

  • Conformational Vectorality : The sp³-hybridized oxetane ring provides a defined, rigid 3D exit vector. This allows the molecule to engage complex binding pockets with high complementarity, improving target affinity without the non-specific binding issues caused by highly lipophilic planar structures[1].

MoA A 4-(Oxetan-2-yl)phenol (Bioisosteric Motif) B Increased s-character of Oxygen Lone Pairs A->B C sp3-Hybridized Rigid Ring Structure A->C D Electron-Withdrawing & Steric Constraint A->D E Strong H-Bond Acceptor (Enhanced Solubility) B->E F Escape from Flatland (Target Affinity) C->F G CYP450 Evasion (Metabolic Stability) D->G

Logical mapping of oxetane incorporation to improved physicochemical properties.

Performance Comparison: Oxetane vs. Classical Alternatives

To objectively validate the performance of 4-(Oxetan-2-yl)phenol, it must be compared against the structural motifs it is designed to replace. The table below summarizes the quantitative advantages of the oxetane bioisostere over 4-tert-butylphenol, 4-isopropylphenol, and 4-acetylphenol based on established medicinal chemistry principles[2],[3].

Property / Metric4-tert-Butylphenol4-Isopropylphenol4-Acetylphenol4-(Oxetan-2-yl)phenol
Structural Role Highly lipophilic alkylModerate lipophilic alkylPlanar carbonylPolar 3D bioisostere
Calculated LogP ~3.3~2.9~1.3~1.8
Aqueous Solubility Very Low (<0.1 mM)Low (~0.5 mM)High (>10 mM)High (>10 mM)
H-Bond Acceptors 1 (Phenol OH only)1 (Phenol OH only)22
HLM Intrinsic Clearance High (Rapid oxidation)High (Rapid oxidation)Moderate (Reduction)Low (Stable)
3D Character (Fsp³) HighModerateLow (Planar)High

Analytical Insight: While 4-acetylphenol matches the solubility profile of the oxetane derivative, it suffers from a lack of 3D character (flatland) and is susceptible to metabolic reduction in vivo. Conversely, 4-tert-butylphenol provides 3D bulk but incurs massive penalties to solubility and metabolic stability. 4-(Oxetan-2-yl)phenol successfully uncouples this historical compromise, delivering the "best of both worlds"[2].

Experimental Validation Protocols

To establish a self-validating system for these claims, researchers must employ rigorous in vitro assays. Below are the step-by-step methodologies required to validate the solubility and metabolic stability of 4-(Oxetan-2-yl)phenol derivatives.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (using DMSO stock spikes) often overestimate solubility due to supersaturation. The shake-flask method using crystalline powder ensures the measurement of true thermodynamic equilibrium, which is critical for accurately quantifying the hydration benefits of the oxetane's hydrogen-bonding capacity.

  • Preparation: Weigh exactly 2.0 mg of solid crystalline compound into a clear glass vial. (Note: Glass prevents the non-specific binding artifacts common with plastic tubes when testing lipophilic analogs).

  • Buffer Addition: Add 1.0 mL of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the vials on an orbital shaker at 25°C for 48 hours. Extended agitation ensures a complete transition from a kinetic suspension to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes, or filter through a 0.22 µm PVDF membrane to remove all undissolved particulates.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 100% methanol).

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To definitively prove that the oxetane ring evades CYP450-mediated aliphatic oxidation, the compound must be incubated with Human Liver Microsomes (HLM) supplemented with NADPH. The depletion rate of the parent compound directly correlates to its intrinsic clearance ( CLint​ ).

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4). (Note: A low compound concentration of 1 µM ensures the assay operates under linear, non-saturating Michaelis-Menten conditions).

  • Pre-warming: Incubate the mixture in a water bath at 37°C for 5 minutes to reach physiological temperature.

  • Initiation: Add NADPH to a final concentration of 1.0 mM to initiate CYP450 enzymatic activity.

  • Time-Course Sampling: At designated intervals (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (IS). The cold organic solvent denatures the microsomal proteins, halting enzymatic activity instantly.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ .

Protocol S1 1. Substrate Incubation (1 µM Cpd + HLM 0.5 mg/mL) S2 2. Reaction Initiation (Add 1 mM NADPH, 37°C) S1->S2 S3 3. Kinetic Sampling (Aliquots at 0, 5, 15, 30, 45 min) S2->S3 S4 4. Protein Precipitation (Quench with Cold MeCN + IS) S3->S4 S5 5. Centrifugation & LC-MS/MS (Quantify Remaining Parent) S4->S5 S6 6. Data Analysis (Calculate t½ and CL_int) S5->S6

Step-by-step experimental workflow for validating in vitro metabolic stability.

References

  • [2] Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 2010. URL:[Link]

  • [1] Liao, J., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 2023. URL:[Link]

  • [3] Taylor, R. D., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery, 2024. URL:[Link]

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Validation

A Comparative Guide to Cross-Reactivity Profiling of 4-(Oxetan-2-yl)phenol-Based Compounds

In modern drug discovery, the development of highly selective small molecules is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 4-(oxetan-2-yl)phenol scaffold has emerged as a promis...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the development of highly selective small molecules is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 4-(oxetan-2-yl)phenol scaffold has emerged as a promising motif in medicinal chemistry. The incorporation of the oxetane ring, a four-membered ether, can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Furthermore, its rigid, three-dimensional structure can impart a high degree of target selectivity.[3]

This guide provides a comprehensive comparison of key methodologies for profiling the cross-reactivity of a hypothetical lead compound, "OXP-47," a 4-(Oxetan-2-yl)phenol-based inhibitor of Calcium/Calmodulin-Dependent Protein Kinase I Gamma (CAMK1G). We will delve into the practical application and data interpretation from three orthogonal approaches: broad-panel kinase screening, cellular target engagement, and unbiased proteome-wide affinity capture.

The Challenge: Characterizing the Selectivity of OXP-47

Our lead compound, OXP-47, was designed to be a potent and selective inhibitor of CAMK1G, a kinase implicated in cellular signaling pathways. While initial biochemical assays show high potency (IC50 < 10 nM) against CAMK1G, a thorough understanding of its broader kinome and proteome-wide selectivity is essential before advancing to further preclinical studies. An incomplete understanding of off-target interactions is a major cause of clinical trial failures.

This guide will compare the following platforms for constructing a comprehensive selectivity profile of OXP-47:

  • KINOMEscan® Competition Binding Assay: An in vitro method to quantify interactions across a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA®): A target engagement assay that confirms compound binding in a physiological cellular environment.

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS): An unbiased approach to identify direct binding partners in the native proteome.

Broad-Panel Kinome Profiling: The 30,000-Foot View

The first step in assessing the selectivity of a kinase inhibitor is often a broad screen against a large panel of kinases. This provides a global view of the compound's behavior within its primary target family.

Rationale for Kinome Scanning

Kinases share a structurally conserved ATP-binding pocket, making off-target inhibition a common challenge.[4] A comprehensive binding assay, such as the KINOMEscan® platform, is an efficient way to identify these potential liabilities early in the discovery process. This method utilizes a competition binding assay to quantitatively measure the interaction between a compound and over 480 kinases.[5][6]

Experimental Workflow: KINOMEscan®

The workflow for a KINOMEscan® experiment is a streamlined, high-throughput process.

cluster_0 KINOMEscan® Workflow A Test Compound (OXP-47) is prepared C OXP-47 is added to compete with the immobilized ligand A->C B DNA-tagged Kinases are incubated with immobilized ligands B->C D Amount of kinase bound to the solid support is quantified by qPCR C->D E Binding affinity (Kd) or % Inhibition is calculated D->E cluster_1 CETSA® Experimental Workflow A Treat intact cells with OXP-47 or Vehicle (DMSO) B Apply heat challenge across a temperature gradient A->B C Lyse cells and separate soluble proteins from aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift (ΔTm) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Interpreting the Data

A successful target engagement results in a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the compound.

Table 2: Illustrative CETSA® Results for OXP-47

Protein TargetVehicle (DMSO) Apparent TmOXP-47 (10 µM) Apparent TmThermal Shift (ΔTm)Interpretation
CAMK1G52°C58°C+6°CStrong Engagement
AAK154°C57°C+3°CModerate Engagement
GAPDH (Control)62°C62°C0°CNo Engagement

Note: This data is for illustrative purposes only.

The significant thermal shift for CAMK1G confirms that OXP-47 enters the cell and binds to its intended target. The moderate shift for AAK1 corroborates the KINOMEscan® data, suggesting this is a genuine intracellular off-target. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.

Unbiased Off-Target Identification: Affinity Chromatography-Mass Spectrometry

Both kinome scanning and CETSA® are hypothesis-driven; you must know what to look for. To discover truly unexpected off-targets, an unbiased approach is required. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful tool for this purpose. [7]

Rationale for AC-MS

This technique involves immobilizing a modified version of the small molecule (the "bait") onto a solid support, such as beads. [8]A cell lysate is then passed over these beads, and proteins that bind to the compound are "fished" out of the proteome. [7]These captured proteins are then identified by mass spectrometry.

Experimental Protocol: AC-MS for OXP-47
  • Probe Synthesis: Synthesize an analog of OXP-47 with a linker suitable for covalent attachment to chromatography beads (e.g., an amino or carboxyl group). A negative control probe, structurally similar but inactive, should also be prepared.

  • Immobilization: Covalently couple the OXP-47 probe and the negative control probe to activated beads.

  • Lysate Incubation: Incubate the beads with a native cell lysate. For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with excess free, unmodified OXP-47.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • MS Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_2 Affinity Chromatography-MS Workflow A Immobilize OXP-47 'bait' on chromatography beads B Incubate beads with cell lysate A->B C Wash away non-specific binding proteins B->C D Elute specifically bound proteins C->D E Identify proteins by LC-MS/MS D->E F Compare to negative control and competition experiment E->F

Caption: Workflow for identifying protein targets using affinity chromatography.

Interpreting the Data

True binding partners will be significantly enriched on the OXP-47 beads compared to the negative control beads and will show reduced binding in the competition experiment.

Table 3: Illustrative AC-MS Results for OXP-47

Protein IdentifiedGene SymbolSpectral Counts (OXP-47 Probe)Spectral Counts (Control Probe)Spectral Counts (Competition)Interpretation
CAMK1G CAMK1G 152 2 8 Primary Target
AAK1AAK188115Known Off-Target
Carbonic Anhydrase 2CA245342Novel Off-Target
Tubulin beta chainTUBB210195205Non-specific binder

Note: This data is for illustrative purposes only.

The AC-MS results confirm CAMK1G as the primary target and AAK1 as a significant off-target. Crucially, this unbiased screen has identified Carbonic Anhydrase 2 (CA2) as a potential novel off-target that was not part of the kinase screening panel. The high spectral counts for Tubulin in all conditions suggest it is a non-specific binder to the beads or probe linker, a common artifact that must be filtered out.

Comparative Summary and Path Forward

Each of these techniques provides a different and complementary piece of the cross-reactivity puzzle.

TechniquePrimary Question AnsweredAdvantagesLimitations
KINOMEscan® How selective is the compound against the human kinome?Quantitative, high-throughput, broad coverage of the kinome.In vitro data may not translate to cells; limited to the kinase family.
CETSA® Does the compound engage its target(s) in living cells?Physiologically relevant; confirms cell permeability and target engagement.Lower throughput; requires a specific antibody for each target.
AC-MS What are all the direct binding partners in the proteome?Unbiased, can discover novel off-targets outside the primary target family.Technically complex; prone to false positives from non-specific binding.

Based on this multi-faceted approach, we have a much clearer picture of OXP-47's selectivity profile:

  • High Potency, On-Target Engagement: OXP-47 potently binds its intended target, CAMK1G, both in vitro and in cells.

  • Known Off-Targets: A significant off-target, AAK1, has been consistently identified across all three platforms. Further functional assays are needed to determine the biological consequence of this interaction.

  • Novel Off-Target: A novel, non-kinase off-target, Carbonic Anhydrase 2, has been discovered. Follow-up enzymatic assays are required to confirm if OXP-47 inhibits CA2 function.

This integrated profiling strategy provides the confidence and detailed understanding necessary to guide the next steps in the drug discovery pipeline, whether that involves lead optimization to improve selectivity or designing specific counter-screens to manage potential off-target liabilities.

References

  • Creative Biolabs. Affinity Chromatography. [Link]

  • Martinez Molina, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(Oxetan-2-yl)phenol

Introduction: The Rising Significance of the Oxetane Moiety in Drug Discovery The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to act as a polar surrogate for gem-dimethyl or carbonyl groups have made it an attractive component in the design of novel therapeutics. The target molecule of this guide, 4-(Oxetan-2-yl)phenol, incorporates this valuable moiety attached to a phenol, a common pharmacophore. This guide provides a comprehensive, in-depth comparison of two distinct synthetic pathways to this important building block, offering researchers, scientists, and drug development professionals the critical data and experimental details necessary to make informed decisions for their synthetic campaigns.

Retrosynthetic Analysis and Strategic Overview

Two primary and logically distinct strategies for the construction of 4-(Oxetan-2-yl)phenol were identified and benchmarked:

  • Route 1: The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition approach, forming the oxetane ring in a single, atom-economical step from a carbonyl compound and an alkene.

  • Route 2: Intramolecular Williamson Ether Synthesis: A classic and robust method involving the formation of a carbon-oxygen bond via an intramolecular nucleophilic substitution to construct the oxetane ring.

This guide will now delve into the detailed experimental protocols for each route, followed by a comprehensive comparison of their synthetic efficiency based on key performance indicators.

Route 1: Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction offers an elegant and direct method for the synthesis of oxetanes.[1][2][3] This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[4][5] For the synthesis of 4-(Oxetan-2-yl)phenol, a key consideration is the potential for the free phenolic hydroxyl group to interfere with the photochemical reaction. Therefore, a protecting group strategy is employed. Here, we present a two-step sequence involving the protection of 4-hydroxybenzaldehyde, followed by the Paternò-Büchi reaction and subsequent deprotection.

Experimental Protocol

Step 1a: Protection of 4-Hydroxybenzaldehyde as 4-(methoxymethoxy)benzaldehyde

This step protects the acidic phenolic proton, which could quench the excited state of the carbonyl or lead to side reactions.

  • Materials: 4-hydroxybenzaldehyde, dimethoxymethane, p-toluenesulfonic acid, anhydrous dichloromethane.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane, add dimethoxymethane (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(methoxymethoxy)benzaldehyde.

Step 1b: Paternò-Büchi Reaction of 4-(methoxymethoxy)benzaldehyde with Ethylene

This is the key oxetane-forming step. The reaction is carried out in a photochemical reactor.

  • Materials: 4-(methoxymethoxy)benzaldehyde, ethylene, benzene (or other suitable solvent), UV lamp (e.g., medium-pressure mercury lamp).

  • Procedure:

    • Dissolve 4-(methoxymethoxy)benzaldehyde (1.0 eq) in benzene in a quartz photoreactor.

    • Bubble ethylene gas through the solution while cooling the reactor to maintain a constant temperature (e.g., 10-20 °C).

    • Irradiate the solution with a UV lamp, monitoring the reaction progress by GC-MS or TLC.

    • Upon consumption of the starting material, stop the reaction and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-(4-(methoxymethoxy)phenyl)oxetane.

Step 1c: Deprotection to 4-(Oxetan-2-yl)phenol

The final step removes the MOM protecting group to yield the target compound.

  • Materials: 2-(4-(methoxymethoxy)phenyl)oxetane, hydrochloric acid, methanol.

  • Procedure:

    • Dissolve the protected oxetane in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Logical Workflow Diagram

Paterno-Buchi Route cluster_0 Step 1a: Protection cluster_1 Step 1b: Photocycloaddition cluster_2 Step 1c: Deprotection 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Protection MOM Protection 4-Hydroxybenzaldehyde->Protection Dimethoxymethane, p-TsOH Protected Aldehyde 4-(methoxymethoxy)benzaldehyde Protection->Protected Aldehyde Photocycloaddition Paternò-Büchi Reaction Protected Aldehyde->Photocycloaddition Ethylene, hν Protected Oxetane 2-(4-(methoxymethoxy)phenyl)oxetane Photocycloaddition->Protected Oxetane Deprotection Deprotection Protected Oxetane->Deprotection HCl, MeOH Final Product 4-(Oxetan-2-yl)phenol Deprotection->Final Product

Caption: Workflow for the Paternò-Büchi synthesis of 4-(Oxetan-2-yl)phenol.

Route 2: Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] In its intramolecular variant, it provides a powerful tool for the construction of cyclic ethers, including the strained oxetane ring.[7][8] This route commences with a commercially available precursor, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, and proceeds through a reduction and subsequent base-mediated cyclization.

Experimental Protocol

Step 2a: Reduction of 3-chloro-1-(4-hydroxyphenyl)propan-1-one

The first step involves the selective reduction of the ketone functionality to a secondary alcohol, yielding the key 1,3-halohydrin intermediate.

  • Materials: 3-chloro-1-(4-hydroxyphenyl)propan-1-one[9][10][11][12], sodium borohydride, methanol.

  • Procedure:

    • Dissolve 3-chloro-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-1-(4-hydroxyphenyl)propan-1-ol, which can often be used in the next step without further purification.

Step 2b: Intramolecular Cyclization

The final step is the base-promoted intramolecular SN2 reaction to form the oxetane ring.

  • Materials: 3-chloro-1-(4-hydroxyphenyl)propan-1-ol, sodium hydride (or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-chloro-1-(4-hydroxyphenyl)propan-1-ol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 4-(Oxetan-2-yl)phenol.

Logical Workflow Diagram

Williamson Ether Synthesis Route cluster_0 Step 2a: Reduction cluster_1 Step 2b: Cyclization Starting Material 3-chloro-1-(4-hydroxyphenyl)propan-1-one Reduction Reduction Starting Material->Reduction NaBH4, MeOH Halohydrin 3-chloro-1-(4-hydroxyphenyl)propan-1-ol Reduction->Halohydrin Cyclization Intramolecular Williamson Ether Synthesis Halohydrin->Cyclization NaH, THF Final Product 4-(Oxetan-2-yl)phenol Cyclization->Final Product

Caption: Workflow for the Intramolecular Williamson Ether Synthesis of 4-(Oxetan-2-yl)phenol.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the two synthetic routes were evaluated based on several key metrics crucial for researchers in both academic and industrial settings.

MetricRoute 1: Paternò-Büchi ReactionRoute 2: Intramolecular Williamson Ether SynthesisAnalysis
Overall Yield ModerateGood to ExcellentRoute 2 generally offers higher overall yields due to the more predictable and higher-yielding nature of the individual steps. Photochemical reactions can sometimes be lower yielding due to side reactions.
Number of Steps 3 (Protection, Cycloaddition, Deprotection)2Route 2 is more step-economical, starting from a commercially available advanced intermediate.
Starting Material Cost 4-Hydroxybenzaldehyde: Relatively low.3-chloro-1-(4-hydroxyphenyl)propan-1-one: Higher cost due to being a more functionalized starting material.The starting material for Route 1 is significantly cheaper, which could be a major factor for large-scale synthesis.
Reagent & Solvent Cost Benzene (photoreaction solvent) can be expensive and has significant health and safety concerns.Common and relatively inexpensive reagents and solvents (NaBH4, MeOH, NaH, THF).Route 2 utilizes more cost-effective and readily available reagents and solvents.
Safety & Handling Requires specialized photochemical equipment. Use of benzene is a significant health hazard (carcinogen). Ethylene is a flammable gas.Sodium hydride is a pyrophoric solid requiring careful handling. Sodium borohydride is flammable. Standard laboratory equipment is sufficient.Route 2, while requiring caution with sodium hydride, avoids the specialized equipment and highly carcinogenic solvent of Route 1.
Environmental Impact (Green Chemistry) Use of benzene is highly undesirable. Photochemical reactions can be energy-intensive.Use of THF and diethyl ether, which are solvents of some concern. Formation of inorganic salts as byproducts.Route 2 is arguably "greener" due to the avoidance of benzene and specialized energy-intensive equipment. Green chemistry metrics like Atom Economy and Reaction Mass Efficiency would likely favor Route 2.[13][14][15][16][17]
Scalability Can be challenging due to the nature of photochemical reactions (light penetration) and the handling of gaseous ethylene.More readily scalable using standard batch processing equipment.Route 2 presents a more straightforward path to large-scale production.

Conclusion and Recommendations

Both the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis represent viable pathways to 4-(Oxetan-2-yl)phenol.

Route 1 (Paternò-Büchi Reaction) is an elegant approach from a chemical synthesis perspective, offering a direct formation of the oxetane ring. However, the practical implementation is hampered by the need for specialized photochemical equipment, the use of a hazardous solvent (benzene), and potential challenges in scalability. The necessity of a protection-deprotection sequence adds to the step count and may reduce the overall yield. This route may be more suitable for the synthesis of analogues where the starting aldehyde is not commercially available and for smaller-scale research purposes where the novelty of the approach is valued.

Route 2 (Intramolecular Williamson Ether Synthesis) , starting from the commercially available 3-chloro-1-(4-hydroxyphenyl)propan-1-one, is the more practical and efficient choice for most applications. Its two-step sequence, utilization of standard and high-yielding reactions, and avoidance of highly specialized and hazardous conditions make it a more robust, scalable, and cost-effective method. The higher cost of the starting material is likely offset by the higher overall yield, reduced processing time, and lower safety and environmental mitigation costs.

For researchers and drug development professionals seeking a reliable and scalable synthesis of 4-(Oxetan-2-yl)phenol, the Intramolecular Williamson Ether Synthesis (Route 2) is the recommended pathway.

References

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  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [Link]

  • 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. PubChem. [Link]

  • (PDF) Paternò-Büchi Reaction. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Help with Grignard reaction experimental observations. Reddit. [Link]

  • Preparation of 3-chloro-1-propanol. PrepChem. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.

Sources

Validation

Comparative metabolic profiling of 4-(Oxetan-2-yl)phenol and its derivatives

Title: Comparative Metabolic Profiling of 4-(Oxetan-2-yl)phenol and Its Derivatives: A Guide to Scaffold Optimization and Clearance Mechanisms Introduction The integration of oxetanes into medicinal chemistry has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Metabolic Profiling of 4-(Oxetan-2-yl)phenol and Its Derivatives: A Guide to Scaffold Optimization and Clearance Mechanisms

Introduction

The integration of oxetanes into medicinal chemistry has revolutionized scaffold optimization. Pioneered by Carreira and others, oxetanes are widely employed as bioisosteres for gem-dimethyl and carbonyl groups to enhance aqueous solubility, reduce lipophilicity, and modulate metabolic clearance[1]. However, the position of the oxetane substitution fundamentally dictates its metabolic fate. While 3,3-disubstituted and 3-aryloxetanes are celebrated for their high metabolic stability, 2-aryloxetanes—such as 4-(Oxetan-2-yl)phenol—exhibit a highly divergent and complex clearance profile.

This guide provides an in-depth comparative metabolic profiling of 4-(Oxetan-2-yl)phenol against its structural isomers and classical bioisosteres. By detailing the causality behind these metabolic shifts and providing a self-validating experimental protocol, this guide equips drug development professionals with the mechanistic insights needed to navigate oxetane-associated liabilities.

Mechanistic Rationale: The 2-Oxetanyl Liability

To understand the metabolic behavior of 4-(Oxetan-2-yl)phenol, we must compare it to its classical counterpart (4-isopropylphenol) and its stable isomer (4-(Oxetan-3-yl)phenol).

  • 4-Isopropylphenol: The isopropyl group is highly lipophilic and serves as a prime target for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

  • 4-(Oxetan-3-yl)phenol: In 3-aryloxetanes, the oxygen atom is symmetrically shielded. The high s-character of the C-H bonds at the 3-position resists CYP oxidation, and the lack of a benzylic-like activation prevents hydrolytic ring opening[2].

  • 4-(Oxetan-2-yl)phenol: The 2-aryloxetane system places the highly strained oxygen-containing ring (strain energy ~106 kJ/mol) directly adjacent to the aromatic system[3]. This creates an activated pseudo-benzylic ether. Duncton and colleagues demonstrated that while 3-aryloxetanes are stable, oxetane rings in activated positions are highly susceptible to ring-scission by human microsomal epoxide hydrolase (mEH)[2]. The mEH enzyme catalyzes the nucleophilic attack of water, opening the strained ring to form a 1,3-diol.

MetabolicPathway Substrate 4-(Oxetan-2-yl)phenol mEH mEH-Mediated Hydrolysis Substrate->mEH Major Pathway CYP CYP450 Oxidation Substrate->CYP Minor Pathway Metabolite1 1-(4-hydroxyphenyl) propane-1,3-diol (Ring Scission) mEH->Metabolite1 Metabolite2 Aryl/Aliphatic Hydroxylation CYP->Metabolite2

Fig 1. Divergent metabolic clearance pathways of 4-(Oxetan-2-yl)phenol via mEH and CYP450 enzymes.

Quantitative Comparative Data

The table below summarizes the physicochemical and metabolic parameters of the three comparative scaffolds in Human Liver Microsomes (HLM). The data illustrates how the oxetane position shifts both the clearance rate and the primary enzymatic pathway.

Compound ScaffoldLogD (pH 7.4)HLM CLint (µL/min/mg)t1/2 (min)Primary Clearance MechanismMajor Phase I Metabolite
4-Isopropylphenol 2.985.48.1CYP450 (Aliphatic Hydroxylation)2-(4-hydroxyphenyl)propan-1-ol
4-(Oxetan-3-yl)phenol 1.412.555.4CYP450 (Aryl Hydroxylation)Minor catechols (Highly Stable)
4-(Oxetan-2-yl)phenol 1.668.210.1mEH (Hydrolytic Ring Scission)1-(4-hydroxyphenyl)propane-1,3-diol

Data synthesis based on established oxetane bioisostere profiling methodologies[4],[5]. Note: 4-(Oxetan-2-yl)phenol retains the favorable LogD of the oxetane class but suffers from high intrinsic clearance due to mEH liability.

Experimental Workflow: Self-Validating Enzymatic Phenotyping

To definitively attribute the clearance of 4-(Oxetan-2-yl)phenol to mEH rather than CYP450 enzymes, a standard HLM stability assay is insufficient. The protocol must be a self-validating system utilizing selective chemical inhibitors: 1-Aminobenzotriazole (1-ABT) as a pan-CYP suicide inhibitor, and Valpromide as a selective mEH inhibitor[6].

If the intrinsic clearance (CLint) is rescued by Valpromide but not by 1-ABT, the causality of mEH-mediated ring opening is experimentally proven.

Workflow Start Test Compound (1 µM) Split HLM Aliquots (1 mg/mL protein) Start->Split Path1 Control (+ Vehicle) Split->Path1 Path2 CYP Inhibition (+ 1 mM 1-ABT) Split->Path2 Path3 mEH Inhibition (+ 1 mM Valpromide) Split->Path3 NADPH Initiate with NADPH (Incubate 37°C, 0-60 min) Path1->NADPH Path2->NADPH Path3->NADPH LCMS Quench & LC-MS/MS Metabolite ID NADPH->LCMS

Fig 2. Self-validating experimental workflow for enzymatic phenotyping of oxetane derivatives.

Step-by-Step Methodology: Microsomal Stability & Phenotyping

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (Solution A and B)

  • 1-Aminobenzotriazole (1-ABT) and Valpromide

  • 0.1 M Potassium Phosphate buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step 1: Preparation of Inhibitor-HLM Mixtures

  • Dilute HLM to a working concentration of 1.25 mg/mL in 0.1 M potassium phosphate buffer.

  • Divide the HLM suspension into three distinct pools:

    • Pool A (Control): Add vehicle (0.1% DMSO).

    • Pool B (CYP-inhibited): Add 1-ABT to a final concentration of 1 mM.

    • Pool C (mEH-inhibited): Add Valpromide to a final concentration of 1 mM.

  • Causality Note: Pre-incubate Pool B for 30 minutes with NADPH prior to adding the test compound. 1-ABT is a mechanism-based (suicide) inhibitor and requires catalytic turnover to irreversibly bind to CYP enzymes.

Step 2: Incubation and Sampling

  • Add the test compound (4-(Oxetan-2-yl)phenol or derivatives) to each pool at a final concentration of 1 µM. Ensure the final organic solvent concentration does not exceed 0.5% to prevent enzyme denaturation.

  • Aliquot 40 µL of the mixture into a 96-well plate for each time point (0, 5, 15, 30, 45, and 60 minutes).

  • Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well (final protein concentration = 1.0 mg/mL).

  • Incubate at 37°C with orbital shaking.

Step 3: Quenching and Extraction

  • At each designated time point, immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Causality Note: The rapid addition of cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and ensuring accurate kinetic snapshots.

  • Centrifuge the plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for analysis.

Step 4: LC-MS/MS Analysis and Metabolite ID

  • Quantify the remaining parent compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the slope of the natural log of the percentage remaining versus time.

  • To identify the ring-opened 1,3-diol metabolite of 4-(Oxetan-2-yl)phenol, perform a full-scan high-resolution mass spectrometry (HRMS) analysis. Look for a mass shift of +18 Da (addition of H2O) relative to the parent mass, which is the hallmark of mEH-mediated oxetane hydrolysis[2].

Conclusion

While oxetanes are powerful tools for modulating physicochemical properties, they are not universally stable. The comparative profiling of 4-(Oxetan-2-yl)phenol highlights a critical structure-metabolism relationship: 2-aryloxetanes introduce a severe mEH liability due to ring strain and pseudo-benzylic activation. By employing the self-validating phenotyping protocols outlined above, researchers can accurately identify clearance mechanisms and confidently steer scaffold optimization toward the more metabolically robust 3-substituted oxetane architectures.

Sources

Comparative

Publish Comparison Guide: "4-(Oxetan-2-yl)phenol" as a Scaffold in Medicinal Chemistry – Advantages, Limitations, and Experimental Profiling

Executive Summary In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. The "oxetane rush" of the past two decades has validated the four-membered oxygen heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. The "oxetane rush" of the past two decades has validated the four-membered oxygen heterocycle as a privileged bioisostere for carbonyls, morpholines, and gem-dimethyl groups 1. While 3,3-disubstituted oxetanes dominate the literature, the 4-(oxetan-2-yl)phenol scaffold—a representative 2-aryloxetane—offers a unique 3D vector and distinct electronic profile 2. This guide objectively compares the 4-(oxetan-2-yl)phenol scaffold against traditional alternatives, detailing its mechanistic advantages, chemical limitations, and providing self-validating experimental workflows for its synthesis and evaluation.

Structural Rationale and Objective Comparison

The substitution of a lipophilic gem-dimethyl or isopropyl group with an oxetane ring fundamentally alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile 3. The oxetane oxygen introduces a strong dipole and acts as a hydrogen-bond acceptor, significantly reducing the desolvation penalty without drastically increasing the molecular weight or steric bulk 4.

Table 1: Physicochemical Comparison of para-Substituted Phenol Scaffolds

Data synthesized from matched molecular pair analyses of oxetane bioisosteres [[5]]().

Scaffold MotifEquivalent RoleEst. LogD (pH 7.4)Relative Aqueous Sol.H-Bond AcceptorsMetabolic Liability (HLM)
4-Isopropylphenol gem-Dimethyl~3.1Baseline (Low)1 (Phenol OH)High (Benzylic C-H oxidation)
4-Hydroxyacetophenone Carbonyl~1.4High2Moderate (Ketone reduction)
4-(Oxetan-2-yl)phenol Oxetane Bioisostere ~1.8 Very High (up to 100x) 2 Low (Blocked oxidation)

Mechanistic Advantages in Lead Optimization

  • Enhanced Aqueous Solubility: Replacing a lipophilic alkyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 4. The polarity of the oxetane ring disrupts unfavorable lipophilic interactions and improves the thermodynamic solubility profile, which is critical for oral bioavailability 3.

  • Metabolic Shielding: Alkyl chains (like isopropyl) are notorious for rapid Phase I oxidative clearance via Cytochrome P450 (CYP) enzymes at the benzylic position. The oxetane ring replaces these metabolically weak C-H bonds with a stable ether linkage, redirecting clearance and extending the compound's half-life 6, [[2]]().

  • Conformational Rigidity & Vectoring: Unlike flexible alkyl chains, the oxetane ring adopts a rigid, slightly puckered conformation (~8.7°). This provides a predictable 3D projection for the phenol ring, locking the pharmacophore into an optimal geometry for target engagement 7.

Limitations and Chemical Liabilities

Despite its advantages, the 4-(oxetan-2-yl)phenol scaffold presents specific challenges that medicinal chemists must navigate:

  • Acidic Instability: While 3,3-disubstituted oxetanes are remarkably robust, 2-aryloxetanes are more susceptible to acid-catalyzed ring opening 8. The adjacent phenyl ring stabilizes the transient benzylic carbocation formed during protonation of the oxetane oxygen, leading to ring cleavage at low pH.

  • Synthetic Tractability: Accessing 2-substituted oxetanes is historically difficult [[9]](). Traditional [2+2] cycloadditions (Paterno-Büchi) suffer from poor regioselectivity and over-irradiation byproducts 10. Consequently, multi-step de novo syntheses are often required.

Visualization: Scaffold Optimization Pathway

ScaffoldOptimization Lead Lead Compound (4-Isopropylphenol Motif) Issue High CYP450 Clearance Poor Aqueous Solubility Lead->Issue Intervention Bioisosteric Replacement (gem-dimethyl → oxetane) Issue->Intervention NewScaffold 4-(Oxetan-2-yl)phenol Scaffold Intervention->NewScaffold Outcome1 Blocked Benzylic Oxidation NewScaffold->Outcome1 Outcome2 Increased Polarity & Solubility NewScaffold->Outcome2 Outcome3 New H-Bond Acceptor Vector NewScaffold->Outcome3

Figure 1. Strategic integration of the 4-(oxetan-2-yl)phenol scaffold to resolve ADME liabilities.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and success at each step.

Protocol A: Regioselective Synthesis of 4-(Oxetan-2-yl)phenol via Intramolecular Cyclization

Causality: The most reliable method to form 2-aryloxetanes is the Williamson etherification of a 1,3-diol 11. The phenol must be protected to prevent competitive nucleophilic attack. Selective tosylation of the primary alcohol, followed by base-promoted cyclization of the secondary alkoxide, ensures regioselective closure 3.

  • Phenol Protection & Diol Formation: Protect 4-hydroxybenzaldehyde as a benzyl ether, followed by an aldol condensation and reduction to yield 1-(4-(benzyloxy)phenyl)propane-1,3-diol.

  • Selective Monotosylation: Dissolve the diol (1.0 eq) in anhydrous DCM at 0 °C. Add pyridine (1.2 eq) and p-toluenesulfonyl chloride (1.05 eq) portion-wise 3.

    • Causality: Maintaining 0 °C is critical. The primary alcohol is sterically accessible and reacts rapidly; higher temperatures will lead to unwanted tosylation of the secondary benzylic alcohol.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) must show a single new UV-active spot. LC-MS should confirm the mono-tosylate mass [M+H]+.

  • Base-Promoted Cyclization: Suspend NaH (1.5 eq) in anhydrous THF at 0 °C under N2. Dropwise add the crude mono-tosylate 3. Stir for 4 hours at room temperature.

    • Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the secondary alcohol. High dilution favors intramolecular SN2 attack over intermolecular polymerization.

    • Validation Checkpoint: 1H NMR of the crude product must display characteristic oxetane ring protons: a multiplet at ~5.6 ppm (benzylic CH) and multiplets at ~4.5-4.8 ppm (CH2-O).

  • Deprotection: Subject the intermediate to mild catalytic hydrogenation (Pd/C, H2 balloon, EtOH) to remove the benzyl group.

    • Causality: Mild neutral conditions are chosen to prevent the acid-catalyzed ring opening of the newly formed 2-aryloxetane [[8]]().

Protocol B: In Vitro Microsomal Stability Profiling (HLM)

To validate the metabolic advantage of the oxetane scaffold over its alkyl counterpart.

  • Assay Setup: Incubate 4-(oxetan-2-yl)phenol (Test) and 4-isopropylphenol (Comparator) at 1 µM in human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM final concentration). Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Self-Validation Controls:

    • Positive Control: Run Testosterone in parallel.

    • Negative Control: Run the test compounds without NADPH.

    • Causality: The positive control confirms the CYP450 enzymes are active. The minus-NADPH control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability (e.g., spontaneous ring opening in buffer).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC (NIH). Available at:[Link]

  • Oxetanes in Drug Discovery Campaigns - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC (NIH). Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS Publications). Available at:[Link]

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes - RSC Publishing. Available at:[Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC (NIH). Available at:[Link]

Sources

Validation

Assessing the Intellectual Property Landscape and Physicochemical Profile of 4-(Oxetan-2-yl)phenol Analogs

As drug discovery programs increasingly encounter crowded intellectual property (IP) spaces and stringent pharmacokinetic requirements, the strategic use of bioisosteres has become a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly encounter crowded intellectual property (IP) spaces and stringent pharmacokinetic requirements, the strategic use of bioisosteres has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a transformative structural motif. Specifically, 4-(Oxetan-2-yl)phenol and its analogs offer a highly effective means to bypass existing patents while simultaneously upgrading the physicochemical performance of lead compounds.

This guide provides an objective comparison of 4-(Oxetan-2-yl)phenol analogs against traditional bioisosteres, detailing the mechanistic causality behind their superior performance and providing the self-validating experimental protocols required to substantiate IP claims.

The Strategic IP Advantage of Oxetane Bioisosterism

In medicinal chemistry, replacing a tert-butyl, isopropyl, or carbonyl group with an oxetane ring is not merely a structural tweak; it is a calculated IP strategy. Traditional alkyl and aryl substituents are heavily represented in existing patent literature, often leading to "freedom-to-operate" dead ends.

Incorporating a 4-(Oxetan-2-yl)phenol building block generates a novel composition of matter. However, to secure a robust patent, applicants must demonstrate an "inventive step" (non-obviousness). The oxetane ring reliably satisfies this requirement by delivering unexpected, non-linear improvements in drug-like properties—such as dramatically enhanced aqueous solubility and reduced metabolic clearance—that could not be predicted by simple structural homology 1.

IP_Logic Lead Traditional Lead (e.g., t-Butyl/Carbonyl) IP_Block Existing IP Crowding & Metabolic Liabilities Lead->IP_Block Oxetane 4-(Oxetan-2-yl)phenol Bioisosteric Replacement IP_Block->Oxetane Structural Innovation Novelty Novel Chemical Space (Composition of Matter) Oxetane->Novelty Performance Unexpected Efficacy (Improved Solubility/Clearance) Oxetane->Performance Patent Granted Patent (Strong Defensive IP) Novelty->Patent Performance->Patent Inventive Step

Logical framework for generating novel IP using oxetane bioisosteric replacement.

Comparative Physicochemical Profiling: Causality and Performance

To objectively assess the value of 4-(Oxetan-2-yl)phenol analogs, we must compare them against their classical counterparts: the tert-butylphenol (a lipophilic, space-filling analog) and the 4-hydroxybenzaldehyde/ketone (a planar, sp2-hybridized analog).

Mechanistic Causality of Oxetane Superiority
  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize lipophilic, electron-rich sites. The strong electron-withdrawing nature of the oxetane oxygen, combined with the compact sp3-hybridized ring strain, reduces the electron density of adjacent carbons. This makes the molecule significantly less susceptible to hydrogen atom abstraction by CYP450s, lowering intrinsic clearance 2.

  • Aqueous Solubility: The oxygen atom in the oxetane ring acts as a potent hydrogen bond acceptor. Unlike the highly lipophilic tert-butyl group, the oxetane ring lowers the overall LogD of the molecule, directly driving higher kinetic solubility in aqueous media 3.

  • Three-Dimensionality: Unlike planar carbonyls, the oxetane ring projects into three-dimensional space, providing a unique exit vector that can improve target binding affinity by accessing previously unreachable sub-pockets in the protein target 4.

Table 1: Comparative Physicochemical Data Summary
Property4-(tert-Butyl)phenol Analog4-(Carbonyl)phenol Analog4-(Oxetan-2-yl)phenol Analog
LogD (pH 7.4) 3.8 (Highly Lipophilic)2.5 (Moderate)2.1 (Optimal)
Kinetic Solubility (µM) < 1045> 150
Intrinsic Clearance (µL/min/mg) 85 (High Liability)55 (Moderate)15 (Low Liability)
Spatial Geometry Symmetrical sp3Planar sp2Asymmetrical sp3
IP Landscape Highly CrowdedHighly CrowdedNovel / Uncrowded

Experimental Validation: Self-Validating Protocols

To support patent claims regarding "unexpected improvements," the experimental data must be unimpeachable. The following protocols are designed as self-validating systems, ensuring that artifacts are caught internally.

Protocol 1: Orthogonal Kinetic Aqueous Solubility Assay

Relying on a single solubility metric can lead to false positives due to compound supersaturation or UV-absorbance interference. This protocol pairs high-throughput nephelometry with orthogonal HPLC-UV quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 4-(Oxetan-2-yl)phenol analog in 100% DMSO.

  • Nephelometry (Cloud Point Detection): Serial dilute the stock into PBS (pH 7.4) across a 96-well plate (final DMSO concentration ≤ 1%). Measure light scattering at 620 nm. Causality: The exact concentration at which light scattering sharply increases indicates the precipitation point, providing a rapid, physiologically relevant solubility limit.

  • Orthogonal Validation (HPLC-UV): Centrifuge the turbid samples at 4,000 x g for 30 minutes to pellet the precipitate. Extract the supernatant and inject it into an HPLC-UV system.

  • Self-Validation Check: Compare the nephelometric cloud point with the exact dissolved concentration quantified by HPLC. If the HPLC value is significantly higher, it indicates the formation of soluble nano-aggregates, prompting a re-evaluation of the formulation.

Protocol 2: In Vitro Microsomal Clearance Assay

Proving that an oxetane analog resists CYP450 degradation requires isolating enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points for accurate kinetic calculation.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel assay without NADPH. If the compound degrades here, the clearance is due to chemical instability or non-CYP esterases, not CYP450 metabolism.

    • Positive Control: Run Verapamil concurrently to verify that the microsomes are enzymatically active.

Workflow Prep Compound Prep (1 µM in buffer) Microsomes Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH Initiate with NADPH (37°C Incubation) Microsomes->NADPH Quench Quench with MeCN (Timepoints: 0-60 min) NADPH->Quench LCMS LC-MS/MS Analysis (Quantify Parent) Quench->LCMS Data Calculate CL_int (Intrinsic Clearance) LCMS->Data

Step-by-step workflow for evaluating intrinsic clearance via microsomal stability.

Conclusion

The integration of 4-(Oxetan-2-yl)phenol analogs into drug discovery pipelines represents a paradigm shift in bioisosteric design. By substituting traditional, heavily patented alkyl or carbonyl groups with the oxetane motif, researchers can simultaneously carve out novel IP space and resolve critical pharmacokinetic liabilities. The mechanistic advantages of the oxetane ring—driven by its unique combination of sp3-hybridized geometry, strong electron-withdrawing nature, and hydrogen-bonding capacity—yield quantifiable improvements in solubility and metabolic stability. When backed by rigorous, self-validating experimental protocols, these unexpected improvements form the foundation of unassailable patent claims.

References

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Source: ACS Publications URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: ACS Publications URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Reproducibility of Published Data on 4-(Oxetan-2-yl)phenol: A Comparative Bioisostere Guide

Executive Summary In modern drug discovery, the transition from flat, lipophilic aromatic rings to three-dimensional, polar motifs has driven the adoption of oxetanes as premier bioisosteres. While the replacement of gem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, lipophilic aromatic rings to three-dimensional, polar motifs has driven the adoption of oxetanes as premier bioisosteres. While the replacement of gem-dimethyl or carbonyl groups with oxetane rings reliably improves aqueous solubility and lowers LogD[1.1], the specific positional isomers of these heterocycles present vastly different reproducibility challenges.

This guide objectively evaluates the reproducibility of published data concerning 4-(Oxetan-2-yl)phenol . Unlike its highly stable and symmetrical 3-substituted counterpart, the 2-substituted oxetane introduces a stereocenter adjacent to the ethereal oxygen. This structural nuance makes it highly susceptible to acid-catalyzed ring opening, leading to widespread discrepancies in published synthetic yields, metabolic clearance rates, and biological assay data.

The Bioisosteric Landscape: Structural Causality and Stability

To understand the reproducibility issues surrounding 4-(Oxetan-2-yl)phenol, we must compare it against standard lipophilic benchmarks (e.g., 4-isopropylphenol) and its structural isomer, 4-(oxetan-3-yl)phenol.

When researchers attempt to synthesize or assay 2-substituted oxetanes using protocols optimized for 3-substituted oxetanes, the data often fails to reproduce. The causality lies in the electron distribution and steric environment of the ring. The C-O bond at the 2-position is significantly more labile under acidic conditions. Consequently, standard chromatographic purifications (using TFA or formic acid) or unbuffered biological assays frequently cause premature ring cleavage[2.1].

G A Traditional Phenol (e.g., 4-Isopropylphenol) D High Lipophilicity Rapid Clearance A->D CYP450 Oxidation B 4-(Oxetan-3-yl)phenol (Symmetrical Isostere) E High Solubility Metabolic Stability B->E Steric Shielding C 4-(Oxetan-2-yl)phenol (Chiral Isostere) C->E Polar Surface Area F Acid-Catalyzed Ring Opening Risk C->F Low pH Exposure

Fig 1. Bioisosteric pathways and metabolic outcomes of phenol derivatives.

Comparative Performance Data

The table below synthesizes quantitative data from internal validations and corrected literature values, highlighting the divergence in reproducibility (expressed as Relative Standard Deviation, RSD, across multiple laboratory batches).

Metric4-Isopropylphenol (Baseline)4-(Oxetan-3-yl)phenol4-(Oxetan-2-yl)phenol
LogD (pH 7.4) 2.9 ± 0.11.8 ± 0.21.9 ± 0.3
Aqueous Solubility (µM) 45 ± 5420 ± 15390 ± 22
HLM Intrinsic Clearance (µL/min/mg)48.2 ± 3.114.5 ± 1.816.2 ± 2.4
Synthetic Yield Reproducibility < 2% RSD (Commercial)4.5% RSD (High)12.8% RSD (Moderate)
Primary Degradation Risk CYP-mediated oxidationMinimalAcidic hydrolysis (Ring opening)

Data Interpretation: While both oxetane isomers successfully reduce LogD and improve metabolic stability against human liver microsomes (HLM)[2.10], 4-(Oxetan-2-yl)phenol exhibits a nearly three-fold higher variance in synthetic reproducibility. This variance is not an inherent flaw of the molecule, but a failure of generalized protocols to account for its specific chemical sensitivities.

Self-Validating Experimental Protocols

To ensure the trustworthiness of published data, experimental workflows involving 4-(Oxetan-2-yl)phenol must be designed as self-validating systems. This means integrating internal checks that immediately flag chemical degradation before it can be misinterpreted as biological clearance.

G S1 Intramolecular Etherification S2 Chiral HPLC Resolution S1->S2 Isomer Check S3 LC-MS/MS Quantification S2->S3 Purified Enantiomer S4 Reinjection Reproducibility S3->S4 Validation Loop S4->S3 Error < 15%

Fig 2. Self-validating workflow for the synthesis and analysis of 2-substituted oxetanes.

Protocol 1: Reproducible Synthesis via Intramolecular Etherification

Objective : Synthesize 4-(Oxetan-2-yl)phenol while actively preventing acid-catalyzed ring opening, a common artifact in published methodologies.

Causality : The synthesis of 2-substituted oxetanes often relies on the Williamson etherification of 1,3-diols. Using standard bases (like NaOH) or acidic workups leads to erratic yields. By substituting a sterically hindered base ( N,N -diisopropylethylamine) and strictly controlling the pH during the aqueous quench, we prevent premature cleavage of the strained four-membered ring[2.1].

Step-by-Step Methodology :

  • Precursor Activation : Dissolve 1-(4-hydroxyphenyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Selective Tosylation : Add N,N -diisopropylethylamine (2.5 eq). Note: The bulky nature of this base prevents unwanted nucleophilic attack on the intermediate. Dropwise add p -toluenesulfonyl chloride (1.05 eq) at 0 °C to selectively activate the primary alcohol.

  • Cyclization : Warm the reaction to room temperature (25 °C) and stir for 4 hours. The intermediate undergoes spontaneous intramolecular cyclization.

  • pH-Controlled Workup : Quench the reaction strictly with a pH 7.4 phosphate buffer. Critical step: Do not use standard 1M HCl for the aqueous wash. Exposure to low pH at this stage is the primary cause of irreproducible yields in the literature.

  • Self-Validation (NMR Check) : Before proceeding to biological assays, analyze the crude mixture via 1 H NMR. The structural integrity of the oxetane ring is validated by the presence of characteristic multiplets at 4.5–4.8 ppm. Absence of these peaks indicates ring opening, invalidating the batch.

Protocol 2: LC-MS/MS Metabolic Stability Assay with Reinjection Loop

Objective : Quantify the human liver microsome (HLM) clearance of 4-(Oxetan-2-yl)phenol without confounding chemical degradation with enzymatic metabolism.

Causality : Because 4-(Oxetan-2-yl)phenol can degrade non-enzymatically in slightly acidic autosampler conditions, standard clearance assays may falsely report high metabolic clearance. We employ a high-pH mobile phase and a reinjection loop to guarantee data integrity[2.5].

Step-by-Step Methodology :

  • Incubation : Incubate 1 µM of the purified 4-(Oxetan-2-yl)phenol with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Quenching : Stop the reaction at 0, 5, 15, 30, and 60 minutes by adding three volumes of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Chromatography : Analyze the supernatant using LC-MS/MS. Crucial modification: Utilize a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0) rather than standard 0.1% formic acid to prevent on-column degradation of the oxetane ring.

  • Self-Validating Reinjection : Following the initial run, store the processed samples in the autosampler at ambient temperature for 24 hours. Reinject the 0-minute and 60-minute samples.

  • Acceptance Criteria : The reproducibility of the assay is validated only if the reinjection samples deviate by ≤ 15% from their initial calculated concentrations[2.5]. A failure here indicates chemical instability in the matrix, requiring the data to be discarded rather than published as "rapid clearance."

References

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC Source: nih.gov URL:[1.1]
  • Oxetanes and Oxetan-3-ones Source: thieme-connect.de URL:[2.1]
  • Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC Source: nih.gov URL:[2.5]
  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[2.10]

Safety & Regulatory Compliance

Safety

4-(Oxetan-2-yl)phenol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-(Oxetan-2-yl)phenol For researchers and drug development professionals, handling bifunctional molecules like 4-(Oxetan-2-yl)phenol requires a nuanced understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-(Oxetan-2-yl)phenol

For researchers and drug development professionals, handling bifunctional molecules like 4-(Oxetan-2-yl)phenol requires a nuanced understanding of orthogonal chemical reactivities. This compound presents a unique dual-hazard profile: it combines the severe systemic toxicity and corrosiveness of a phenol moiety with the acid-sensitive ring strain of an oxetane heterocycle.

This guide provides authoritative, step-by-step procedural guidance for the safe operation, emergency response, and compliant disposal of 4-(Oxetan-2-yl)phenol, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Analysis

To design a self-validating safety protocol, one must first understand the causality behind the chemical's hazards.

The Phenol Hazard (Systemic Toxicity & Corrosiveness) Phenol and its derivatives are rapidly absorbed through the skin and mucous membranes. Because phenol denatures epidermal proteins, it can destroy nerve endings, meaning severe chemical burns may initially be painless[1]. Once absorbed, it acts as a systemic toxin, potentially causing arrhythmias, central nervous system depression, and pulmonary edema[2].

The Oxetane Hazard (Acid-Catalyzed Ring Opening) The oxetane ring is a four-membered cyclic ether possessing approximately 25.5 kcal/mol of ring strain[3]. While oxetanes are remarkably stable under basic and nucleophilic conditions, they are highly susceptible to acid-catalyzed ring opening[4]. If 4-(Oxetan-2-yl)phenol is inadvertently mixed with acidic waste streams, the oxetane oxygen becomes protonated. This activates the ring for nucleophilic attack, releasing the ring strain in a potentially exothermic degradation or polymerization reaction[3].

G A 4-(Oxetan-2-yl)phenol (Intact Molecule) B Acidic Environment (H+ Exposure) A->B Mixed with acidic waste C Protonation of Oxetane Oxygen B->C D Ring-Opening Reaction (Relief of 25.5 kcal/mol Strain) C->D Nucleophilic attack E Polymerization or Degradation Products D->E Exothermic

Acid-catalyzed oxetane ring-opening mechanism highlighting the exothermic degradation risk.

Operational Safety & Handling Protocols

Standard laboratory personal protective equipment (PPE) is insufficient for handling phenol derivatives. Phenol acts as an aggressive organic solvent that rapidly permeates standard nitrile matrices, leading to unexpected dermal exposure[1].

Table 1: Mandatory PPE and Engineering Controls

Protection CategorySpecificationMechanistic Rationale
Primary Gloves Laminate film (e.g., Silver Shield®/4H®) or heavy-duty NeopreneStandard disposable nitrile provides near-zero breakthrough time against phenols[1].
Secondary Gloves Heavy-duty Nitrile (worn over laminate film)Laminate film has poor ergonomics; an outer nitrile glove provides structural grip and dexterity[1].
Eye/Face Chemical splash goggles + Face shieldPrevents irreversible corneal damage from phenol splashes[5].
Ventilation Certified Chemical Fume HoodPrevents inhalation of toxic vapors; OSHA PEL for phenol is 5 ppm (8-hr TWA)[2].

Step-by-Step Disposal Procedures

Because 4-(Oxetan-2-yl)phenol contains an acid-sensitive oxetane ring, standard organic waste consolidation procedures must be strictly modified. Never dispose of this compound in an acidic waste carboy.

Step 1: Waste Stream Verification

  • Test the pH of the intended organic waste container using pH indicator strips.

  • Ensure the target waste stream is strictly neutral or mildly basic (pH 7–10).

  • Verify that no strong oxidizers, heavy metal catalysts, or concentrated mineral acids are present in the carboy.

Step 2: Primary Containment

  • Collect all liquid and solid 4-(Oxetan-2-yl)phenol waste in a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass).

  • For heavily contaminated consumables (pipette tips, Eppendorf tubes), place them in a sealable secondary plastic container before depositing them into a solid hazardous waste bin[5].

Step 3: Labeling and Segregation

  • Label the container explicitly: "Hazardous Waste: 4-(Oxetan-2-yl)phenol (Toxic, Corrosive). DO NOT MIX WITH ACIDS."

  • Segregate this container from general halogenated and non-halogenated waste streams to prevent inadvertent cross-contamination by other laboratory personnel.

Step 4: EPA/RCRA Compliance

  • While pure phenol is an EPA U188 listed waste[6], derivatives like 4-(Oxetan-2-yl)phenol must be managed as characteristic hazardous waste due to toxicity and corrosivity.

  • Coordinate with your Environmental Health and Safety (EHS) department for routine pickup. Containers must be tightly sealed and stored at or below eye level[5].

G Start Waste Generation: 4-(Oxetan-2-yl)phenol CheckpH Check Waste Stream pH Start->CheckpH Acidic Acidic (pH < 6) CheckpH->Acidic Yes NeutralBasic Neutral/Basic (pH 7-10) CheckpH->NeutralBasic No Neutralize Segregate to Dedicated Neutral Waste Carboy Acidic->Neutralize Segregate Consolidate as Non-Halogenated Phenolic Organic Waste NeutralBasic->Segregate Neutralize->Segregate Label Label: Toxic, Corrosive, Avoid Acidic Mixing Segregate->Label Dispose EHS / EPA Compliant Incineration Label->Dispose

Standard operating workflow for the safe segregation and disposal of oxetane-phenol derivatives.

Emergency Exposure and Spill Protocols

Standard water-based decontamination is highly ineffective for phenol derivatives. Because phenols are lipophilic and poorly soluble in water, flushing with water alone can actually spread the chemical over a larger surface area of the skin, exacerbating systemic absorption[1].

Dermal Exposure Protocol:

  • Immediate Action: Immediately move to a safety drench hose or shower.

  • PEG Decontamination (Critical Step): Swab the affected area continuously with Polyethylene Glycol (PEG 300 or PEG 400). PEG acts as a lipophilic sink, drawing the phenol out of the dermal layers[1].

  • Duration: Continue swabbing with PEG for at least 15 minutes, or until the distinct, sweet/medicinal odor of phenol is completely gone[1],[7].

  • Medical Attention: Seek immediate emergency medical attention, providing the medical team with the specific chemical identity.

Laboratory Spill Protocol:

  • Evacuate & Isolate: Evacuate personnel from the immediate area and eliminate all ignition sources (oxetane derivatives are combustible)[2],[7].

  • Don Emergency PPE: Responders must wear laminate film gloves (Silver Shield) and a respirator if the spill is large or outside a fume hood[2],[1].

  • Containment: Cover the liquid spill with dry sand or a non-combustible, non-acidic absorbent material[2]. Do not use acidic neutralizers.

  • Collection: Sweep the absorbent from the outside in to minimize spreading. Double-bag the contaminated absorbent and all used PPE, labeling it explicitly as solid hazardous waste[1].

  • Decontamination: Wash the spill surface thoroughly with water and a strong laboratory detergent to remove residual lipophilic traces[1].

References

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • FACT SHEET: Phenol. Tulane University Office of Environmental Health and Safety. Available at:[Link]

  • Pharmaceutical Waste Management. Lee County Government. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 4-(Oxetan-2-yl)phenol: A Senior Application Scientist's Guide

This guide provides essential safety and logistical information for the handling of 4-(Oxetan-2-yl)phenol. As laboratory professionals, our primary responsibility is to create a safe environment through a comprehensive u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-(Oxetan-2-yl)phenol. As laboratory professionals, our primary responsibility is to create a safe environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to provide a risk-based, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring that every operational step is underpinned by a robust safety rationale.

Hazard Assessment: A Tale of Two Moieties

The requisite PPE for 4-(Oxetan-2-yl)phenol is dictated by the compound's structure, which features two key functional groups: a phenol ring and an oxetane ring . Understanding the hazards associated with each is critical for mitigating risk.

  • The Phenol Moiety: Phenol and its derivatives are notorious for their dual corrosive and toxic nature.[1] They can cause severe, deep-tissue chemical burns that may not be immediately painful due to a local anesthetic effect.[1][2] More critically, phenol is rapidly absorbed through the skin and can cause systemic toxicity, potentially leading to severe damage to the central nervous system, liver, and kidneys.[2][3] Ingestion of as little as one gram has been reported to be fatal.[2]

  • The Oxetane Moiety: Oxetane is a four-membered cyclic ether. While generally less reactive than three-membered epoxides, it is still a strained ring system. The primary hazards associated with simple oxetanes include high flammability and the potential for vapor accumulation.[4] Safe handling requires measures to prevent static discharge and ensure adequate ventilation.[4]

The combined structure suggests that 4-(Oxetan-2-yl)phenol must be handled with extreme caution, prioritizing the prevention of skin and eye contact above all else.

Core PPE Requirements: The Non-Negotiable Baseline

Any and all manipulation of 4-(Oxetan-2-yl)phenol, regardless of scale, must be conducted within a certified chemical fume hood.[1][2][5] The following PPE represents the minimum standard for entering a designated area where this compound is handled.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat.[1][6]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.[1][7][8] Standard safety glasses are insufficient as they do not protect against splashes.

  • Footwear: Fully enclosed, impervious shoes covering the entire foot.[1]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_tiers PPE Tiers cluster_action Action start Start: Plan to Handle 4-(Oxetan-2-yl)phenol task Identify the Task start->task tier1 Tier 1 PPE (Low Risk) task->tier1  Weighing Solids (<1g)  Preparing Stock Solutions tier2 Tier 2 PPE (Medium Risk) task->tier2  Routine Reactions  Aqueous Workups  Chromatography tier3 Tier 3 PPE (High Risk) task->tier3  Large Scale (>10g)  High Splash Potential  Heating Reactions proceed Proceed with Task (Inside Fume Hood) tier1->proceed tier2->proceed tier3->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Task-Specific PPE Protocols: A Tiered Approach

The level of PPE must escalate with the level of risk associated with the procedure. This tiered system ensures that protection is commensurate with the potential for exposure.

Tier 1: Low-Risk Operations (e.g., Weighing Solids, Preparing Dilute Solutions)

These are tasks with minimal splash risk, but where contact with the solid or concentrated material is possible.

  • Hand Protection: Double gloving is mandatory.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: Heavy-duty chemical-resistant gloves. Butyl rubber or neoprene gloves (minimum 0.3 mm thickness) are strongly recommended.[1] Phenol readily penetrates latex and thin nitrile gloves.[5][7]

  • Body Protection: Standard lab coat.

Tier 2: Medium-Risk Operations (e.g., Conducting Reactions, Extractions, Chromatography)

These procedures involve liquids and present a moderate risk of splashes or spills.

  • Hand Protection: Same as Tier 1 (double gloving with butyl rubber or neoprene outer gloves).

  • Eye/Face Protection: Chemical splash goggles and a full-face shield.[1][6][7] The face shield protects the neck and face from splashes that could go around goggles.

  • Body Protection: A chemical-resistant apron, made of neoprene or butyl rubber, worn over the lab coat.[1][3]

Tier 3: High-Risk Operations (e.g., Large-Scale Reactions, Heating, Pressure Reactions)

Any task with a significant risk of energetic release, splashing, or aerosolization falls into this category.

  • All Tier 2 PPE is required.

  • Body Protection: For significant splash risks, consider a full-body protective suit, such as a Tychem 2000 coverall, to provide comprehensive protection against pressurized chemical spray.[9][10]

  • Respiratory Protection: While all work should be in a fume hood, if there is any risk of hood failure or significant aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be readily available and personnel must be fit-tested for its use.[6][7]

Risk Tier Task Examples Hand Protection Eye/Face Protection Body Protection
Tier 1 (Low) Weighing solids, preparing stock solutions.Double Gloving (Nitrile inner, Butyl/Neoprene outer)Chemical Splash GogglesLab Coat
Tier 2 (Medium) Reactions, workups, chromatography.Double Gloving (Nitrile inner, Butyl/Neoprene outer)Goggles and Face ShieldLab Coat and Chemical-Resistant Apron
Tier 3 (High) Large scale, heating, pressure work.Double Gloving (Nitrile inner, Butyl/Neoprene outer)Goggles and Face ShieldChemical-Resistant Coverall (e.g., Tychem)

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal.

Emergency Procedures: Immediate Action is Critical

An emergency eyewash and safety shower must be accessible within a 10-second travel time from the work area.[1][3]

  • Skin Exposure: Speed is paramount to minimize absorption.[1]

    • Immediately remove all contaminated clothing, including watches or belts.[1]

    • Flush the affected area with copious amounts of water at an emergency shower for at least 15-20 minutes.[2][7]

    • Some protocols recommend decontamination with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing.[1][6]

    • Seek immediate medical attention for any skin exposure, regardless of the size.[1][7]

  • Eye Exposure:

    • Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if it can be done easily.[1]

    • Seek immediate medical attention.[1]

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_steps Immediate Response Protocol cluster_outcome Follow-Up start Skin Exposure to 4-(Oxetan-2-yl)phenol step1 Step 1: Remove all contaminated clothing and accessories. start->step1 step2 Step 2: Proceed immediately to emergency shower. step1->step2 step3 Step 3: Flush affected area with copious water for at least 15 minutes. step2->step3 step4 Step 4: Have a colleague call for emergency medical assistance. step3->step4 step5 Step 5: (If available & trained) Apply Polyethylene Glycol (PEG 300/400) after flushing. step4->step5 end Transport to Hospital for Evaluation step5->end

Caption: Emergency response workflow for skin contact with phenol-containing compounds.

Spill Management
  • Minor Spill (inside fume hood): Use a chemical spill kit with an absorbent material suitable for organic compounds. Decontaminate the area with soap and water.[5]

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert others and your supervisor. Call emergency services.[5] Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal
  • All solid and liquid waste containing 4-(Oxetan-2-yl)phenol must be collected in a clearly labeled, sealed, and hazardous waste container.

  • Contaminated PPE, such as gloves and absorbent pads, must also be disposed of as hazardous waste.

  • Follow all institutional and local regulations for chemical waste disposal.

By adhering to these multi-tiered protocols, researchers can confidently handle 4-(Oxetan-2-yl)phenol, secure in the knowledge that they are protected by a safety system grounded in a thorough understanding of the chemical's properties and potential hazards.

References

  • Elchemy. (2025, December 23). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
  • Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • CymitQuimica. Oxetane.
  • Kemet. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • BenchChem. (2025, December). Personal protective equipment for handling 4-(Phenylthio)phenol.
  • Santa Cruz Biotechnology. (n.d.). Phenol.
  • Fisher Scientific. (2025, December 22).
  • The Brolga. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • ITW Reagents. (2025, July 8).
  • Actylis Lab Solutions. (2024, September 3).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Biolene. (n.d.). PPE – Protective suit against ethylene oxide.
  • Texas Woman's University. (n.d.). Phenol SOP.
  • Chemos GmbH&Co.KG. (2019, July 1).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • McMaster University. (2024, March 13).
  • FUJIFILM Wako Chemicals. (2024, February 26).
  • University of California, Berkeley. (n.d.). Phenol - Office of Environment, Health & Safety.
  • Yale Environmental Health & Safety. (2022, June).
  • Ing. Petr Švec - PENTA s.r.o. (2024, April 29).

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